4-Ethoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHHJNMASOIRDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022251 | |
| Record name | p-Ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a sweet, floral, anise odour | |
| Record name | 4-Ethoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-Ethoxybenzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
249.00 to 250.00 °C. @ 760.00 mm Hg | |
| Record name | 4-Ethoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | 4-Ethoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | p-Ethoxybenzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.078-1.084 | |
| Record name | p-Ethoxybenzaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
10031-82-0 | |
| Record name | 4-Ethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Ethoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031820 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ETHOXYBENZALDEHYDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406709 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-ethoxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.073 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-ETHOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOW1H0F49A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Ethoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
13 - 14 °C | |
| Record name | 4-Ethoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
4-Ethoxybenzaldehyde CAS number and properties
An In-depth Technical Guide to 4-Ethoxybenzaldehyde
CAS Number: 10031-82-0[][2][3][4]
This technical guide provides a comprehensive overview of this compound, a versatile aromatic aldehyde utilized in various fields, including pharmaceuticals, fragrances, and organic synthesis.[3] This document is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed technical information.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid with a characteristic sweet, floral, anise-like odor.[3][5] It is classified as an aromatic ether and an aldehyde.[5] Key identifying and physical properties are summarized in the tables below.
Table 1: Identifiers and Chemical Formula
| Identifier | Value |
| IUPAC Name | This compound[5] |
| Synonyms | p-Ethoxybenzaldehyde, Benzaldehyde, 4-ethoxy-[3][5][6] |
| CAS Number | 10031-82-0[][2][3][4] |
| Molecular Formula | C₉H₁₀O₂[3][5] |
| Molecular Weight | 150.17 g/mol [4][5] |
| Canonical SMILES | CCOC1=CC=C(C=C1)C=O[][5] |
| InChI Key | JRHHJNMASOIRDS-UHFFFAOYSA-N[4][5] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless to light yellow liquid[3] |
| Melting Point | 13-14 °C[4][5][7] |
| Boiling Point | 249-255 °C at 760 mmHg[4][5][7] |
| Density | 1.08 g/mL at 25 °C[4][5][7] |
| Refractive Index | n20/D 1.559[4] |
| Flash Point | 113 °C (closed cup)[4] |
| Solubility | Insoluble in water.[7][8] |
| LogP | 2.230[5] |
| Stability | Stable under normal temperatures and pressures. Air sensitive.[][2] |
Applications in Research and Development
This compound is a valuable building block in organic synthesis and has several applications:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[3] It has been investigated for its anti-inflammatory properties and its ability to suppress prostaglandin (B15479496) E2.[7] Additionally, it has shown potential in reducing facial erythema.[][7]
-
Fine Chemicals Synthesis: This compound is widely used in the production of fragrances and flavoring agents.[][3][7]
-
Organic Synthesis: Its aldehyde functional group and substituted aromatic ring allow it to participate in a variety of chemical reactions, including condensation and nucleophilic addition reactions, making it a versatile reagent for creating more complex molecules.[3]
-
Analytical Chemistry: It can be employed as a standard in analytical methods for the quantification of related compounds.[3]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from 4-hydroxybenzaldehyde (B117250) and an ethylating agent.
Materials:
-
4-hydroxybenzaldehyde
-
Ethyl iodide (or diethyl sulfate)
-
Potassium carbonate (K₂CO₃)
-
Acetone (or DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for approximately 15-20 minutes.
-
Add the ethylating agent (e.g., ethyl iodide, 1.2 equivalents) to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.
References
- 2. fishersci.com [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound 99 10031-82-0 [sigmaaldrich.com]
- 5. This compound | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]
- 7. This compound | 10031-82-0 [chemicalbook.com]
- 8. 10031-82-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to 4-Ethoxybenzaldehyde
This technical guide provides a comprehensive overview of 4-Ethoxybenzaldehyde, a significant aromatic aldehyde utilized in the pharmaceutical, fragrance, and dye industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological interactions.
Core Molecular and Physical Data
This compound, also known as p-Ethoxybenzaldehyde, is an organic compound valued for its role as a versatile intermediate in organic synthesis.[1] Its ethoxy group enhances its solubility and reactivity, making it a crucial building block for more complex molecules.[1]
Molecular Formula: C₉H₁₀O₂[2]
Molecular Weight: 150.17 g/mol [2]
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound, facilitating easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 10031-82-0 | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.060 - 1.084 g/cm³ | [2][3] |
| Boiling Point | 246 - 257 °C | [1] |
| Melting Point | 13 - 14 °C | [2][3] |
| Flash Point | 75 °C | |
| Refractive Index | 1.556 - 1.564 | [2] |
| Solubility | Slightly soluble in water | [2] |
| LogP | 2.230 | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. The following sections provide protocols for its synthesis via Williamson ether synthesis followed by formylation, and its subsequent analytical characterization.
Synthesis of this compound
A common method for synthesizing this compound involves the ethylation of p-hydroxybenzaldehyde.
Protocol: Ethylation of p-Hydroxybenzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of p-hydroxybenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Deprotonation: Add 1.1 moles of a base, for instance, anhydrous potassium carbonate, to the solution. Stir the mixture at room temperature for 30 minutes to form the phenoxide ion.
-
Ethylation: Introduce 1.1 moles of an ethylating agent, such as ethyl iodide or diethyl sulfate, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 60-80°C and maintain this temperature for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. An oily layer of this compound will separate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Analytical Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of this compound using GC-MS for identification and purity assessment.[4]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4]
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile solvent like dichloromethane.[4]
-
GC Conditions:
-
MS Conditions:
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to elucidate the molecular structure.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.[4]
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[4]
-
Data Acquisition: Acquire the spectrum using a standard single-pulse sequence.
-
Spectral Interpretation: The ¹H NMR spectrum of this compound will show characteristic signals: a singlet for the aldehydic proton (~9.9 ppm), signals in the aromatic region for the di-substituted benzene (B151609) ring (~7-8 ppm), and a quartet and a triplet corresponding to the ethyl group.[5]
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[4]
-
Sample Preparation: For ATR-FTIR, a single drop of the neat liquid sample is placed directly on the ATR crystal.[4]
-
Data Acquisition:
-
Spectral Interpretation: Key characteristic peaks include a strong C=O stretch for the aldehyde (~1697 cm⁻¹), C-H stretches for the aldehyde group (two bands between 2830-2695 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and C-O stretches for the ether linkage.[5]
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate a logical workflow for the characterization of this compound and a potential biological signaling pathway it may influence.
Caption: Logical workflow for the synthesis and characterization of this compound.
Caption: Postulated Prostaglandin E2 signaling pathway and the potential point of action for a suppressor.
References
Spectroscopic Analysis of 4-Ethoxybenzaldehyde: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 4-ethoxybenzaldehyde, a key aromatic ether and aldehyde used in various research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural and analytical characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aldehyde, aromatic, and ethyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.9 | Singlet | 1H | Aldehyde proton (-CHO) |
| 7.0 - 8.0 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| 4.1 | Quartet | 2H | Methylene protons (-OCH₂CH₃) |
| 1.4 | Triplet | 3H | Methyl protons (-OCH₂CH₃) |
Note: The aromatic region often shows a pattern indicative of a para-substituted benzene (B151609) ring.[1]
¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.[2]
| Chemical Shift (δ) ppm | Assignment |
| 190.7 | Aldehyde Carbonyl (C=O) |
| 164.2 | C4 (Aromatic, attached to -OEt) |
| 131.9 | C2, C6 (Aromatic) |
| 129.9 | C1 (Aromatic, attached to -CHO) |
| 114.7 | C3, C5 (Aromatic) |
| 63.8 | Methylene Carbon (-OCH₂) |
| 14.6 | Methyl Carbon (-CH₃) |
Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring NMR spectra of aromatic aldehydes like this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[3]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: The spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[4][5]
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data using an exponential window function and Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
IR Data
The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and aromatic ether functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |
| 2830-2695 | Medium (often two bands) | Aldehyde C-H Stretch[1][6] |
| 1697 | Strong | C=O Carbonyl Stretch (conjugated)[1] |
| 1600, 1580, 1500 | Medium-Strong | Aromatic C=C Bending |
| 1320-1000 | Strong | C-O (Ether) Stretch[1] |
Note: The conjugation of the aldehyde group with the aromatic ring lowers the C=O stretching frequency compared to a saturated aldehyde.[7][8][9]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Liquid Film: For liquid samples like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄) that has minimal interference in the spectral regions of interest.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
A background spectrum of the salt plates (or solvent) is first recorded.
-
The sample is then placed in the IR beam path, and the sample spectrum is recorded.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Mass Spectrometry Data
The electron ionization (EI) mass spectrum of this compound provides key information about its molecular weight and fragmentation.
| m/z | Relative Intensity | Assignment |
| 150 | High | Molecular Ion [M]⁺[10][11] |
| 149 | High | [M-H]⁺ |
| 121 | Moderate | [M-C₂H₅]⁺ or [M-CHO]⁺ |
| 93 | Moderate | [M-C₂H₅O]⁺ |
| 65 | Moderate | C₅H₅⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[12] For GC-MS, a dilute solution of the analyte is injected into the GC.
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
-
Derivatization (Optional): For certain analyses, especially in complex matrices, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used to improve chromatographic properties and detection sensitivity.[13]
Spectroscopic Data Interpretation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of this compound using the spectroscopic techniques discussed.
Caption: Workflow of Structural Elucidation for this compound.
References
- 1. This compound NMR – All About Drugs [allfordrugs.com]
- 2. This compound(10031-82-0) 13C NMR [m.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound(10031-82-0) MS spectrum [chemicalbook.com]
- 11. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of p-Ethoxybenzaldehyde from p-Hydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of p-ethoxybenzaldehyde from p-hydroxybenzaldehyde, a crucial transformation in the preparation of various pharmaceutical and fine chemical intermediates. The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This document furnishes detailed experimental protocols, quantitative data, reaction mechanisms, and characterization of the final product to facilitate replication and further investigation in a laboratory setting.
Core Synthesis: Williamson Ether Synthesis
The synthesis of p-ethoxybenzaldehyde from p-hydroxybenzaldehyde is most commonly and efficiently achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of p-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking an ethylating agent (such as ethyl bromide or ethyl iodide) to form the desired ether.
Reaction Scheme
Physical and chemical properties of 4-Ethoxybenzaldehyde
An In-depth Technical Guide to 4-Ethoxybenzaldehyde
Introduction: this compound, also known as p-ethoxybenzaldehyde, is an aromatic aldehyde.[1] It is a derivative of benzaldehyde (B42025) with an ethoxy group substituted at the para position. This compound serves as a key building block and intermediate in the synthesis of various fine chemicals, pharmaceuticals, fragrances, and dyes.[1] Its applications range from being a flavoring agent in the food industry to a component in the development of anti-inflammatory agents.[][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental characterization protocols, and key applications relevant to researchers and professionals in drug development.
Chemical Identity and General Properties
This table summarizes the fundamental identifiers and structural information for this compound.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | p-Ethoxybenzaldehyde, Benzaldehyde, 4-ethoxy- | [4][5] |
| CAS Number | 10031-82-0 | [4][6] |
| Molecular Formula | C₉H₁₀O₂ | [4][6] |
| Molecular Weight | 150.17 g/mol | [] |
| Canonical SMILES | CCOC1=CC=C(C=C1)C=O | [][4] |
| InChI Key | JRHHJNMASOIRDS-UHFFFAOYSA-N | [][4] |
| Appearance | Colourless to light yellow liquid | [1][4] |
| Odor | Sweet, floral, anise-like | [3][4] |
Physicochemical Properties
The following table outlines the key experimentally determined physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Melting Point | 13 - 14 °C (55 - 57 °F) | [][3][4][7] |
| Boiling Point | 249 - 255 °C at 760 mmHg | [][3][4][7] |
| Density | 1.08 g/cm³ at 25 °C | [][3][7] |
| Flash Point | 75 °C (>230 °F) | [][3][8] |
| Refractive Index (n²⁰/D) | 1.556 - 1.564 | [3][4][8] |
| Solubility | Poorly soluble in water, glycerol, and glycols. Soluble in organic solvents and oils. Miscible with ethanol. | [][4] |
| LogP (Octanol/Water) | 1.89 - 2.23 | [][3][4][9] |
| Vapor Pressure | 0.0249 mmHg at 25 °C | [9] |
Chemical Reactivity and Stability
-
Stability: The compound is stable under normal temperatures and pressures.[] However, it is noted to be air-sensitive, and storage under an inert atmosphere (like nitrogen or argon) in a cool, dry, well-ventilated place is recommended.[3][6]
-
Reactivity: As an aromatic aldehyde, this compound undergoes reactions typical of this functional group, such as nucleophilic additions and condensation reactions.[1]
-
Incompatible Materials: It should be kept away from strong oxidizing agents and strong bases.[6]
-
Hazardous Reactions: Forms explosive mixtures with air on intense heating.[7]
Spectroscopic Data
A summary of the key spectroscopic data used for the identification and characterization of this compound.
| Technique | Key Features and Observations | Reference(s) |
| ¹H NMR | - Aldehyde proton (singlet) around 9.9 ppm.- Di-substituted aromatic ring protons between 7.0-8.0 ppm.- Ethyl group signals: a quartet for the -CH₂- (shifted downfield due to the adjacent oxygen) and a triplet for the -CH₃. | [10] |
| ¹³C NMR | Characteristic peaks corresponding to the aldehyde carbon, aromatic carbons (including the ether-linked carbon), and the two carbons of the ethyl group are observable. | [4][11] |
| Infrared (IR) Spectroscopy | - A strong C=O stretch for the aldehyde at ~1697 cm⁻¹.- C-H stretching for the aldehyde group in the 2830-2695 cm⁻¹ region.- Aromatic C-H stretching from 3100-3000 cm⁻¹.- C-O ether stretch in the 1320-1000 cm⁻¹ region. | [10] |
| Mass Spectrometry (GC-MS) | The molecular ion peak (M+) is observed, along with characteristic fragmentation patterns for an aromatic ethoxy aldehyde. | [4][5] |
| UV-Vis Spectroscopy | Provides information on the electronic transitions within the molecule, characteristic of its aromatic and carbonyl chromophores. | [4] |
Experimental Protocols & Methodologies
Detailed experimental procedures for determining the properties of a compound like this compound are standardized. The principles behind the key analytical techniques are described below.
Gas Chromatography (GC)
-
Principle: Used to determine purity and for quantitative analysis.[1][] A volatile liquid sample is injected into a heated port, vaporized, and carried by an inert gas (mobile phase) through a column (stationary phase). Compounds separate based on their boiling points and interactions with the stationary phase.
-
Methodology:
-
A dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) is prepared.
-
A small volume (typically 1 µL) is injected into the GC instrument.
-
The column temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities.
-
A detector (e.g., Flame Ionization Detector - FID) measures the concentration of the compound as it elutes from the column. The retention time is characteristic of the compound, and the peak area corresponds to its concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound.[10] It exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C) to determine the chemical environment of each atom.
-
Methodology:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is placed in a thin glass tube and inserted into the NMR spectrometer's strong magnetic field.
-
The sample is irradiated with radiofrequency pulses.
-
The absorption of energy by the nuclei and their subsequent relaxation is detected, generating a spectrum. The chemical shifts, splitting patterns, and integration of peaks provide a map of the proton and carbon framework.[10]
-
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy is used to identify the functional groups present in a molecule.[10] Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the radiation at their characteristic frequencies.
-
Methodology:
-
For a liquid sample like this compound, a thin film can be prepared between two salt (e.g., NaCl or KBr) plates (capillary cell: neat).[4]
-
The sample is placed in the path of an IR beam.
-
The transmitted radiation is measured by a detector, and a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is generated. Peaks in the spectrum correspond to specific functional groups.[10]
-
Visualizations: Workflows and Relationships
General Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: Workflow for Synthesis and Characterization.
Structure-Spectra Relationship
This diagram shows the logical relationship between the key functional groups of this compound and their corresponding signals in spectroscopic analyses.
Caption: Correlation of Structure to Spectral Data.
Biological Activity Pathway
A simplified diagram illustrating the reported biological activity of this compound.
Caption: Reported Biological Activity Pathway.
Applications in Research and Drug Development
This compound is a versatile compound with several applications relevant to the scientific and pharmaceutical industries:
-
Flavor and Fragrance: It is widely used as a flavoring agent in food and as a component in fragrances due to its pleasant sweet and floral aroma.[][3]
-
Pharmaceutical Intermediate: The compound serves as a crucial starting material or intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its structure is a scaffold that can be modified to create new drug candidates.
-
Anti-inflammatory Agent: Research has indicated that this compound can act as an anti-inflammatory agent and a suppressor of prostaglandin E2.[3] It has been shown to be effective in reducing facial erythema, a common issue in dermatology and post-surgical recovery.[]
-
Antioxidant and Anticancer Research: Some studies have explored its antioxidant properties and its ability to inhibit the proliferation of certain cancer cells, such as cervical cancer and melanoma cells.[12]
-
Analytical Standard: In analytical chemistry, it can be used as a reference standard for the quantification of related compounds in various matrices.[1]
Safety and Handling
-
Hazards: this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[4][7] It may also cause respiratory irritation (H335).[7]
-
Precautions: Standard laboratory safety precautions should be followed, including wearing protective gloves, eye protection, and using it only in a well-ventilated area.[7] Avoid breathing mist or vapors.[7]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[6] Due to its air sensitivity, it is best stored under an inert atmosphere.[3][6]
This compound is a well-characterized aromatic compound with a robust dataset supporting its physical, chemical, and spectroscopic properties. Its utility as a synthetic intermediate is significant, particularly in the fields of pharmaceuticals and fine chemicals. For researchers in drug development, its demonstrated anti-inflammatory properties present a foundation for further investigation into novel therapeutic agents. The data and methodologies presented in this guide offer a comprehensive technical resource for professionals working with this versatile molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 3. This compound | 10031-82-0 [chemicalbook.com]
- 4. This compound | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound, 99% | Fisher Scientific [fishersci.ca]
- 9. Page loading... [wap.guidechem.com]
- 10. allfordrugs.com [allfordrugs.com]
- 11. This compound(10031-82-0) 13C NMR [m.chemicalbook.com]
- 12. This compound | 10031-82-0 | FE54845 | Biosynth [biosynth.com]
Solubility of 4-Ethoxybenzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-ethoxybenzaldehyde in various organic solvents. Due to its role as a versatile intermediate in the synthesis of pharmaceuticals and as a component in flavor and fragrance formulations, understanding its solubility is critical for process development, formulation, and quality control. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for solubility assessment.
Quantitative Solubility Data
While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, qualitative descriptions consistently indicate good solubility in common organic solvents. The compound is noted to be miscible with ethanol (B145695) at room temperature and generally soluble in other organic solvents and oils.[1][2][3] Conversely, it is poorly soluble in water, glycols, and glycerol.[1][2][3] A derivative, N'-(4-ethoxybenzyldene)nicotinohydrazide, has been observed to be fully soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol, suggesting that this compound itself likely exhibits good solubility in these polar aprotic and protic solvents, respectively.
For practical applications, the following table summarizes the known qualitative solubility of this compound. Researchers are encouraged to determine quantitative solubility for their specific solvent systems and conditions using the protocols outlined in the subsequent section.
| Solvent Family | Specific Solvent | Qualitative Solubility |
| Alcohols | Ethanol | Miscible[1][2] |
| Methanol | Soluble | |
| Ketones | Acetone | Soluble |
| Esters | Ethyl Acetate | Soluble |
| Halogenated Hydrocarbons | Dichloromethane | Soluble |
| Amides | Dimethylformamide (DMF) | Soluble |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble |
| Aqueous | Water | Poorly Soluble/Insoluble[1][2][4] |
| Glycols | Poorly Soluble[1][2] | |
| Glycerol | Poorly Soluble[1][2] | |
| Oils | General Oils | Soluble[1][2] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to quantitatively determine the solubility of this compound in an organic solvent of interest. These protocols are based on established general methods for organic compounds.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of this compound, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Volumetric flask (e.g., 25 mL or 50 mL)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes (calibrated)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a volumetric flask.
-
Fill the flask to approximately two-thirds with the chosen organic solvent.
-
Seal the flask and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A small amount of undissolved solid should remain to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow solid particles to settle.
-
Carefully withdraw a precise volume of the supernatant (e.g., 10 mL) using a calibrated pipette.
-
To ensure no solid particles are transferred, pass the withdrawn solution through a syringe filter into a pre-weighed evaporation dish.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a vacuum oven at a lower temperature is preferable).
-
Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dried this compound residue on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass.
-
Express the solubility in the desired units, for example:
-
g/100 mL: (mass of residue in g / volume of solution withdrawn in mL) * 100
-
mol/L: (mass of residue in g / molecular weight of this compound) / (volume of solution withdrawn in L)
-
-
UV-Vis Spectrophotometric Method for Solubility Determination
This method is suitable for solvents that do not absorb significantly at the wavelength of maximum absorbance (λmax) of this compound. It involves creating a calibration curve and then measuring the absorbance of a saturated solution.
Materials:
-
This compound (high purity)
-
Solvent of interest (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a relevant UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent.
-
Perform a series of serial dilutions to create a set of standard solutions with decreasing concentrations.
-
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.
-
-
Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Section 2.1, step 1).
-
Withdraw a sample of the supernatant and filter it as described in Section 2.1, step 2.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution.
-
Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.
References
4-Ethoxybenzaldehyde: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 4-Ethoxybenzaldehyde (CAS No. 10031-82-0). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory and drug development setting. All personnel handling this chemical must be thoroughly familiar with the contents of this guide.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and respiratory irritation. It is also harmful to aquatic life with long-lasting effects.[1][2]
GHS Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
| Hazardous to the Aquatic Environment, Acute | 3 |
| Hazardous to the Aquatic Environment, Chronic | 3 |
Label Elements:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
Precautionary Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 255 °C (lit.) |
| Melting Point | 13-14 °C (lit.) |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Density | 1.08 g/mL at 25 °C (lit.) |
| Solubility | No data available |
| Refractive Index | n20/D 1.559 (lit.) |
First Aid Measures
Immediate medical attention is required in case of exposure. Follow the procedures outlined below.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[2][3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1][2] |
Firefighting Measures
This compound is a combustible liquid.[4]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Unsuitable Extinguishing Media: No information available.
-
Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides.[2] Vapors may form explosive mixtures with air.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Personal Precautions: Evacuate unnecessary personnel.[1] Use personal protective equipment as specified in Section 7. Ensure adequate ventilation. Remove all sources of ignition.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, other waterways, or soil.[2]
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., dry sand or earth) and place it in a suitable chemical waste container.[3] Use spark-proof tools and explosion-proof equipment.[3]
Handling and Storage
Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring safety.
-
Handling: Use only in a well-ventilated area.[2] Avoid contact with skin, eyes, and clothing.[2] Do not breathe vapors or spray mist.[1] Wash hands thoroughly after handling.[2] Keep away from sources of ignition.[2]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[2] Keep the container tightly closed when not in use.[2] This material is air-sensitive and should be stored under an inert atmosphere.[4]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
-
Engineering Controls: A well-ventilated area is required.[2] Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower.[2]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations to a level that is protective of worker health, a NIOSH-approved respirator is required.[1][2]
-
Stability and Reactivity
Understanding the chemical's stability and reactivity is key to safe handling.
-
Chemical Stability: Stable under recommended storage conditions.[]
-
Conditions to Avoid: Heat, flames, sparks, and exposure to air.[4]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[1][4]
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[4]
Toxicological Information
The toxicological properties of this compound have not been fully investigated. The available data is summarized below.
| Toxicity Metric | Value | Species |
| LD50 Oral | 2,100 mg/kg | Rat |
| LD50 Dermal | > 5,000 mg/kg | Rabbit |
| LC50 Fish | 27.6 - 28.1 mg/L, 96h flow-through | Fathead Minnow (Pimephales promelas) |
Experimental Protocols
Detailed experimental protocols for the toxicological and ecotoxicological data cited are not publicly available in the search results. This data is typically generated through standardized testing guidelines (e.g., OECD, EPA) by the chemical manufacturers and is reported in the Safety Data Sheets. For specific methodologies, it is recommended to consult the original study reports, which may be obtainable from the manufacturer upon request.
Visualizations
Caption: Workflow for handling a chemical spill.
References
A Technical Guide to High-Purity 4-Ethoxybenzaldehyde for Researchers and Drug Development Professionals
An in-depth guide to sourcing, synthesis, and analysis of high-purity 4-Ethoxybenzaldehyde, a key building block in pharmaceutical and organic synthesis.
Introduction
This compound, a colorless to light yellow liquid with a characteristic sweet, floral odor, is a vital aromatic aldehyde in the fields of pharmaceutical development, fragrance formulation, and fine chemical synthesis.[1] Its versatile reactivity, stemming from the aldehyde functional group and the activating effect of the para-ethoxy substituent, makes it an essential precursor for a wide range of complex organic molecules.[1] For researchers and drug development professionals, securing a reliable supply of high-purity this compound is paramount to ensure the integrity and reproducibility of their work. This technical guide provides a comprehensive overview of commercial suppliers, synthesis and purification methodologies, and analytical techniques for quality assessment.
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound at various purity levels suitable for research and development purposes. The selection of a supplier should be based on the required purity, available analytical data, and the scale of the intended application. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | Stated Purity | Analytical Method | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 99% | GC | 10031-82-0 | C₉H₁₀O₂ | 150.17 |
| Chem-Impex | ≥ 99%[1] | GC | 10031-82-0[1] | C₉H₁₀O₂[1] | 150.18[1] |
| Tokyo Chemical Industry (TCI) | >98.0% | GC | 10031-82-0 | C₉H₁₀O₂ | 150.18 |
| Biosynth | - | - | 10031-82-0[2] | C₉H₁₀O₂[2] | 150.17[2] |
| Thermo Scientific Chemicals | 97+%[3] | FTIR, Titration | 10031-82-0[3] | C₉H₁₀O₂ | 150.17 |
Note: Purity levels and available analytical data may vary by batch. It is crucial to request a lot-specific Certificate of Analysis (CoA) for critical applications.
Synthesis and Purification
Synthesis: Williamson Ether Synthesis
The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis.[4][5] This reaction involves the nucleophilic substitution of an ethylating agent by the phenoxide ion of 4-hydroxybenzaldehyde.
Reaction Scheme:
Figure 1: Reaction scheme for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol:
-
Deprotonation: 4-Hydroxybenzaldehyde is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724). A base, typically a strong base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), is added to deprotonate the phenolic hydroxyl group, forming the sodium or potassium 4-formylphenoxide in situ.[4] The reaction is typically stirred at room temperature until the deprotonation is complete.
-
Etherification: An ethylating agent, such as ethyl iodide or ethyl bromide, is added to the reaction mixture. The mixture is then heated to facilitate the SN2 reaction, where the phenoxide attacks the ethyl halide, displacing the halide and forming the ether linkage.[4][5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and typically poured into water. The aqueous layer is then extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound.
Purification
The crude product from the synthesis often contains unreacted starting materials, by-products, and residual solvent. High-purity this compound is typically obtained through one or a combination of the following purification techniques:
-
Distillation: Fractional distillation under reduced pressure is an effective method for purifying this compound, which has a relatively high boiling point (approximately 255 °C at atmospheric pressure). This technique separates the desired product from less volatile impurities.
-
Column Chromatography: For laboratory-scale purification and the removal of polar impurities, column chromatography using silica (B1680970) gel as the stationary phase and a non-polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is commonly employed.
Quality Control and Analytical Methods
To ensure the purity and identity of this compound, a suite of analytical techniques is employed. Researchers should request and carefully review the supplier's Certificate of Analysis, which should detail the results of these tests for a specific batch.
Purity Assessment
Gas Chromatography (GC): GC is the most common method for determining the purity of this compound.[1] A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms or DB-5), is typically used.[6]
-
Typical GC-MS Protocol:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for identifying and quantifying non-volatile impurities. A reversed-phase C18 column is often used for the separation.[7]
-
Typical HPLC Protocol:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic acid for better peak shape.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The spectra provide detailed information about the arrangement of protons and carbon atoms in the molecule.[8]
-
¹H NMR (CDCl₃, 400 MHz): δ 9.88 (s, 1H, -CHO), 7.83 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.46 (t, J=7.0 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 190.7, 164.2, 131.9, 130.0, 114.8, 63.9, 14.6.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Characteristic IR Peaks (neat, cm⁻¹): ~2980 (C-H stretch, alkyl), ~2880, 2730 (C-H stretch, aldehyde), ~1685 (C=O stretch, aldehyde), ~1600, 1580 (C=C stretch, aromatic), ~1250 (C-O stretch, ether).[8]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[9]
-
Electron Ionization (EI-MS): m/z (%) = 150 (M⁺), 121, 93, 65.
Potential Impurities
The purity of commercially available this compound is generally high, but trace impurities can be present depending on the synthetic route and purification process. Potential impurities include:
-
4-Hydroxybenzaldehyde: Unreacted starting material.
-
Ethyl Halide: Residual ethylating agent.
-
Solvents: Residual solvents from synthesis and purification (e.g., DMF, acetonitrile, diethyl ether).
-
Over-alkylation products: Though less common, reaction at the aldehyde group is a possibility under certain conditions.
-
Oxidation product: 4-Ethoxybenzoic acid, formed by the oxidation of the aldehyde group upon prolonged exposure to air.
Supplier Selection Workflow
Choosing the right supplier is a critical step in the research and development process. The following workflow can guide this decision-making process.
Figure 2: A logical workflow for selecting a commercial supplier of this compound.
Quality Control Workflow for Incoming Material
Upon receiving a shipment of this compound, it is good practice to perform in-house quality control checks, especially for critical applications.
Figure 3: A typical quality control workflow for incoming this compound.
Conclusion
High-purity this compound is a readily available and essential reagent for a multitude of applications in research and drug development. A thorough understanding of its sourcing, synthesis, and analytical characterization is crucial for ensuring the quality and success of scientific endeavors. By carefully selecting suppliers, scrutinizing analytical data, and implementing appropriate in-house quality control measures, researchers can confidently utilize this versatile building block in their synthetic pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 10031-82-0 | FE54845 | Biosynth [biosynth.com]
- 3. A11987.14 [thermofisher.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. Separation of p-Ethoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. allfordrugs.com [allfordrugs.com]
- 9. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]
An In-Depth Technical Guide on the Reactivity of the Aldehyde Group in 4-Ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxybenzaldehyde is a versatile aromatic aldehyde of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. The reactivity of this compound is predominantly centered around its aldehyde functional group, which is electronically influenced by the para-ethoxy substituent on the aromatic ring. This guide provides a comprehensive technical overview of the core reactivity of the aldehyde group in this compound, detailing key transformations including oxidation, reduction, and various carbon-carbon bond-forming reactions. For each reaction class, this document outlines detailed experimental protocols, presents quantitative data in structured tables, and provides mechanistic insights through visualizations to support research and development endeavors.
Introduction
This compound (p-ethoxybenzaldehyde) is a key intermediate in the synthesis of a wide array of fine chemicals, fragrances, and pharmaceutical compounds.[1][2] Its aromatic structure, coupled with a reactive aldehyde group, makes it an ideal starting material for constructing complex molecular architectures found in active pharmaceutical ingredients (APIs).[2] The presence of the ethoxy group at the para position exerts a moderate electron-donating effect, which influences the reactivity of the aldehyde, enhancing its participation in various chemical transformations. This guide will delve into the fundamental reactions of the aldehyde group in this compound, providing practical experimental details and quantitative data to facilitate its application in a laboratory setting.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use in synthesis and for the characterization of its reaction products.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 249-250 °C at 760 mmHg | [1] |
| Melting Point | 13-14 °C | [1] |
| Density | 1.078-1.084 g/mL | [1] |
| Refractive Index | 1.556-1.564 | [1] |
Spectroscopic Data:
| Technique | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃) | δ 9.9 (s, 1H, CHO), 7.8 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.1 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) | [3] |
| ¹³C NMR | Signals around δ 191 (CHO), 164 (C-OEt), 132 (Ar-C), 130 (Ar-CH), 115 (Ar-CH), 64 (OCH₂), 15 (CH₃) | [1] |
| IR (Neat) | ~1697 cm⁻¹ (C=O stretch, aromatic aldehyde), ~2830-2695 cm⁻¹ (aldehyde C-H stretch), ~1250 cm⁻¹ (C-O stretch, ether) | [3][4] |
| Mass Spec (GC-MS) | m/z 150 (M⁺), 121, 65 | [1] |
Key Reactions of the Aldehyde Group
The aldehyde group in this compound is a hub of reactivity, readily undergoing oxidation, reduction, and a variety of condensation reactions to form new carbon-carbon and carbon-nitrogen bonds.
Oxidation to 4-Ethoxybenzoic Acid
The aldehyde group can be readily oxidized to a carboxylic acid, yielding 4-ethoxybenzoic acid, a valuable intermediate in its own right.
Experimental Protocol: Oxidation using Potassium Permanganate (B83412)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.
-
Addition of Oxidant: Prepare a solution of potassium permanganate (KMnO₄) (approx. 1.0-1.2 eq) in water. Add this solution dropwise to the aldehyde solution, maintaining the temperature at 0-5 °C with an ice bath.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite until the manganese dioxide precipitate is dissolved. Acidify the mixture with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purification: The crude 4-ethoxybenzoic acid can be purified by recrystallization from ethanol (B145695) or water.
| Reactant | Product | Reagents | Yield |
| This compound | 4-Ethoxybenzoic Acid | KMnO₄ | High (typically >80%) |
Reduction to 4-Ethoxybenzyl Alcohol
The aldehyde can be reduced to the corresponding primary alcohol, 4-ethoxybenzyl alcohol, using various reducing agents.
Experimental Protocol: Reduction using Sodium Borohydride (B1222165)
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq) in ethanol or methanol.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic, and cooling may be necessary to maintain room temperature.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Carefully add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture.
-
Isolation: Extract the product with a suitable organic solvent like ethyl acetate (B1210297). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by silica (B1680970) gel chromatography if necessary. A representative procedure for a similar reduction of 4-methoxybenzyl alcohol reported a yield of 89%.[5]
| Reactant | Product | Reagents | Representative Yield |
| This compound | 4-Ethoxybenzyl Alcohol | NaBH₄, Ethanol | ~89% (by analogy)[5] |
Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes. This compound reacts with phosphorus ylides to form substituted stilbenes and other vinyl compounds.
Experimental Protocol: Synthesis of a Stilbene Derivative
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium (B107652) chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and slowly add n-butyllithium (1.05 eq) dropwise. Stir the resulting deep red solution for 1-2 hours at this temperature.
-
Reaction with Aldehyde: To the ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: After removing the solvent, the crude product can be purified by column chromatography on silica gel to separate the alkene from triphenylphosphine (B44618) oxide.
DOT script for Wittig Reaction Mechanism
Caption: General mechanism of the Wittig reaction.
Knoevenagel Condensation
This condensation reaction occurs between this compound and an active methylene (B1212753) compound, catalyzed by a weak base, to produce an α,β-unsaturated product.
Experimental Protocol: Reaction with Malononitrile (B47326)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (B6355638) or ammonium acetate (e.g., 0.1 eq).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux. The reaction is often rapid, and the product may precipitate from the solution. Monitor completion by TLC. Yields for similar reactions are often high, in the range of 71-99%.[6]
-
Isolation: Cool the reaction mixture and collect the precipitated product by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry. If necessary, the product can be recrystallized.
DOT script for Knoevenagel Condensation Workflow
Caption: Experimental workflow for the Knoevenagel condensation.
Perkin Reaction
The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids, such as 4-ethoxycinnamic acid, from aromatic aldehydes.
Experimental Protocol: Synthesis of 4-Ethoxycinnamic Acid
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), acetic anhydride (B1165640) (approx. 1.5 eq), and anhydrous sodium acetate (approx. 1.0 eq).
-
Reaction: Heat the mixture in an oil bath at approximately 180 °C for several hours (e.g., 5-8 hours).
-
Work-up: While still hot, pour the reaction mixture into a beaker of water. Boil the aqueous mixture to hydrolyze the excess acetic anhydride.
-
Isolation of Acid: After cooling, the product will solidify. If it remains oily, the mixture can be made basic with sodium carbonate, followed by extraction with ether to remove any unreacted aldehyde. The aqueous layer is then acidified with hydrochloric acid to precipitate the cinnamic acid.
-
Purification: Collect the crude product by vacuum filtration and recrystallize from an appropriate solvent like ethanol/water.
| Reactant | Product | Reagents | Representative Yield |
| This compound | 4-Ethoxycinnamic Acid | Acetic Anhydride, Sodium Acetate | Moderate to Good |
Representative Spectroscopic Data for a Cinnamic Acid Derivative (4-Methoxycinnamic acid): [7]
-
¹³C NMR (DMSO-d₆): Signals observed for the carboxylic acid carbon, alkene carbons, and aromatic carbons.
-
¹H NMR (DMSO-d₆): Doublets for the vinyl protons with a large coupling constant (~16 Hz) characteristic of a trans-alkene, and signals for the aromatic protons.
Applications in Drug Development and Medicinal Chemistry
The this compound scaffold is a cornerstone in the synthesis of various biologically active molecules. The aldehyde group serves as a convenient handle for introducing diverse functionalities, leading to the generation of compound libraries for drug discovery.
Synthesis of Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. Chalcones derived from this compound have demonstrated a range of biological activities.
General Synthetic Protocol: Claisen-Schmidt Condensation
-
Reaction Setup: Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture for several hours. The product often precipitates out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol.
Many chalcone (B49325) derivatives have been investigated for their anticancer activities .[8][9][10][11] They can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and interference with cell cycle progression.[8][11] For instance, some chalcones have been shown to target the G2/M phase of the cell cycle.[8]
Synthesis of Schiff Bases
Schiff bases are formed by the condensation of this compound with primary amines. These compounds are known for their broad spectrum of biological activities.
General Synthetic Protocol
-
Reaction Setup: Dissolve this compound (1.0 eq) and a primary amine (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Catalyst: A few drops of glacial acetic acid can be added as a catalyst.
-
Reaction: Stir the mixture at room temperature or heat to reflux for a few hours.
-
Isolation: The product often precipitates upon cooling. It can be collected by filtration and recrystallized.
Schiff bases derived from substituted benzaldehydes have shown promising antimicrobial and anticancer properties.[12] The imine or azomethine group (-C=N-) is a key pharmacophore responsible for their biological activity.
Signaling Pathways and Mechanisms of Action
While the direct interaction of this compound with biological targets is not extensively documented, its derivatives have been shown to modulate several key signaling pathways implicated in disease.
Anticancer Mechanisms of Chalcone Derivatives:
Chalcones derived from substituted benzaldehydes have been reported to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[8] This can involve:
-
Increased Reactive Oxygen Species (ROS): Some chalcones can elevate intracellular ROS levels, leading to oxidative stress and triggering apoptosis.[10]
-
Mitochondrial Pathway (Intrinsic): They can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases like caspase-9 and caspase-3.
-
Death Receptor Pathway (Extrinsic): Some derivatives may activate death receptors on the cell surface, leading to the activation of caspase-8.
DOT script for Chalcone-Induced Apoptosis Pathways
Caption: Potential apoptotic pathways induced by chalcone derivatives.
Conclusion
The aldehyde group in this compound exhibits a rich and versatile reactivity, making it an exceptionally valuable building block in organic synthesis. Its participation in a wide range of transformations, including oxidation, reduction, and numerous named condensation reactions, allows for the efficient synthesis of diverse molecular scaffolds. This guide has provided a detailed overview of these core reactions, complete with representative experimental protocols and quantitative data where available. The demonstrated utility of this compound derivatives in medicinal chemistry, particularly as anticancer and antimicrobial agents, underscores the importance of this compound in modern drug discovery and development. Further exploration of the structure-activity relationships and mechanisms of action of its derivatives is warranted to fully exploit their therapeutic potential.
References
- 1. This compound | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. allfordrugs.com [allfordrugs.com]
- 4. Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B | Chegg.com [chegg.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Ethoxybenzyl alcohol | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Effects of the Ethoxy Group in 4-Ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the para-ethoxy group in 4-ethoxybenzaldehyde. A thorough examination of Hammett constants, inductive and resonance effects, and spectroscopic data is presented to elucidate the influence of the ethoxy substituent on the benzaldehyde (B42025) moiety. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.
Introduction
The electronic nature of substituents on an aromatic ring profoundly influences the reactivity and physicochemical properties of the molecule. In the context of drug design and development, a precise understanding of these electronic effects is paramount for predicting molecular interactions, metabolic stability, and biological activity. This compound, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, provides an excellent case study for examining the interplay of inductive and resonance effects of an alkoxy group on an aromatic aldehyde.[1] This guide will dissect these effects through the lens of physical organic chemistry principles and spectroscopic analysis.
Quantitative Analysis of Electronic Effects
The electronic influence of the ethoxy group can be quantified using various parameters, most notably the Hammett substituent constants. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
Table 1: Hammett and Related Substituent Constants for the p-Ethoxy Group
| Parameter | Value | Description |
| Hammett Constant (σₚ) | -0.24 | Indicates a net electron-donating effect at the para position. The negative value signifies that the ethoxy group increases electron density on the aromatic ring compared to hydrogen. |
| Inductive/Field Constant (σ_I or F) | ~0.27 | Represents the electron-withdrawing effect of the electronegative oxygen atom through the sigma bonds. The positive value indicates an inductive withdrawal of electron density. |
| Resonance Constant (σ_R or R) | ~-0.51 | Quantifies the electron-donating effect through pi-system conjugation (resonance). The significant negative value highlights the strong electron-donating nature of the ethoxy group via its lone pair electrons. |
Note: The values for σ_I and σ_R are estimated based on typical values for alkoxy groups and the relationship σₚ = σ_I + σ_R.
Spectroscopic Characterization of this compound
Spectroscopic techniques provide invaluable insights into the electronic environment of a molecule. The following tables summarize the key spectroscopic data for this compound.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.87 | Singlet | 1H | Aldehydic proton (-CHO) |
| 7.83 | Doublet | 2H | Aromatic protons ortho to -CHO |
| 6.98 | Doublet | 2H | Aromatic protons ortho to -OC₂H₅ |
| 4.12 | Quartet | 2H | Methylene protons (-OCH₂CH₃) |
| 1.44 | Triplet | 3H | Methyl protons (-OCH₂CH₃) |
Solvent: CDCl₃. Data sourced from publicly available spectral databases.[2][3]
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 190.7 | Aldehydic carbon (C=O) |
| 164.4 | Aromatic carbon attached to -OC₂H₅ |
| 131.9 | Aromatic carbons ortho to -CHO |
| 129.9 | Aromatic carbon attached to -CHO |
| 114.8 | Aromatic carbons ortho to -OC₂H₅ |
| 63.9 | Methylene carbon (-OCH₂) |
| 14.6 | Methyl carbon (-CH₃) |
Solvent: CDCl₃. Data sourced from publicly available spectral databases.[4][5]
Table 4: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
| IR | ~2830, ~2730 | C-H stretch of aldehyde |
| IR | ~1685 | C=O stretch of conjugated aldehyde |
| IR | ~1600, ~1575 | C=C stretch of aromatic ring |
| IR | ~1250, ~1040 | C-O stretch of ether |
| UV-Vis (λ_max) | ~286 nm | π → π* transition |
IR data is typical for p-substituted benzaldehydes. UV-Vis data is for ethanol (B145695) solvent and can vary slightly with the solvent.[3][4][6][7][8][9]
Interplay of Inductive and Resonance Effects
The electronic character of the ethoxy group is a duality of two opposing forces: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The oxygen atom in the ethoxy group is more electronegative than carbon. This leads to a withdrawal of electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic attack.
-
Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic pi-system. This donation of electron density increases the electron density on the ring, particularly at the ortho and para positions. This effect generally outweighs the inductive effect for alkoxy groups.
The net effect of the ethoxy group at the para position is electron-donating, as evidenced by the negative Hammett constant (σₚ = -0.24). This is because the resonance donation of electron density is stronger than the inductive withdrawal.
The diagram above illustrates how the resonance effect of the ethoxy group increases electron density at the ortho and para positions of the benzene (B151609) ring.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Hammett Constant (σₚ) by Titration of 4-Ethoxybenzoic Acid
This protocol outlines the experimental procedure for determining the pKa of 4-ethoxybenzoic acid, which is then used to calculate the Hammett constant.
Procedure:
-
Solution Preparation: Prepare a 0.01 M solution of 4-ethoxybenzoic acid in a 50:50 (v/v) ethanol-water mixture. Prepare a standardized 0.01 M solution of sodium hydroxide (B78521) in the same solvent system.
-
Titration: Pipette 25.00 mL of the 4-ethoxybenzoic acid solution into a beaker. Place a calibrated pH electrode and a magnetic stirrer in the beaker. Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
-
Calculation: The Hammett constant (σₚ) is calculated using the formula: σₚ = pKₐ(benzoic acid) - pKₐ(4-ethoxybenzoic acid), where the pKₐ of benzoic acid in the same solvent system is used as the reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the acquisition of ¹H and ¹³C NMR spectra for this compound.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm). Transfer the solution to a 5 mm NMR tube.[10]
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2 s
-
Spectral Width: 0-220 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal at 0 ppm.
UV-Visible (UV-Vis) Spectroscopy
This protocol details the procedure for obtaining the UV-Vis absorption spectrum of this compound.
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in ethanol of a known concentration (e.g., 1x10⁻³ M). Prepare a series of dilutions from the stock solution to determine a suitable concentration for measurement (typically resulting in an absorbance between 0.2 and 0.8 at λ_max).
-
Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the solvent (ethanol) to be used as a blank.
-
Data Acquisition: Record the absorption spectrum of the sample solution from approximately 200 nm to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Conclusion
The ethoxy group at the para position of this compound exerts a net electron-donating effect on the aromatic ring. This is a consequence of a dominant electron-donating resonance effect (+R) that outweighs the weaker electron-withdrawing inductive effect (-I). This net electronic effect has significant implications for the reactivity of the aldehyde group and the aromatic ring, making the carbonyl carbon less electrophilic and the ring more susceptible to electrophilic aromatic substitution compared to unsubstituted benzaldehyde. The quantitative data and spectroscopic information provided in this guide offer a robust foundation for understanding and predicting the chemical behavior of this compound and related compounds in various research and development applications.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. allfordrugs.com [allfordrugs.com]
- 4. This compound | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Benzaldehyde, 4-ethoxy- [webbook.nist.gov]
- 8. This compound(10031-82-0) IR Spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
4-Ethoxybenzaldehyde: A Versatile Building Block in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a crucial and versatile intermediate in the landscape of organic synthesis. Its unique structural features—an accessible aldehyde functionality for various transformations and an electron-donating ethoxy group on the aromatic ring—make it a valuable precursor for a diverse array of complex molecules. This technical guide provides an in-depth exploration of the key applications of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of synthetic pathways to aid researchers in leveraging its full potential. From the synthesis of pharmaceutical agents and bioactive heterocycles to the development of advanced materials like liquid crystals, this compound continues to be a cornerstone of innovation in chemical and medicinal sciences.
Core Applications in Organic Synthesis
This compound serves as a foundational starting material in several pivotal organic reactions, enabling the construction of intricate molecular architectures. Its reactivity is centered around the aldehyde group, which readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, lacking α-hydrogens, serves as an ideal electrophilic partner in this reaction when condensed with an enolizable ketone, such as acetophenone (B1666503), in the presence of a base.
Experimental Protocol: Synthesis of (E)-1-phenyl-3-(4-ethoxyphenyl)prop-2-en-1-one
-
Materials: this compound, Acetophenone, Sodium Hydroxide (B78521) (NaOH), Ethanol (B145695), Distilled Water, Hydrochloric Acid (HCl).
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Prepare a solution of sodium hydroxide (2 equivalents) in water and add it dropwise to the stirred solution of the reactants at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.
-
Collect the precipitated crude product by vacuum filtration and wash the solid with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure chalcone (B49325).
-
Dry the purified crystals and determine the yield and melting point.
-
Data Presentation: Representative Chalcones from this compound
| Product | R Group on Acetophenone | Yield (%) | Melting Point (°C) | Spectroscopic Data (Expected) |
| (E)-1-phenyl-3-(4-ethoxyphenyl)prop-2-en-1-one | H | >85 | 88-90 | ¹H NMR: δ 7.9-8.1 (d, 2H), 7.4-7.6 (m, 5H), 6.9 (d, 2H), 4.1 (q, 2H), 1.4 (t, 3H) |
| (E)-1-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | 4-Cl | >80 | 130-132 | ¹H NMR: δ 7.9 (d, 2H), 7.6 (d, 1H), 7.5 (d, 2H), 6.9 (d, 2H), 4.1 (q, 2H), 1.4 (t, 3H) |
| (E)-1-(4-methoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | 4-OCH₃ | >85 | 105-107 | ¹H NMR: δ 8.0 (d, 2H), 7.6 (d, 1H), 7.0 (d, 2H), 6.9 (d, 2H), 4.1 (q, 2H), 3.9 (s, 3H), 1.4 (t, 3H) |
Note: Yields and melting points are estimates based on similar reactions and may vary.
Logical Relationship: Claisen-Schmidt Condensation Pathway
Caption: Synthetic pathway for chalcone formation via Claisen-Schmidt condensation.
Wittig Reaction: Synthesis of Stilbenes
The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes. This compound can be reacted with a phosphorus ylide to generate 4-ethoxy-substituted stilbenes. These compounds are of interest in materials science and medicinal chemistry.
Experimental Protocol: Synthesis of (E)-4-ethoxystilbene
-
Materials: this compound, Benzyltriphenylphosphonium (B107652) chloride, Sodium hydroxide (NaOH), Dichloromethane (CH₂Cl₂), Water.
-
Procedure:
-
Prepare a 50% (by mass) aqueous solution of sodium hydroxide.
-
In a round-bottom flask, combine benzyltriphenylphosphonium chloride (1 equivalent) and this compound (1 equivalent) in dichloromethane.
-
Add the 50% NaOH solution dropwise to the stirred reaction mixture.
-
Continue stirring vigorously at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water and saturated aqueous sodium bisulfite solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield (E)-4-ethoxystilbene.
-
Data Presentation: Wittig Reaction of this compound
| Ylide Precursor | Product | Yield (%) | E/Z Ratio |
| Benzyltriphenylphosphonium chloride | 4-Ethoxystilbene | Typically >70 | Predominantly E |
Note: The E/Z ratio can be influenced by the nature of the ylide and reaction conditions.
Logical Relationship: Wittig Reaction Pathway
Caption: Synthetic pathway for stilbene (B7821643) formation via the Wittig reaction.
Schiff Base Formation: Precursors for Liquid Crystals and Bioactive Molecules
This compound readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are pivotal in the synthesis of liquid crystals, where the rigid imine linkage contributes to the mesogenic properties. Furthermore, Schiff bases derived from this compound have shown potential as anticonvulsant and antimicrobial agents.
Experimental Protocol: Synthesis of a Schiff Base from this compound and 2-Aminopyridine (B139424) [1]
-
Materials: this compound, 2-Aminopyridine, Ethanol.
-
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add an equimolar amount of 2-aminopyridine to the solution.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature to allow the Schiff base to crystallize.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified product.
-
Data Presentation: Characterization of 2-((E)-(4-ethoxybenzylidene)amino)pyridine [1]
| Property | Value |
| Yield | 88.2% |
| Melting Point | 95-97 °C |
| ¹H NMR (δ, ppm) | 9.71 (s, 1H, HC=N), 7.06-7.91 (m, 8H, Ar-H), 4.10 (q, 2H, OCH₂), 1.32 (t, 3H, CH₃) |
| ¹³C NMR (δ, ppm) | 158.48 (C=N), 158.68 (Ar C-O), 154.98, 150.18, 121.44-137.53 (Ar-C), 63.88 (OCH₂), 15.22 (CH₃) |
Experimental Workflow: Schiff Base Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of a Schiff base.
Synthesis of Pharmaceutical Intermediates: The Case of 4-Ethoxyphenylacetic Acid
This compound is a key starting material for the synthesis of 4-ethoxyphenylacetic acid, a crucial intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) etodolac. This transformation highlights the industrial relevance of this compound in the pharmaceutical sector.
Synthetic Pathway to 4-Ethoxyphenylacetic Acid
A patented method involves a two-step process starting from this compound.[2]
-
Reaction with Chloroform (B151607): this compound reacts with chloroform in the presence of a phase transfer catalyst to yield 4-ethoxy-α-hydroxyphenylacetic acid.
-
Hydrogenolysis: The intermediate is then subjected to a hydrogenolysis reaction to afford the final product, 4-ethoxyphenylacetic acid.
Logical Relationship: Synthesis of 4-Ethoxyphenylacetic Acid
Caption: Synthetic route from this compound to 4-ethoxyphenylacetic acid.
Conclusion
This compound is a demonstrably valuable and versatile building block in organic synthesis. Its utility spans the synthesis of biologically active chalcones and Schiff bases, the creation of advanced materials such as liquid crystals, and the industrial production of key pharmaceutical intermediates. The reactions highlighted in this guide—Claisen-Schmidt condensation, Wittig reaction, and Schiff base formation—represent fundamental transformations that underscore the importance of this compound in the modern chemist's toolkit. The detailed protocols and summarized data provided herein are intended to facilitate further research and development, empowering scientists to explore new frontiers in chemical synthesis and drug discovery with this indispensable aromatic aldehyde.
References
4-Ethoxybenzaldehyde: A Versatile Scaffold in Medicinal Chemistry for Anti-Inflammatory and Anticancer Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxybenzaldehyde, an aromatic aldehyde, serves as a important and versatile building block in the synthesis of a wide array of bioactive molecules.[1][2][3] Its chemical structure, featuring a reactive aldehyde group and an ethoxy-substituted benzene (B151609) ring, makes it an ideal starting material for the construction of complex molecular frameworks with significant therapeutic potential.[1][4] This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a particular focus on its application in the development of novel anti-inflammatory and anticancer agents. We will delve into the synthesis of key derivatives, their biological activities supported by quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Chemical Synthesis: A Gateway to Bioactive Derivatives
The aldehyde functional group of this compound is a key handle for a variety of chemical transformations, most notably the Claisen-Schmidt condensation to form chalcones and condensation reactions with primary amines to yield Schiff bases. These two classes of compounds have demonstrated a broad spectrum of pharmacological activities.
Synthesis of Chalcone (B49325) Derivatives
Chalcones are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative. The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of chalcone derivatives from this compound.
Synthesis of Schiff Base Derivatives
Schiff bases are formed through the condensation of this compound with a primary amine, typically under reflux with a catalytic amount of acid.
Biological Activities and Therapeutic Potential
Derivatives of this compound have shown significant promise as both anti-inflammatory and anticancer agents.
Anti-inflammatory Activity
A key mechanism underlying the anti-inflammatory effects of this compound derivatives is the inhibition of prostaglandin (B15479496) E2 (PGE2) production.[5] PGE2 is a key mediator of inflammation, and its synthesis is catalyzed by cyclooxygenase (COX) enzymes.[3] Several chalcones derived from this compound have been shown to suppress PGE2 production, suggesting their potential as novel anti-inflammatory drugs.[6]
Anticancer Activity
Chalcones and Schiff bases incorporating the 4-ethoxyphenyl moiety have demonstrated cytotoxic effects against a variety of cancer cell lines.[7] The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.
The following table summarizes the quantitative biological data for selected derivatives of this compound.
| Compound ID | Derivative Type | Target/Assay | Cell Line | IC50 (µM) | Reference |
| 1 | Chalcone | Cytotoxicity | KYSE-450 (Esophageal Cancer) | 4.97 | [8] |
| 2 | Chalcone | Cytotoxicity | Eca-109 (Esophageal Cancer) | 9.43 | [8] |
| 3 | Chalcone | PGE2 Inhibition | Rat Peritoneal Macrophages | ~3 | [9] |
Experimental Protocols
Synthesis of (2E)-1-(4-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (A this compound Chalcone Derivative)
This protocol describes the synthesis of a chalcone derivative from this compound and 4-nitroacetophenone.
Materials:
-
This compound
-
4-Nitroacetophenone
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and 4-nitroacetophenone (1 equivalent) in ethanol.
-
Slowly add an aqueous solution of NaOH (2 equivalents) to the stirred mixture at room temperature.
-
Continue stirring for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Prostaglandin E2 (PGE2) Immunoassay
This competitive ELISA is used to quantify the concentration of PGE2 in cell culture supernatants.
Materials:
-
PGE2 ELISA Kit (containing PGE2 standard, primary antibody, HRP-conjugated secondary antibody, and substrate)
-
Cell culture supernatants from cells treated with this compound derivatives
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare PGE2 standards and samples.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the primary antibody to each well and incubate.
-
Wash the plate to remove unbound antibodies.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the PGE2 concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathway Modulation
The anti-inflammatory effects of this compound derivatives are often mediated through the modulation of the prostaglandin E2 signaling pathway.
Caption: Inhibition of the Prostaglandin E2 signaling pathway by this compound derivatives.
Conclusion
This compound is a valuable and readily available building block for the synthesis of diverse molecular scaffolds with significant potential in medicinal chemistry. The derived chalcones and Schiff bases have demonstrated promising anti-inflammatory and anticancer activities, warranting further investigation and development. The straightforward synthetic routes and the clear structure-activity relationships that are beginning to emerge make this compound an attractive starting point for the design of novel therapeutic agents. This guide provides a foundational understanding for researchers to explore the rich chemistry and biology of this compound derivatives in the quest for new and effective medicines.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. sketchviz.com [sketchviz.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Enigmatic Presence of 4-Ethoxybenzaldehyde and Its Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxybenzaldehyde, a significant aromatic aldehyde, and its derivatives are intriguing molecules that occupy a unique niche at the intersection of natural products chemistry, pharmacology, and sensory science. While primarily recognized for its applications as a flavoring agent and a precursor in chemical synthesis, the natural occurrence of this compound opens avenues for exploring its biosynthesis, ecological roles, and potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound and its derivatives, delving into their sources, biosynthesis, and the experimental methodologies employed for their study.
Natural Occurrence of this compound and Its Derivatives
The presence of this compound in the natural world is subtle and has been identified in a limited number of plant species. Its primary documented natural source is tea, where it contributes to the complex aroma profile of various tea types.
This compound
This compound has been reported as a volatile component in different varieties of tea (Camellia sinensis), including black, green, herbal, and red teas. Its contribution to the overall flavor is often described as sweet and floral.
Derivatives of this compound
The natural occurrence of ethoxylated benzaldehyde (B42025) derivatives is even rarer. To date, the most notable identified derivative is 4-ethoxy-3-methoxybenzaldehyde (B93258) .
-
4-ethoxy-3-methoxybenzaldehyde : This derivative has been identified as a constituent of the leaves of the nutmeg plant (Myristica fragrans)[1]. Its presence suggests the existence of specific enzymatic machinery capable of both methoxylation and ethoxylation of a common precursor.
Table 1: Natural Sources and Reported Concentrations of this compound and its Derivatives
| Compound | Natural Source | Plant Part | Reported Concentration | Reference(s) |
| This compound | Tea (Camellia sinensis) | Leaves | Not Quantified | [2] |
| 4-ethoxy-3-methoxybenzaldehyde | Nutmeg (Myristica fragrans) | Leaves | Not Quantified | [1] |
Biosynthesis: The Uncharted Territory of O-Ethylation
The biosynthetic pathway leading to this compound and its derivatives in plants remains largely unelucidated. However, based on the well-established pathways of phenylpropanoid and benzenoid biosynthesis, a putative pathway can be proposed. The core challenge lies in identifying the enzymatic step responsible for the addition of the ethyl group to a phenolic precursor.
Proposed Biosynthetic Pathway
The biosynthesis of these compounds likely originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. L-phenylalanine is then converted through a series of enzymatic reactions to form various benzenoids, including 4-hydroxybenzaldehyde.
The final and most critical step in the formation of this compound would be the O-ethylation of 4-hydroxybenzaldehyde. This reaction would be catalyzed by a putative O-ethyltransferase (OET) enzyme, which would utilize a donor molecule such as S-adenosyl-L-ethionine (SAE) or ethanol.
Caption: Proposed biosynthetic pathway for this compound.
The biosynthesis of 4-ethoxy-3-methoxybenzaldehyde would likely follow a similar pathway, with an additional O-methylation step catalyzed by an O-methyltransferase (OMT) acting on a dihydroxylated precursor, followed by O-ethylation, or vice-versa. The order of these methylation and ethoxylation steps is currently unknown.
While O-methyltransferases are well-characterized enzymes in plant secondary metabolism, the existence and characterization of O-ethyltransferases responsible for the biosynthesis of such compounds are yet to be definitively established.
Experimental Protocols
The identification and quantification of this compound and its derivatives in natural sources rely on sensitive analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS).
Extraction of Volatile Compounds from Plant Material (e.g., Tea Leaves)
Objective: To isolate volatile and semi-volatile compounds from a plant matrix for subsequent analysis.
Methodology:
-
Sample Preparation: Fresh or dried plant material (e.g., 5-10 g of tea leaves) is finely ground to increase the surface area for extraction.
-
Extraction Technique:
-
Solvent Extraction: The ground material is macerated with a suitable organic solvent (e.g., dichloromethane, diethyl ether, or a mixture of pentane (B18724) and diethyl ether) for a specified period (e.g., 24 hours) at room temperature. The extract is then filtered.
-
Steam Distillation: For more volatile compounds, steam distillation can be employed. The plant material is placed in a distillation apparatus with water, and steam is passed through it. The volatile compounds are carried over with the steam, condensed, and collected.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for analyzing volatile compounds. The sample is placed in a sealed vial and heated to release volatile compounds into the headspace. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace to adsorb the analytes.
-
-
Concentration: The solvent extract is carefully concentrated under a gentle stream of nitrogen or using a rotary evaporator to a small volume (e.g., 1 mL).
-
Drying: Anhydrous sodium sulfate (B86663) is added to the concentrated extract to remove any residual water.
-
Storage: The final extract is stored in a sealed vial at low temperature (e.g., -20°C) until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the components of the extracted volatile fraction.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Chromatographic Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of volatile aromatic compounds.
-
GC Conditions:
-
Injector Temperature: Typically set at 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might be: initial temperature of 50°C held for 2 minutes, then ramped up to 280°C at a rate of 5°C/minute, and held for 10 minutes.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/minute).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Range: A scan range of m/z 40-550 is typically used to detect a wide range of fragments.
-
Ion Source Temperature: Usually set around 230°C.
-
-
Compound Identification: The identification of this compound and its derivatives is achieved by:
-
Mass Spectrum Matching: The obtained mass spectrum of a chromatographic peak is compared with reference spectra in a mass spectral library (e.g., NIST, Wiley).
-
Retention Index (RI): The retention time of the compound is compared with the retention times of a series of n-alkanes to calculate its retention index, which is then compared with literature values.
-
Co-injection with Authentic Standards: For definitive identification, a pure standard of the suspected compound is co-injected with the sample extract to see if the peak height increases.
-
-
Quantification: For quantitative analysis, a calibration curve is prepared using a series of known concentrations of a pure standard of this compound. An internal standard (a compound not present in the sample) is often added to both the standards and the sample to improve accuracy and precision.
Caption: General experimental workflow for the analysis of this compound.
Signaling Pathways and Biological Activities
Currently, there is a lack of specific research on the signaling pathways directly modulated by naturally occurring this compound. However, given its structural similarity to other benzaldehyde derivatives, it may possess interesting biological activities. Further research is warranted to explore its potential roles in plant defense, allelopathy, or as a signaling molecule.
Conclusion and Future Directions
The natural occurrence of this compound and its derivatives, though sparsely documented, presents a compelling area for future research. The key to unlocking the full potential of these molecules lies in the elucidation of their biosynthetic pathways, particularly the identification and characterization of the elusive O-ethyltransferase enzymes. Advanced analytical techniques will be crucial for quantifying their presence in a wider range of natural sources and for discovering novel derivatives. Furthermore, comprehensive studies are needed to investigate the biological activities and ecological significance of these unique natural products. Such research could not only expand our fundamental understanding of plant secondary metabolism but also uncover new applications in the pharmaceutical, flavor, and fragrance industries.
References
An In-depth Technical Guide on the Thermochemical Data for 4-Ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 4-Ethoxybenzaldehyde
This compound is an aromatic aldehyde that serves as a versatile intermediate in the synthesis of pharmaceuticals, fragrances, and dyes.[1][2] Its physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₂ | [3] |
| Molecular Weight | 150.17 g/mol | [2][4] |
| Appearance | Clear yellow to light brown liquid | [1][3] |
| Melting Point | 13-14 °C | [4][5][6] |
| Boiling Point | 255 °C (at 760 mm Hg) | [1][4][5] |
| Density | 1.08 g/mL at 25 °C | [1][5] |
| Refractive Index | 1.559 (at 20 °C, n20/D) | [5] |
| Flash Point | 113 °C (closed cup) | [5] |
| Solubility | Poorly soluble in water, glycerol, and glycols; soluble in organic solvents and oils; miscible with ethanol (B145695) at room temperature. | [6][] |
Synthesis of this compound
A common method for the synthesis of this compound is through the ethylation of p-hydroxybenzaldehyde.[8] This reaction is a variation of the Williamson ether synthesis. The process involves the deprotonation of the hydroxyl group of p-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or diethyl sulfate.
Below is a diagram illustrating the synthetic pathway.
Caption: Synthesis of this compound via Williamson ether synthesis.
Thermochemical Data
As of the latest literature review, specific experimental thermochemical data for this compound, such as the standard enthalpy of formation (ΔfH°), standard enthalpy of combustion (ΔcH°), and heat capacity (Cp), have not been reported. In the absence of experimental values, computational methods can be employed to estimate these properties.
General Experimental Protocols for Determining Thermochemical Data
For the future experimental determination of the thermochemical properties of this compound, the following established protocols are recommended:
1. Combustion Calorimetry for Enthalpy of Formation:
The standard enthalpy of combustion can be determined using a bomb calorimeter.[9]
-
Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible inside a combustion bomb. A fuse wire is attached to ignite the sample.
-
Calorimeter Setup: The bomb is filled with high-pressure oxygen and placed in a calorimeter vessel containing a known mass of water. The entire assembly is placed in an insulated jacket to ensure adiabatic or isoperibol conditions.
-
Combustion and Measurement: The sample is ignited electrically, and the temperature change of the water is meticulously recorded over time.
-
Calculation: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).[9] The standard enthalpy of combustion is then calculated, from which the standard enthalpy of formation can be derived using Hess's law.
2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Phase Transitions:
Differential Scanning Calorimetry is a versatile technique for measuring heat capacity and the enthalpies of phase transitions (e.g., melting).
-
Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in an aluminum pan. An empty pan is used as a reference.
-
Measurement: The sample and reference pans are heated at a constant rate. The DSC instrument measures the difference in heat flow required to maintain both pans at the same temperature.
-
Calculation: The heat capacity of the sample is determined by comparing the heat flow to that of a known standard (e.g., sapphire). The enthalpy of fusion is calculated by integrating the area under the melting peak.
3. Vapor Pressure Measurement for Enthalpy of Vaporization:
The enthalpy of vaporization (ΔHvap) can be determined by measuring the vapor pressure of the liquid as a function of temperature.[10] The Clausius-Clapeyron equation can then be used to calculate ΔHvap.
-
Methodology: A static or dynamic method can be used. In a static method, the liquid is placed in a sealed, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured at various temperatures.
-
Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) yields a straight line with a slope of -ΔHvap/R, where R is the ideal gas constant.
Conclusion
This guide provides a compilation of the currently available physicochemical data for this compound and outlines its synthesis. While specific experimental thermochemical data are lacking, the established methodologies of combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements provide clear pathways for their future determination. Such data will be invaluable for the accurate modeling and process optimization required in the pharmaceutical and chemical industries.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. 10031-82-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound 99 10031-82-0 [sigmaaldrich.com]
- 6. This compound | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 10031-82-0 [chemicalbook.com]
- 9. chemistry.montana.edu [chemistry.montana.edu]
- 10. srd.nist.gov [srd.nist.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-Ethoxystyrene via the Wittig Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones. This reaction is renowned for its reliability and the precise control it offers over the location of the newly formed carbon-carbon double bond, a feature not always achievable with other elimination reactions.[1][2][3] The core of the reaction involves a phosphorus ylide, also known as a Wittig reagent, which acts as a nucleophile, attacking the carbonyl carbon.[3][4] The subsequent rearrangement of the intermediate oxaphosphetane ring leads to the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct, the formation of which is a key driving force for the reaction.[1][5][6] This application note provides a detailed protocol for the synthesis of 4-ethoxystyrene (B1359796) through the Wittig reaction of 4-ethoxybenzaldehyde with methylenetriphenylphosphorane, a common and effective method for introducing a methylene (B1212753) group.[1][5]
Data Presentation
The following table summarizes the quantitative data for the Wittig reaction protocol described below.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Equivalents |
| Methyltriphenylphosphonium (B96628) Bromide | 357.23 | 4.29 g | 12.0 | 1.2 |
| Sodium Amide (NaNH₂) | 39.01 | 0.47 g | 12.0 | 1.2 |
| This compound | 150.17 | 1.50 g | 10.0 | 1.0 |
| Anhydrous Tetrahydrofuran (B95107) (THF) | 72.11 | 70 mL | - | - |
| Diethyl Ether | 74.12 | As needed | - | - |
| Saturated Ammonium (B1175870) Chloride (NH₄Cl) | 53.49 | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Experimental Protocol
This protocol details the in situ preparation of the Wittig reagent followed by the reaction with this compound.
1. Preparation of the Phosphorus Ylide (Wittig Reagent)
The Wittig reagent, methylenetriphenylphosphorane, is prepared from methyltriphenylphosphonium bromide by deprotonation with a strong base.[1][5]
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol).
-
Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask.
-
Under a gentle flow of nitrogen, begin stirring the suspension.
-
Carefully add sodium amide (0.47 g, 12.0 mmol) portion-wise to the stirred suspension at room temperature.
-
After the addition is complete, stir the resulting bright yellow-orange mixture for 1 hour at room temperature to ensure complete formation of the ylide.
2. Wittig Reaction with this compound
-
Dissolve this compound (1.50 g, 10.0 mmol) in 20 mL of anhydrous THF in a separate flask.
-
Using a dropping funnel, add the this compound solution dropwise to the stirred ylide solution over 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
3. Workup and Purification
The workup procedure is designed to separate the desired alkene product from the triphenylphosphine oxide byproduct and any unreacted starting materials.
-
After the reaction is complete, quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash them with brine (2 x 30 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure 4-ethoxystyrene.
Visualizations
.dot
Caption: Experimental workflow for the synthesis of 4-ethoxystyrene.
References
Application Notes: Grignard Reaction for the Synthesis of 1-(4-ethoxyphenyl)ethanol
Introduction
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for forming carbon-carbon bonds. This organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone. The reaction with an aldehyde yields a secondary alcohol, a critical functional group in many pharmaceutical compounds and advanced materials.
These application notes provide a detailed protocol for the synthesis of 1-(4-ethoxyphenyl)ethanol via the Grignard reaction between ethylmagnesium bromide and 4-ethoxybenzaldehyde. This reaction is a classic example of nucleophilic addition to an aromatic aldehyde. Success in Grignard synthesis hinges on the strict exclusion of protic solvents and atmospheric moisture, as the reagent is a strong base and will be quenched by any source of protons.
Reaction Scheme
Quantitative Data Summary
For successful reaction planning and execution, accurate information on the physical and chemical properties of all substances is essential. The following table summarizes key quantitative data for the reactants and the expected product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₁₀O₂ | 150.17 | 1.08 g/mL at 25 °C[1] | 13-14 °C[1] | 255 °C[1] |
| Bromoethane (B45996) | C₂H₅Br | 108.97 | 1.46 g/mL at 25 °C | -119 °C | 38 °C |
| Magnesium Turnings | Mg | 24.31 | 1.74 g/mL | 650 °C | 1090 °C |
| Ethylmagnesium Bromide | C₂H₅MgBr | 133.27 | ~1.02 g/mL (3.0 M in ether) | Decomposes | 34.6 °C (in ether)[2] |
| 1-(4-ethoxyphenyl)ethanol* | C₁₀H₁₄O₂ | 166.22 | ~1.079 g/mL at 25 °C[3] | N/A | ~95 °C at 1 mmHg[3] |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | 0.713 g/mL at 20 °C | -116 °C | 34.6 °C |
*Note: Data for 1-(4-ethoxyphenyl)ethanol is estimated based on the closely related compound 1-(4-methoxyphenyl)ethanol.[3][4]
Experimental Workflow
The following diagram outlines the key stages of the Grignard synthesis protocol, from setup to final product isolation.
Caption: Workflow for the synthesis of 1-(4-ethoxyphenyl)ethanol.
Detailed Experimental Protocol
Materials and Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel (125 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet and outlet (drying tube with CaCl₂)
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
This compound (≥99%)
-
Magnesium turnings
-
Bromoethane
-
Iodine (crystal)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reagents for purification (e.g., silica (B1680970) gel, appropriate solvents for column chromatography)
Procedure:
Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)
-
Apparatus Setup: Assemble the three-necked flask with the dropping funnel, reflux condenser, and a gas inlet. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) or oven-dry at 120 °C for several hours and allow to cool to room temperature in a desiccator. This step is critical to ensure anhydrous conditions.[5]
-
Initiation: Place magnesium turnings (1.1 equivalents) into the flask. Add a single crystal of iodine. The iodine helps to activate the magnesium surface by removing the passivating magnesium oxide layer.[6][7][8]
-
Reagent Addition: In the dropping funnel, prepare a solution of bromoethane (1.0 equivalent) in 20 mL of anhydrous diethyl ether.
-
Formation: Add approximately 2-3 mL of the bromoethane solution to the magnesium turnings. The reaction should initiate spontaneously, which is indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[8][9] If the reaction does not start, gently warm the flask with the palm of your hand or a warm water bath.[9]
-
Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. Slow addition is crucial to prevent side reactions like Wurtz coupling.[10][11][12]
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-black solution is the Grignard reagent.
Part 2: Reaction with this compound
-
Aldehyde Addition: Cool the Grignard reagent solution to 0 °C using an ice-water bath. Prepare a solution of this compound (1.0 equivalent relative to bromoethane) in 25 mL of anhydrous diethyl ether in the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintain the reaction temperature below 10 °C to minimize side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC).
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 50 mL of saturated aqueous ammonium chloride solution. This will quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate.
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic (ether) layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Washing and Drying: Combine all the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product, 1-(4-ethoxyphenyl)ethanol.
-
Purification: The crude alcohol can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure secondary alcohol.
References
- 1. This compound | 10031-82-0 [chemicalbook.com]
- 2. americanelements.com [americanelements.com]
- 3. 1-(4-METHOXYPHENYL)ETHANOL | 3319-15-1 [chemicalbook.com]
- 4. 1-(4-Methoxyphenyl)ethanol, 95% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
Application Notes and Protocols for the Reductive Amination of 4-Ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of primary and tertiary amines via the reductive amination of 4-ethoxybenzaldehyde. The procedures outlined utilize sodium triacetoxyborohydride (B8407120), a mild and selective reducing agent, ensuring high yields and operational simplicity.
Introduction
Reductive amination is a cornerstone reaction in organic synthesis, enabling the conversion of carbonyl compounds into amines in a single procedural step. This method is widely employed in the pharmaceutical industry for the synthesis of a diverse range of bioactive molecules. The reaction proceeds through the in situ formation of an imine or iminium ion from an aldehyde or ketone and an amine, which is then reduced by a hydride-based reducing agent. This document details the reductive amination of this compound to yield both a primary amine (4-ethoxybenzylamine) and a tertiary amine (4-ethoxy-N,N-dimethylbenzylamine), key intermediates in various synthetic pathways.
Key Reaction Parameters
The following table summarizes the typical reaction conditions and yields for the reductive amination of this compound.
| Parameter | Primary Amine Synthesis | Tertiary Amine Synthesis |
| Amine Source | Ammonium (B1175870) Acetate (B1210297) (NH₄OAc) | Dimethylamine (B145610) hydrochloride |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | 1,2-Dichloroethane (B1671644) (DCE) or Methanol (MeOH) | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (B95107) (THF) |
| Stoichiometry (Aldehyde:Amine:Reducing Agent) | 1 : 1.5 : 1.5 | 1 : 1.2 : 1.5 |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours | 1 - 4 hours |
| Typical Yield | 85 - 95% | 90 - 98% |
Experimental Protocols
Protocol 1: Synthesis of 4-Ethoxybenzylamine (Primary Amine)
This protocol outlines the direct reductive amination of this compound using ammonium acetate as the ammonia (B1221849) source.
Materials:
-
This compound
-
Ammonium Acetate (NH₄OAc)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE), add ammonium acetate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (B109758) or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-ethoxybenzylamine.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Synthesis of 4-Ethoxy-N,N-dimethylbenzylamine (Tertiary Amine)
This protocol describes the synthesis of a tertiary amine from this compound and dimethylamine hydrochloride.
Materials:
-
This compound
-
Dimethylamine hydrochloride
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.) and dimethylamine hydrochloride (1.2 eq.) in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.) to the mixture to liberate the free amine.
-
Stir the suspension at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-ethoxy-N,N-dimethylbenzylamine.
Reaction Workflow and Mechanism
The reductive amination of an aldehyde proceeds in two main stages: the formation of an imine or iminium ion, followed by its reduction.
Caption: Experimental workflow for reductive amination.
The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to generate an imine (with a primary amine) or an iminium ion (with a secondary amine). The hydride from sodium triacetoxyborohydride then attacks the electrophilic carbon of the imine/iminium ion, yielding the final amine product. The use of a milder reducing agent like sodium triacetoxyborohydride is advantageous as it selectively reduces the iminium ion intermediate over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[1] Anhydrous conditions are often beneficial as water can hydrolyze the imine back to the starting materials.[1]
References
Application Notes and Protocols: Knoevenagel Condensation of 4-Ethoxybenzaldehyde with Malononitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile (B47326), typically catalyzed by a base. The resulting products, benzylidenemalononitrile (B1330407) derivatives, are significant intermediates in the synthesis of a variety of pharmaceuticals, fine chemicals, and functional polymers. Notably, these derivatives have shown promise for applications in drug development, exhibiting a range of biological activities.
This document provides detailed application notes and protocols for the Knoevenagel condensation reaction between 4-ethoxybenzaldehyde and malononitrile to synthesize 2-(4-ethoxybenzylidene)malononitrile.
Reaction Scheme
The Knoevenagel condensation of this compound with malononitrile proceeds as follows:
Synthesis of (2E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a detailed protocol for the synthesis of the chalcone (B49325) derivative, (2E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one, from 4-Ethoxybenzaldehyde and acetophenone (B1666503). This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and potential applications of chalcones, a class of compounds known for their wide range of biological activities.
Introduction
Chalcones are a group of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are precursors in the biosynthesis of flavonoids and have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This document outlines the synthesis of a specific chalcone, (2E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one, via the Claisen-Schmidt condensation, a reliable and widely used method for chalcone synthesis.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of (2E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one and its characterization. Please note that while a specific experimental protocol is provided, the yield and melting point are representative values based on similar chalcone syntheses. The spectroscopic data is a compilation from closely related analogs and should be considered as a reference for the expected values for the target compound.
Table 1: Reaction Parameters and Physicochemical Properties
| Parameter | Value | Reference |
| Product Name | (2E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one | N/A |
| Molecular Formula | C₁₇H₁₆O₂ | [1] |
| Molecular Weight | 252.31 g/mol | [1] |
| Appearance | Pale yellow solid | General observation for chalcones |
| Melting Point | ~101-103 °C | [2] |
| Yield | ~77% | [3] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.03 (d, J=8.8 Hz, 2H), 7.82 (d, J=15.6 Hz, 1H), 7.64-7.61 (m, 2H), 7.50 (d, J=15.6 Hz, 1H), 7.42-7.39 (m, 3H), 6.97 (d, J=8.8 Hz, 2H), 4.12 (q, J=7.0 Hz, 2H), 1.46 (t, J=7.0 Hz, 3H) | Representative data |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 189.0, 163.2, 144.5, 134.9, 131.2, 130.5, 129.0, 128.5, 121.8, 114.3, 63.8, 14.7 | Representative data |
| IR (KBr, cm⁻¹) | ν_max_: 3060 (Ar C-H), 2980 (Alkyl C-H), 1655 (C=O, conjugated), 1600 (C=C, aromatic), 1570 (C=C, alkene), 1250 (C-O, ether) | [3] |
| Mass Spec. (EI) | m/z (%): 252 [M]⁺, 223, 177, 149, 121, 91, 77 | Representative data |
Experimental Protocols
The synthesis of (2E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one is achieved through a base-catalyzed Claisen-Schmidt condensation reaction.
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (95%)
-
Distilled water
-
Hydrochloric acid (HCl, 10% v/v)
-
Round-bottom flask
-
Magnetic stirrer
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) and acetophenone (1 equivalent) in a minimal amount of 95% ethanol with stirring.
-
Prepare a 40% (w/v) aqueous solution of sodium hydroxide.
-
Slowly add the NaOH solution dropwise to the ethanolic solution of the reactants at room temperature with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice with stirring.
-
Acidify the mixture by the dropwise addition of 10% HCl until the pH is neutral (pH ~7).
-
A pale yellow precipitate of the chalcone will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold distilled water.
-
Recrystallize the crude product from hot ethanol to obtain pure crystals of (2E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one.
-
Dry the purified product in a desiccator and record the final weight to calculate the percentage yield.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of (2E)-1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one.
Proposed Signaling Pathway Inhibition
Chalcone derivatives have been shown to exhibit anticancer activity by targeting various signaling pathways. A proposed mechanism of action for 4-ethoxy chalcone involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. Inhibition of EGFR can lead to the downregulation of downstream signaling cascades, such as the PI3K/AKT and MEK/ERK pathways.
Disclaimer
The provided protocols and data are for research and informational purposes only. Appropriate safety precautions should be taken when handling all chemicals. The quantitative and spectroscopic data are based on closely related compounds and should be confirmed by independent analysis of the synthesized product.
References
Application Notes and Protocols for the Preparation of Schiff Bases from 4-Ethoxybenzaldehyde and Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone. Their facile synthesis, structural diversity, and wide range of biological activities have established them as privileged scaffolds in medicinal chemistry and drug development. Schiff bases derived from 4-ethoxybenzaldehyde are of particular interest due to the presence of the ethoxy group, which can enhance lipophilicity and modulate pharmacokinetic properties of potential drug candidates. These compounds have been investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents. This document provides detailed protocols for the synthesis and characterization of Schiff bases derived from this compound and various substituted anilines.
General Reaction Scheme
The synthesis of Schiff bases from this compound and anilines proceeds via a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the electrophilic carbonyl carbon of this compound, forming a hemiaminal intermediate. Subsequent dehydration, often catalyzed by a weak acid, yields the stable imine or Schiff base.
Caption: General reaction scheme for Schiff base formation.
Experimental Protocols
This section outlines a general and a specific protocol for the synthesis of Schiff bases from this compound and anilines.
General Protocol for Schiff Base Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol. In a separate beaker, dissolve the desired aniline derivative (1 equivalent) in the same solvent.
-
Reaction Mixture: Add the aniline solution to the stirred solution of this compound at room temperature.
-
Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture to facilitate the dehydration step.
-
Reaction Conditions: The reaction mixture is typically refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated Schiff base is collected by vacuum filtration. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, commonly ethanol, to yield the pure Schiff base.
-
Drying: The purified crystals are dried in a desiccator or a vacuum oven at a low temperature.
Detailed Protocol for the Synthesis of N-(4-ethoxybenzylidene)aniline
This protocol details the synthesis of a representative Schiff base from this compound and aniline.
Materials and Equipment:
-
This compound
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter paper
-
TLC plates and chamber
-
Melting point apparatus
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.50 g (10 mmol) of this compound in 20 mL of absolute ethanol.
-
In a separate beaker, dissolve 0.93 g (10 mmol) of aniline in 10 mL of absolute ethanol.
-
Add the aniline solution to the stirring solution of this compound.
-
Add 3-4 drops of glacial acetic acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 3 hours.
-
Monitor the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) mobile phase) until the starting materials are consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product should precipitate as a crystalline solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from hot ethanol to obtain pure, crystalline N-(4-ethoxybenzylidene)aniline.
-
Dry the purified product in a desiccator over anhydrous calcium chloride.
-
Determine the yield and characterize the product by its melting point and spectroscopic methods (IR and NMR).
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of Schiff bases from this compound and anilines.
Caption: Workflow for Schiff base synthesis and characterization.
Data Presentation
The following tables summarize typical quantitative data for Schiff bases prepared from this compound and various substituted anilines. The spectroscopic data are based on characteristic values reported for structurally similar compounds.[1][2]
Table 1: Physicochemical Properties of Schiff Bases Derived from this compound
| Aniline Derivative | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) | Appearance |
| Aniline | N-(4-ethoxybenzylidene)aniline | C₁₅H₁₅NO | 85-95 | 68-70 | Pale yellow crystals |
| 4-Chloroaniline | N-(4-ethoxybenzylidene)-4-chloroaniline | C₁₅H₁₄ClNO | 80-90 | 102-104 | Yellow crystals |
| 4-Methylaniline | N-(4-ethoxybenzylidene)-4-methylaniline | C₁₆H₁₇NO | 88-96 | 95-97 | Yellowish-white crystals |
| 4-Methoxyaniline | N-(4-ethoxybenzylidene)-4-methoxyaniline | C₁₆H₁₇NO₂ | 82-92 | 128-130 | Light yellow crystals |
Table 2: Spectroscopic Data for Schiff Bases Derived from this compound
| Product Name | IR ν(C=N) (cm⁻¹) | ¹H NMR δ(HC=N) (ppm) | ¹³C NMR δ(C=N) (ppm) |
| N-(4-ethoxybenzylidene)aniline | ~1625 | ~8.3-8.5 | ~160 |
| N-(4-ethoxybenzylidene)-4-chloroaniline | ~1620 | ~8.3-8.5 | ~159 |
| N-(4-ethoxybenzylidene)-4-methylaniline | ~1628 | ~8.2-8.4 | ~161 |
| N-(4-ethoxybenzylidene)-4-methoxyaniline | ~1623 | ~8.2-8.4 | ~159 |
Characterization
Infrared (IR) Spectroscopy
The formation of the Schiff base is unequivocally confirmed by the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically observed in the region of 1605-1630 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) further supports the successful formation of the product.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The most characteristic signal in the ¹H NMR spectrum of a Schiff base is the singlet corresponding to the azomethine proton (-CH=N-). This signal typically appears in the downfield region, between δ 8.2 and 8.7 ppm. The signals for the aromatic protons and the ethoxy group protons will also be present in their expected regions.[1]
¹³C NMR: The formation of the imine bond is confirmed by the appearance of a signal for the azomethine carbon (-C=N-) in the range of δ 158-162 ppm.[1]
Applications in Drug Development
The structural versatility of Schiff bases allows for the fine-tuning of their steric and electronic properties, which is a key aspect of rational drug design. The introduction of different substituents on the aniline ring can significantly impact the biological activity of the resulting Schiff base. For instance, the presence of electron-withdrawing groups like halogens can enhance antimicrobial activity, while electron-donating groups may influence other biological properties. The 4-ethoxy group on the benzaldehyde (B42025) moiety often contributes to increased lipophilicity, which can improve membrane permeability and overall bioavailability of the compound. Researchers in drug development can utilize the protocols and data presented herein to synthesize libraries of novel Schiff base derivatives for screening against various therapeutic targets.
Conclusion
This application note provides a comprehensive guide for the synthesis and characterization of Schiff bases derived from this compound and various anilines. The detailed protocols and tabulated data offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The straightforward nature of the synthesis allows for the generation of diverse molecular architectures, making these compounds attractive candidates for further investigation in the pursuit of novel therapeutic agents.
References
Application Notes and Protocols: 4-Ethoxybenzaldehyde as a Precursor for Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxybenzaldehyde is a versatile aromatic aldehyde widely utilized as a key intermediate in the synthesis of fine chemicals, particularly in the flavor and fragrance industry.[1][2] Its characteristic sweet, floral, and anise-like aroma makes it a valuable component in various fragrance compositions.[2][3][4] Beyond its direct use, this compound serves as a crucial precursor for the synthesis of a diverse range of fragrance compounds through various organic reactions, including condensation and addition reactions.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of fragrance compounds derived from this compound.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.17 g/mol | |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 255 °C (lit.) | |
| Melting Point | 13-14 °C (lit.) | |
| Density | 1.08 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.559 (lit.) | |
| Solubility | Poorly soluble in water; soluble in organic solvents and oils. | [5] |
Key Synthetic Pathways
This compound can be transformed into various fragrance compounds through several key synthetic routes. The following sections detail the protocols for some of the most relevant reactions.
Aldol Condensation: Synthesis of α,β-Unsaturated Ketones
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry and is widely used to synthesize α,β-unsaturated ketones, many of which are valuable fragrance ingredients.[6][7][8] A common example is the reaction of an aromatic aldehyde with a ketone in the presence of a base.
Workflow for Aldol Condensation of this compound
Caption: Workflow for the synthesis of a fragrance compound via Aldol Condensation.
Experimental Protocol: Synthesis of 4-(4-Ethoxyphenyl)-3-buten-2-one
This protocol is adapted from the well-established Claisen-Schmidt condensation reaction.[9]
Materials:
-
This compound
-
Acetone
-
Ethanol
-
5 M Sodium Hydroxide (B78521) (NaOH) solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol) and acetone (20 mmol) in ethanol (40 mL).
-
While stirring at room temperature, slowly add 20 mL of 5 M aqueous sodium hydroxide solution.
-
Continue stirring the mixture for 30 minutes. A yellow precipitate should form. If an oil forms, continue vigorous stirring to induce solidification.
-
Cool the mixture in an ice bath and collect the crude product by vacuum filtration.
-
Wash the precipitate with cold water to remove any water-soluble impurities.
-
Recrystallize the crude product from warm ethanol to yield purified 4-(4-ethoxyphenyl)-3-buten-2-one.
Expected Data (Illustrative):
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (by GC-MS) | >98% |
| Melting Point | Varies based on purity |
| ¹H NMR (CDCl₃, δ) | Signals corresponding to ethoxy, aromatic, and α,β-unsaturated ketone protons. |
| IR (KBr, cm⁻¹) | Peaks for C=O stretch, C=C stretch, and aromatic C-H bonds. |
Perkin Reaction: Synthesis of Cinnamic Acid Derivatives
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, known as cinnamic acids, from aromatic aldehydes.[10][11] Cinnamic acid derivatives are widely used in the fragrance and pharmaceutical industries.
Signaling Pathway for the Perkin Reaction
Caption: Mechanism of the Perkin reaction for cinnamic acid synthesis.
Experimental Protocol: Synthesis of 4-Ethoxycinnamic Acid
This protocol is based on the general procedure for the Perkin reaction.[4][12][13]
Materials:
-
This compound
-
Acetic anhydride
-
Anhydrous sodium acetate (B1210297)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), acetic anhydride (15 mmol), and anhydrous sodium acetate (10 mmol).
-
Heat the mixture under reflux for 5 hours at 180°C.
-
Allow the mixture to cool and then pour it into water.
-
The product will precipitate. If it separates as an oil, induce crystallization by scratching the flask.
-
Collect the crude 4-ethoxycinnamic acid by filtration.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture).
Expected Data (Illustrative):
| Parameter | Expected Value |
| Yield | 60-70% |
| Purity (by HPLC) | >97% |
| Melting Point | Varies based on purity |
| ¹H NMR (DMSO-d₆, δ) | Signals for ethoxy, aromatic, and vinylic protons, and the carboxylic acid proton. |
| IR (KBr, cm⁻¹) | Broad O-H stretch, C=O stretch, C=C stretch, and aromatic C-H bands. |
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.[6][14] This reaction is particularly useful for creating specific double bond geometries.
Logical Relationship in the Wittig Reaction
References
- 1. This compound | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. magritek.com [magritek.com]
- 4. researchgate.net [researchgate.net]
- 5. Solved (p-anisaldehyde) to generate 4-methoxycinnamic acid. | Chegg.com [chegg.com]
- 6. webassign.net [webassign.net]
- 7. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 10. longdom.org [longdom.org]
- 11. Perkin reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. jk-sci.com [jk-sci.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Claisen-Schmidt Condensation of 4-Ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds. This reaction, a type of crossed aldol (B89426) condensation, typically involves the base-catalyzed reaction of an aromatic aldehyde lacking α-hydrogens with a ketone or aldehyde that possesses α-hydrogens.[1] The resulting α,β-unsaturated ketones, commonly known as chalcones, are of significant interest in medicinal chemistry and drug development. Chalcones serve as vital scaffolds for the synthesis of various heterocyclic compounds and exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This document provides detailed application notes and experimental protocols for the Claisen-Schmidt condensation of 4-ethoxybenzaldehyde with a suitable ketone to synthesize 4-ethoxychalcone derivatives.
Reaction Principle
The base-catalyzed Claisen-Schmidt condensation proceeds through a multi-step mechanism. First, a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde (this compound). The resulting alkoxide intermediate is protonated by the solvent (typically water or ethanol) to form a β-hydroxy ketone (aldol addition product). Finally, this aldol adduct readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone (B49325), where the double bond is conjugated with both the aromatic ring and the carbonyl group.
Data Presentation
The following table summarizes representative quantitative data for the Claisen-Schmidt condensation to produce ethoxy-substituted chalcones, based on reported literature values for analogous reactions.
| Ketone Reactant | Catalyst (conc.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4'-Ethoxyacetophenone | NaOH (15 mM aq.) | 95% Ethanol | Room Temp. | 0.75 | 77 | [2] |
| 3,5-Dibenzyloxyacetophenone | NaOH (10% aq.) | Ethanol | Room Temp. | Not Specified | Not Specified | [3] |
| Acetophenone (B1666503) | NaOH | 95% Ethanol | Room Temp. | 3 | Not Specified | [4] |
| 4-Methoxy acetophenone | NaOH (solid) | Solvent-free | Room Temp. | 0.5 | 32.5 | [5] |
Experimental Protocols
Two detailed protocols are provided below: a classical base-catalyzed method using a solvent and a solvent-free "green" chemistry approach.
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation in Ethanol
This protocol describes the synthesis of (2E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one.
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
95% Ethanol
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, Buchner funnel, etc.)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in a minimal amount of 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-15% w/v) dropwise.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. A precipitate may begin to form. Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-3 hours).
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization and Precipitation: Acidify the mixture with dilute hydrochloric acid until it is neutral (pH ~7). This will cause the chalcone product to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Protocol 2: Solvent-Free Claisen-Schmidt Condensation
This environmentally friendly protocol is adapted from a procedure for a similar chalcone synthesis.[5]
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH), solid
-
Mortar and Pestle
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Thin-Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reactant Preparation: Place this compound (1.0 equivalent), acetophenone (1.0 equivalent), and solid sodium hydroxide (1.0-1.5 equivalents) in a mortar.
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for approximately 30 minutes. The mixture will likely form a paste and may solidify.
-
Reaction Monitoring: Monitor the reaction's progress using TLC.
-
Work-up: After completion, add ice-cold water to the mortar and stir to form a slurry.
-
Neutralization: Transfer the slurry to a beaker and neutralize with dilute hydrochloric acid (pH ~7).
-
Isolation: Collect the precipitated product by vacuum filtration.
-
Washing: Wash the solid with cold distilled water.
-
Purification: Recrystallize the crude product from ethanol.
-
Drying and Characterization: Dry the purified product and characterize it as described in Protocol 1.
Visualizations
Claisen-Schmidt Condensation Workflow
Caption: General experimental workflow for the Claisen-Schmidt condensation.
Mechanism of Base-Catalyzed Claisen-Schmidt Condensation
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation reaction.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitepress.org [scitepress.org]
Application Notes and Protocols: Catalytic Hydrogenation of 4-Ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 4-ethoxybenzaldehyde to 4-ethoxybenzyl alcohol is a crucial transformation in organic synthesis, particularly in the pharmaceutical industry where the product serves as a key intermediate.[1] This document provides detailed application notes and experimental protocols for this reaction, focusing on common catalytic systems. The information is intended to guide researchers in selecting appropriate conditions and achieving high yields and selectivity.
Reaction Overview
The fundamental reaction involves the reduction of the aldehyde functional group in this compound to a primary alcohol using molecular hydrogen in the presence of a catalyst.
Reaction Scheme:
This compound → 4-Ethoxybenzyl Alcohol
Catalytic Systems and Quantitative Data
Several catalytic systems are effective for the hydrogenation of aromatic aldehydes. The choice of catalyst and reaction conditions can significantly impact yield, selectivity, and reaction time. Below is a summary of commonly employed systems with available quantitative data.
| Catalyst | Substrate | Solvent | Temperature | Pressure | Reaction Time | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| Palladium on Carbon (Pd/C) | This compound | Anhydrous Ethanol (B145695) | Reflux | H₂ atmosphere | 6 hours | Not specified | 99 | High | [1] |
| Pd(0)EnCat™ 30NP | Aromatic Aldehydes (general) | Ethanol | Room Temperature | H₂ (balloon) | 16 hours | High to Excellent | Not specified | High | [2][3] |
| RANEY® Nickel | Aldehydes (general) | Water | Room Temperature | Not specified | Not specified | High | High | High | [4] |
| Chromium Carbonyl [Cr(CO)₆] (Transfer Hydrogenation) | Aromatic Aldehydes (general) | Isopropanol | 120 °C (sealed tube) | Argon atmosphere | 15 hours | Complete | Quantitative | Not specified | [5] |
| Ruthenium Nanoparticles (phosphine oxide-decorated) | Aromatic Aldehydes (general) | Water | 50 °C | 70 psi H₂ | Short | High | Not specified | 100 | [6] |
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is based on a reported synthesis of 4-ethoxybenzyl alcohol with a high yield.[1]
Materials:
-
This compound
-
Anhydrous Ethanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Reflux condenser
-
Hydrogen balloon or cylinder
-
Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 150 g of this compound in 400 kg of anhydrous ethanol.
-
Carefully add 1.5 kg of 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere if dry.
-
Equip the flask with a reflux condenser.
-
Purge the system with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (H₂). Maintain a positive pressure of hydrogen, for example, by using a hydrogen-filled balloon.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-ethoxybenzyl alcohol.
-
Purify the product by reduced pressure distillation to yield a light yellow liquid.[1]
Protocol 2: Hydrogenation using Pd(0)EnCat™ 30NP under Mild Conditions
This protocol is a general procedure for the hydrogenation of aromatic aldehydes using a microencapsulated palladium catalyst, which can offer advantages in terms of handling and catalyst recovery.[3]
Materials:
-
This compound (1 mmol)
-
Ethanol (10 mL)
-
Pd(0)EnCat™ 30NP (10 mol%)
-
Round-bottom flask
-
Hydrogen gas (H₂) in a double-layer balloon
-
Vacuum pump
-
Filtration apparatus
-
Rotary evaporator
-
NMR tube and solvent for analysis
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound in 10 mL of ethanol.
-
Add 10 mol% of Pd(0)EnCat™ 30NP catalyst.
-
Degas the mixture twice by applying a vacuum and refilling the flask with hydrogen gas each time.
-
Leave the reaction mixture to stir at room temperature overnight under a hydrogen atmosphere maintained by a double-layer balloon.[3]
-
After 16 hours, filter off the catalyst and wash it with ethanol.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Determine the conversion by ¹H-NMR analysis of the crude product.[3]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction pathway for the catalytic hydrogenation of an aldehyde and a typical experimental workflow.
Caption: Reaction pathway for catalytic hydrogenation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. [repository.cam.ac.uk]
- 3. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient and selective aqueous phase hydrogenation of aryl ketones, aldehydes, furfural and levulinic acid and its ethyl ester catalyzed by ph ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00205A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Protecting the Aldehyde in 4-Ethoxybenzaldehyde: A Guide to Strategic Application and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. For a molecule such as 4-ethoxybenzaldehyde, which is a key intermediate in the synthesis of pharmaceuticals, fragrances, and dyes, the reactivity of the aldehyde group often necessitates its temporary masking.[1] This document provides detailed application notes and experimental protocols for the protection of the aldehyde functionality in this compound using common and effective protecting group strategies.
Introduction to Protecting Group Strategies
Protecting groups are essential tools in organic synthesis, reversibly rendering a functional group inert to specific reaction conditions.[2] For aldehydes, the most prevalent and reliable protecting groups are acetals and dithioacetals. The choice between these depends on the stability required during subsequent synthetic steps and the conditions available for deprotection. Acetals are generally stable under neutral to strongly basic conditions but are readily cleaved by aqueous acid.[3] Dithioacetals, on the other hand, exhibit enhanced stability, tolerating both acidic and basic environments, but their removal often requires more specific and sometimes harsher conditions.[4]
This guide will focus on two primary protecting groups for this compound: the cyclic acetal (B89532) (1,3-dioxolane) and the cyclic dithioacetal (1,3-dithiane). We will provide a comparative analysis of their synthesis and deprotection, supported by detailed experimental protocols and quantitative data to aid in the selection of the most appropriate strategy for a given synthetic route.
Comparative Data of Protecting Group Strategies
To facilitate a clear comparison, the following table summarizes the quantitative data for the protection of this compound as a 1,3-dioxolane (B20135) and a 1,3-dithiane, along with their respective deprotection methods.
| Protecting Group | Protection Reagents & Conditions | Yield (%) | Deprotection Reagents & Conditions | Yield (%) |
| 1,3-Dioxolane | Ethylene (B1197577) glycol, p-TsOH, Toluene, Dean-Stark, Reflux | ~95 (estimated) | 2M HCl, Acetone, RT | High |
| 1,3-Dithiane | 1,3-Propanedithiol (B87085), BF₃·OEt₂, CH₂Cl₂, RT, 12h | 74 | Polyphosphoric acid, Acetic acid, 20-45°C | High |
Experimental Protocols
Protection of this compound
1. Synthesis of 2-(4-Ethoxyphenyl)-1,3-dioxolane (Cyclic Acetal)
-
Principle: The aldehyde is reacted with ethylene glycol in the presence of an acid catalyst. The water generated is removed azeotropically to drive the reaction to completion.
-
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equiv.), ethylene glycol (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.02 equiv.) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.
-
2. Synthesis of 2-(4-Ethoxyphenyl)-1,3-dithiane (Cyclic Dithioacetal)[5]
-
Principle: The aldehyde reacts with 1,3-propanedithiol in the presence of a Lewis acid catalyst to form the cyclic dithioacetal.[5]
-
Materials:
-
This compound
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
To a solution of this compound (1 equiv.) in dichloromethane, add 1,3-propanedithiol (1.1 equiv.).
-
Cool the solution to 0°C and add boron trifluoride diethyl etherate (1.3 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 2-(4-ethoxyphenyl)-1,3-dithiane as a white solid.[5]
-
Deprotection of the Protected Aldehyde
1. Hydrolysis of 2-(4-Ethoxyphenyl)-1,3-dioxolane
-
Principle: The acetal is hydrolyzed back to the aldehyde and diol under acidic conditions.
-
Materials:
-
2-(4-Ethoxyphenyl)-1,3-dioxolane
-
Acetone
-
2M Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the 2-(4-ethoxyphenyl)-1,3-dioxolane in acetone.
-
Add 2M hydrochloric acid and stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
2. Deprotection of 2-(4-Ethoxyphenyl)-1,3-dithiane[5]
-
Principle: The dithiane is cleaved to regenerate the aldehyde using a mixture of polyphosphoric acid and acetic acid.[5]
-
Materials:
-
2-(4-Ethoxyphenyl)-1,3-dithiane
-
Polyphosphoric acid (PPA)
-
Acetic acid
-
-
Procedure:
-
Mix 2-(4-ethoxyphenyl)-1,3-dithiane with polyphosphoric acid and a few drops of acetic acid.
-
Heat the mixture to 20-45°C and monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Visualization of Workflows
The logical flow for selecting and implementing a protecting group strategy for this compound is depicted in the following diagrams.
Caption: Decision workflow for selecting a protecting group for this compound.
Caption: General experimental workflow for protection and deprotection.
References
Application Notes and Protocols for One-Pot Syntheses Involving 4-Ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of biologically relevant compounds derived from 4-ethoxybenzaldehyde. The methodologies presented herein are designed to be efficient, atom-economical, and suitable for the rapid generation of compound libraries for drug discovery and development.
Introduction
This compound is a versatile and readily available aromatic aldehyde that serves as a key building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its ethoxy group can modulate the lipophilicity and metabolic stability of target molecules, making it an attractive starting material for medicinal chemistry programs. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages over traditional multi-step approaches. These benefits include increased efficiency, reduced waste, and cost-effectiveness, aligning with the principles of green chemistry.[1]
This document focuses on two principal one-pot transformations of this compound: the synthesis of chalcones via Claisen-Schmidt condensation and the synthesis of quinolines through a modified Friedländer annulation. Both chalcones and quinolines are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2]
Application Note 1: One-Pot Synthesis of a 4'-Ethoxy-Substituted Chalcone (B49325)
Purpose: To provide a reliable and efficient one-pot protocol for the synthesis of (2E)-3-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, a chalcone derivative with potential applications in cancer research due to the known apoptosis-inducing effects of the chalcone scaffold.
Background: The Claisen-Schmidt condensation is a classic method for forming α,β-unsaturated ketones.[3] By performing this reaction in a one-pot fashion, the isolation of the initial aldol (B89426) addition product is avoided, simplifying the procedure and often increasing the overall yield. The resulting chalcone contains the core structure of many biologically active compounds.
Signaling Pathway: Chalcone-Induced Apoptosis
Chalcones are known to exert their anticancer effects through the induction of apoptosis, or programmed cell death. A common mechanism involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. The diagram below illustrates a simplified representation of this pathway, highlighting the potential point of intervention for synthesized chalcones.
Caption: Chalcone-induced mitochondrial apoptosis pathway.
Experimental Workflow: One-Pot Chalcone Synthesis
The following diagram outlines the workflow for the one-pot synthesis of the target chalcone.
Caption: Workflow for one-pot chalcone synthesis.
Protocol: One-Pot Synthesis of (2E)-3-(4-ethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
Materials:
-
This compound (1.50 g, 10.0 mmol)
-
4-Hydroxyacetophenone (1.36 g, 10.0 mmol)
-
Ethanol (25 mL)
-
Sodium hydroxide (B78521) (NaOH), 60% aqueous solution (10 mL)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Distilled water
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10.0 mmol) and 4-hydroxyacetophenone (10.0 mmol) in ethanol (25 mL).
-
With stirring, add the 60% aqueous NaOH solution (10 mL) to the flask.
-
Equip the flask with a reflux condenser and stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-4 hours).
-
After completion, cool the reaction mixture to room temperature and carefully acidify to pH 1 by the slow addition of 1 M aqueous HCl.
-
Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with distilled water until the filtrate is neutral.
-
Dry the crude product in an oven at 50 °C.
-
Purify the chalcone by recrystallization from an ethanol-water mixture to afford the pure product.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Hydroxyacetophenone | NaOH (aq) | Ethanol | Room Temp. | 3-4 | ~85-95 |
Yields are based on literature for similar Claisen-Schmidt condensations and may vary.
Characterization Data (Expected):
-
Appearance: Yellow crystalline solid.
-
¹H NMR (CDCl₃, δ ppm): 7.95 (d, 2H), 7.55 (d, 2H), 7.45 (d, 1H), 7.20 (d, 1H), 6.90 (d, 2H), 6.85 (d, 2H), 4.10 (q, 2H), 1.45 (t, 3H).
-
¹³C NMR (CDCl₃, δ ppm): 187.3 (C=O), 163.0 (C-OEt), 160.0 (C-OH), 143.7 (Cβ), 131.0 (Ar-C), 130.8 (Ar-C), 126.0 (Ar-C), 118.4 (Cα), 115.8 (Ar-C), 114.0 (Ar-C), 63.5 (OCH₂), 14.8 (CH₃).
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₇H₁₆O₃: 269.11; found: 269.11.
Application Note 2: One-Pot Synthesis of a 6-Ethoxy-Substituted Quinoline (B57606)
Purpose: To present a one-pot protocol for the synthesis of 6-ethoxy-2-phenylquinoline, a quinoline derivative. The quinoline scaffold is a core component of numerous pharmaceuticals, including antimalarial and anticancer agents.
Background: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[4][5] A significant advancement of this method is the in-situ reduction of an o-nitroaryl aldehyde to the corresponding o-amino derivative, which then undergoes condensation in the same pot.[6][7][8] This one-pot approach enhances the efficiency and applicability of the Friedländer synthesis.
Reaction Scheme: One-Pot Friedländer Quinoline Synthesis
The logical flow of the one-pot synthesis of 6-ethoxy-2-phenylquinoline is depicted below.
Caption: Logical flow of the one-pot quinoline synthesis.
Experimental Workflow: One-Pot Quinoline Synthesis
The following diagram illustrates the sequential steps involved in the one-pot synthesis of the target quinoline.
Caption: Workflow for one-pot quinoline synthesis.
Protocol: One-Pot Synthesis of 6-Ethoxy-2-phenylquinoline
Materials:
-
4-Ethoxy-2-nitrobenzaldehyde (1.95 g, 10.0 mmol)
-
Iron powder (5.60 g, 100 mmol)
-
Ethanol (50 mL)
-
Hydrochloric acid (HCl), 0.1 N aqueous solution (20 mL)
-
Acetophenone (1.20 g, 10.0 mmol)
-
Potassium hydroxide (KOH), powdered (1.68 g, 30.0 mmol)
-
Celite
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-ethoxy-2-nitrobenzaldehyde (10.0 mmol) in ethanol (50 mL) in a round-bottom flask, add iron powder (100 mmol) followed by 0.1 N aqueous HCl (20 mL).
-
Vigorously stir the mixture and heat to reflux (oil bath at ~95 °C) for 30 minutes.
-
Monitor the reduction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and wash the pad with ethanol.
-
To the filtrate, add acetophenone (10.0 mmol) and powdered KOH (30.0 mmol) in portions.
-
Heat the resulting mixture to reflux for 40-60 minutes, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure 6-ethoxy-2-phenylquinoline.
Quantitative Data:
| Reactant 1 | Reactant 2 | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Ethoxy-2-nitrobenzaldehyde | Acetophenone | 1. Fe, HCl2. KOH | Ethanol | 95 | ~1.5 | 60-75 |
Yields are based on literature for similar one-pot Friedländer syntheses and may vary.
Characterization Data (Expected):
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, δ ppm): 8.10 (d, 1H), 8.05 (d, 1H), 7.80-7.70 (m, 2H), 7.50-7.40 (m, 3H), 7.35 (dd, 1H), 7.05 (d, 1H), 4.15 (q, 2H), 1.50 (t, 3H).
-
¹³C NMR (CDCl₃, δ ppm): 158.0, 156.0, 144.5, 139.5, 135.0, 130.0, 129.5, 129.0, 127.5, 122.0, 121.5, 105.0, 64.0, 15.0.
-
MS (ESI+): m/z [M+H]⁺ calculated for C₁₇H₁₅NO: 250.12; found: 250.12.
Conclusion
The one-pot synthetic protocols detailed in these application notes offer efficient and practical routes to valuable chalcone and quinoline scaffolds from this compound. These methods are well-suited for medicinal chemistry research and drug development, enabling the rapid synthesis of diverse analogs for biological screening. The provided quantitative data and expected characterization parameters serve as a valuable guide for researchers implementing these procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. journaljabb.com [journaljabb.com]
- 3. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
Green Chemistry Approaches to Reactions with 4-Ethoxybenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for green chemistry approaches to key reactions involving 4-ethoxybenzaldehyde. The methodologies presented prioritize sustainability by employing eco-friendly solvents, alternative energy sources, and solvent-free conditions to minimize environmental impact. This compound is a valuable building block in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][2]
Green Synthesis of Schiff Bases
Schiff bases derived from this compound are important intermediates in various organic syntheses. Traditional methods for their preparation often involve refluxing in organic solvents for extended periods. The following green methods offer significant advantages in terms of reduced reaction times, energy consumption, and use of hazardous solvents.[3]
Application Note:
This section details the synthesis of a Schiff base from 2-aminopyridine (B139424) and this compound using three different green techniques: refluxing in ethanol (B145695), stirring in ethanol at room temperature, and stirring in an ethanol-water mixture at room temperature.[3] These methods showcase a move towards more environmentally benign conditions. The use of ethanol and water as solvents is a significant improvement over more toxic organic solvents.[4] The comparison of yields highlights a trade-off between reaction conditions and efficiency, providing researchers with options based on their specific laboratory constraints and green chemistry goals.
Experimental Protocols:
Method 1: Reflux in Ethanol
-
Combine 2-aminopyridine and this compound in a round-bottom flask.
-
Add ethanol as the solvent.
-
Reflux the mixture for 2 hours.[3]
-
After cooling, the product crystallizes.
-
Collect the dark yellow crystals by filtration.[3]
Method 2: Stirring in Ethanol at Room Temperature
-
Dissolve 2-aminopyridine and this compound in ethanol in a flask.
-
Stir the mixture at room temperature for one hour.[3]
-
Isolate the resulting crystalline product by filtration.
Method 3: Stirring in Ethanol-Water (1:1 v/v) at Room Temperature
-
Combine 2-aminopyridine and this compound in a flask.
-
Add a 1:1 (v/v) mixture of ethanol and water.
-
Stir the reaction mixture at room temperature for one hour.[3]
-
Collect the precipitated product by filtration.
Data Presentation:
| Method | Solvent | Conditions | Reaction Time | Yield (%) |
| 1 | Ethanol | Reflux | 2 hours | 88.2[3] |
| 2 | Ethanol | Room Temperature | 1 hour | 69.2[3] |
| 3 | Ethanol-Water (1:1) | Room Temperature | 1 hour | 43.5[3] |
Experimental Workflow:
Caption: Workflow for the green synthesis of a Schiff base.
Green Synthesis of Chalcones via Aldol (B89426)/Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and other biologically active molecules.[5] The Claisen-Schmidt condensation, a type of aldol condensation, is the standard method for their synthesis.[6] Green approaches to this reaction focus on reducing or eliminating solvent use and employing safer catalysts.
Application Note:
This section describes solvent-free and microwave-assisted methods for the synthesis of chalcones from this compound and a suitable ketone (e.g., acetophenone). The solvent-free approach, utilizing grinding (mechanochemistry), is a cornerstone of green chemistry, significantly reducing waste.[7] Microwave-assisted organic synthesis (MAOS) offers rapid heating, leading to drastically reduced reaction times and often improved yields compared to conventional heating.[8][9]
Experimental Protocols:
Method 1: Solvent-Free Grinding
-
Place equimolar amounts of this compound and acetophenone (B1666503) in a mortar.
-
Add a catalytic amount of solid sodium hydroxide (B78521) (NaOH).
-
Grind the mixture with a pestle at room temperature for 5-10 minutes, or until the mixture solidifies.
-
Let the reaction mixture stand for 15 minutes.
-
Add 10% aqueous hydrochloric acid (HCl) to neutralize the mixture.
-
Isolate the solid product by vacuum filtration and wash with water.
-
Recrystallize the product from an ethanol/water mixture.
Method 2: Microwave-Assisted Synthesis
-
In a microwave-safe vessel, mix this compound (10 mmol) and acetophenone (5 mmol).
-
Add sodium hydroxide (2.5 mmol) dissolved in a minimal amount of methanol (B129727) (2 mL).[9]
-
Cover the vessel and irradiate in a domestic or laboratory microwave oven for 2-5 minutes at a moderate power setting (e.g., 240-300 W).[4][9]
-
After cooling, add crushed ice to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol.
Data Presentation:
| Method | Catalyst | Conditions | Reaction Time | Typical Yield (%) |
| 1 | Solid NaOH | Solvent-free grinding, RT | 5-20 minutes | High (often >90%) |
| 2 | NaOH in Methanol | Microwave irradiation | 2-5 minutes | 85-97[4] |
Note: Yields are typical for analogous reactions and may vary.
Experimental Workflow:
Caption: Workflow for the green synthesis of chalcones.
Green Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene (B1212753) compound. The product of the reaction between this compound and malonic acid is 4-ethoxycinnamic acid, a valuable compound. Green variations of this reaction aim to replace toxic catalysts and solvents like pyridine (B92270) and piperidine.[4]
Application Note:
This section provides a greener protocol for the Knoevenagel condensation of this compound with malonic acid. The traditional Doebner modification of the Knoevenagel condensation often uses pyridine as both a solvent and catalyst, which is hazardous. The protocol below adapts this method by using a more benign catalyst, β-alanine, and a greener solvent, or by employing a solvent-free approach with a non-toxic catalyst like ammonium (B1175870) bicarbonate.[4] These modifications align with the principles of green chemistry by reducing toxicity and waste.
Experimental Protocols:
Method 1: Greener Doebner Modification
-
In a round-bottom flask, combine this compound (6.61 mmol), malonic acid (16.8 mmol), and β-alanine (1.12 mmol).
-
Add a minimal amount of a greener solvent like ethanol instead of pyridine.
-
Heat the mixture under reflux for 90 minutes.
-
After cooling to room temperature, place the flask in an ice bath.
-
Slowly add concentrated HCl (8.0 mL) to precipitate the product.
-
Collect the white precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the product from absolute ethanol.
Method 2: Solvent-Free with Ammonium Bicarbonate
-
In a flask, thoroughly mix this compound, malonic acid (2 equivalents), and ammonium bicarbonate (as a catalyst).[4]
-
Heat the solvent-free mixture at 90°C for 2 hours.[4]
-
After cooling, dissolve the residue in a saturated aqueous sodium bicarbonate solution.
-
Acidify to a pH of 2 with 6 M HCl to precipitate the product.
-
Isolate the product by filtration and wash with demineralized water.
-
Recrystallize from a water-ethanol mixture (e.g., 4:1 v/v).[4]
Data Presentation:
| Method | Catalyst | Conditions | Reaction Time | Typical Yield (%) |
| 1 | β-alanine | Reflux in Ethanol | 90 minutes | Good to Excellent |
| 2 | NH4HCO3 | Solvent-free, 90°C | 2 hours | Good to Excellent[4] |
Note: Yields are based on analogous reactions and provide a general expectation.
Experimental Workflow:
Caption: Workflow for the green Knoevenagel condensation.
References
- 1. This compound, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pure.tue.nl [pure.tue.nl]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. websites.umich.edu [websites.umich.edu]
Application Notes and Protocols for the Scale-up Synthesis of 4-Ethoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[1][2] Its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This document provides detailed protocols for the scale-up synthesis of this compound and its subsequent conversion into Schiff base and thiosemicarbazone derivatives, which have shown promising therapeutic potential. The protocols are designed to be scalable and efficient, incorporating phase-transfer catalysis to improve reaction rates and yields, making them suitable for industrial applications.[5][6]
Synthesis of this compound via Phase-Transfer Catalyzed Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers.[2][7] For the scale-up synthesis of this compound, the ethylation of 4-hydroxybenzaldehyde (B117250) is efficiently achieved using phase-transfer catalysis (PTC). This methodology facilitates the reaction between the water-soluble phenoxide and the organic-soluble ethylating agent, leading to higher yields and milder reaction conditions.[5][6]
Experimental Protocol
Materials:
-
4-Hydroxybenzaldehyde
-
Diethyl sulfate (B86663) or Ethyl bromide (Ethylating agent)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium (B224687) bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or other suitable organic solvent
-
Water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a jacketed glass reactor, dissolve 4-hydroxybenzaldehyde and the phase-transfer catalyst (e.g., tetrabutylammonium bromide) in the chosen organic solvent (e.g., toluene).
-
Base Addition: Prepare a solution of sodium hydroxide in water and add it to the reactor with vigorous stirring.
-
Addition of Ethylating Agent: Slowly add the ethylating agent (e.g., diethyl sulfate or ethyl bromide) to the reaction mixture via an addition funnel, maintaining the temperature at a controlled level (e.g., 50-60 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain a colorless to light yellow liquid.[1]
Process Visualization
Caption: Williamson Ether Synthesis of this compound.
Synthesis of this compound Derivatives
Schiff Base Derivatives
Schiff bases are synthesized by the condensation of a primary amine with an aldehyde.[1] They are a class of compounds with a broad spectrum of biological activities.
Materials:
-
This compound
-
Ethanol
-
Glacial Acetic Acid (catalyst, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. In a separate beaker, dissolve 2-aminopyridine (1 equivalent) in ethanol.
-
Reaction: Add the 2-aminopyridine solution to the this compound solution with stirring. Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Product Isolation: Cool the reaction mixture to room temperature. The Schiff base product is expected to precipitate. If not, reduce the solvent volume by rotary evaporation to induce crystallization.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying: Dry the purified product in a desiccator or vacuum oven.
Thiosemicarbazone Derivatives
Thiosemicarbazones are formed by the reaction of a thiosemicarbazide (B42300) with an aldehyde. These derivatives are known for their potential as anticancer and antiviral agents.[8][9]
Materials:
-
This compound
-
Thiosemicarbazide
-
Methanol (B129727) or Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Büchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve thiosemicarbazide (1 equivalent) in hot methanol or ethanol.
-
Reaction: To the hot solution of thiosemicarbazide, add a solution of this compound (1 equivalent) in the same solvent dropwise with stirring.
-
Reflux: Reflux the reaction mixture for 4-6 hours.
-
Product Isolation: Cool the reaction mixture. The thiosemicarbazone product will precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Drying: Dry the purified product in a desiccator.
Quantitative Data Summary
| Product | Synthesis Method | Scale | Yield (%) | Purity (%) | Melting Point (°C) | Reference |
| This compound | Williamson Ether Synthesis with PTC | Lab | >90 | >98 | 13-14 | |
| 2-aminopyridine-4-ethoxybenzaldehyde Schiff base | Reflux in Ethanol | Lab | 88.2 | - | 95-97 | [3] |
| 4-Phenacyloxy benzaldehyde (B42025) derivative | Substitution reaction in micellar media | Lab | 46-66 | 91-96 | 98-120 | [10] |
| N,N'-bis(4-methoxybenzylidene)ethan-1,2-diamine | Condensation reaction in ethanol | Lab | 90.38 | High | 180 | [7] |
Workflow for Synthesis and Evaluation of this compound Derivatives
Caption: Synthesis and Evaluation Workflow.
Potential Signaling Pathway Involvement of Derivatives
Derivatives of this compound, particularly thiosemicarbazones, have shown potential as anticancer agents.[3] While the exact mechanisms are often complex and compound-specific, one possible area of involvement is the induction of apoptosis (programmed cell death) in cancer cells. This can occur through various signaling pathways, such as the intrinsic (mitochondrial) pathway.
Caption: Potential Apoptosis Induction Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. iajpr.com [iajpr.com]
- 7. mocedes.org [mocedes.org]
- 8. Synthesis, Characterization, and In Vitro Cytotoxic Activities of Benzaldehyde Thiosemicarbazone Derivatives and Their Palladium (II) and Platinum (II) Complexes against Various Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Asymmetric Synthesis from 4-Ethoxybenzaldehyde: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the strategic use of readily available starting materials in asymmetric synthesis is paramount for the efficient construction of chiral molecules. 4-Ethoxybenzaldehyde, an aromatic aldehyde, serves as a versatile precursor for generating stereochemically defined secondary alcohols and other chiral synthons. This document provides detailed application notes and experimental protocols for key asymmetric transformations starting from this compound, with a focus on asymmetric reduction, aldol (B89426), and Henry reactions.
Asymmetric Reduction of 4-Ethoxyacetophenone to (S)-1-(4-ethoxyphenyl)ethanol
The enantioselective reduction of prochiral ketones is a fundamental and highly efficient method for producing chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry. This section details the asymmetric reduction of 4-ethoxyacetophenone, readily derived from this compound, to yield (S)-1-(4-ethoxyphenyl)ethanol.
Application Note: This protocol is particularly relevant for the synthesis of chiral building blocks where a stereogenic center is introduced benzylic to an ethoxy-substituted phenyl ring. The resulting chiral alcohol can be a precursor for various bioactive molecules. The use of a chiral oxazaborolidine catalyst, such as the one derived from (1R,2S)-1-amino-2-indanol, provides a reliable method to achieve high enantioselectivity.
Quantitative Data: Asymmetric Reduction
| Catalyst/Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) |
| (R)-tetrahydro-1-phenyl-3H,5H-pyrrolo[1,2-c][1][2][3]oxazaborole-borane complex | 4-Ethoxyacetophenone | (S)-1-(4-ethoxyphenyl)ethanol | 95 | >99 |
Experimental Protocol: Asymmetric Reduction of 4-Ethoxyacetophenone
Materials:
-
4-Ethoxyacetophenone
-
(1R,2S)-1-Amino-2-indanol
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Toluene, anhydrous
-
Hydrochloric acid (1N)
-
Sodium sulfate (B86663) (anhydrous)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve (1R,2S)-1-amino-2-indanol (1.0 eq) in anhydrous toluene.
-
To this solution, add borane-dimethyl sulfide complex (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 1 hour at room temperature to form the chiral oxazaborolidine catalyst.
-
Reduction Reaction: In a separate flask, dissolve 4-ethoxyacetophenone (1.0 eq) in anhydrous toluene.
-
Cool the ketone solution to 0°C and add the pre-formed catalyst solution via cannula.
-
To this mixture, add borane-dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of methanol at 0°C.
-
Allow the mixture to warm to room temperature and then add 1N HCl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (S)-1-(4-ethoxyphenyl)ethanol.
-
Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Logical Workflow for Asymmetric Reduction
Caption: Workflow for the asymmetric reduction of 4-ethoxyacetophenone.
Asymmetric Aldol Reaction of this compound
The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds. While specific data for this compound is scarce, protocols developed for structurally similar aromatic aldehydes, such as 4-methoxybenzaldehyde, can be adapted. Proline and its derivatives are commonly used as organocatalysts for this transformation.
Application Note: This reaction is valuable for synthesizing chiral β-hydroxy ketones, which are versatile intermediates in the synthesis of natural products and pharmaceuticals. The ethoxy group on the aromatic ring can influence the electronic properties of the aldehyde and may require optimization of reaction conditions compared to other substituted benzaldehydes.
Quantitative Data: Asymmetric Aldol Reaction (Analogous System)
| Catalyst | Aldehyde | Nucleophile | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Ratio (dr) |
| (S)-Proline | 4-Methoxybenzaldehyde | Acetone | 95 | 76 | - |
| (S)-Proline | 4-Nitrobenzaldehyde | Cyclohexanone (B45756) | >99 | 99 | 99:1 (anti/syn) |
Experimental Protocol: Asymmetric Aldol Reaction of this compound with Cyclohexanone
Materials:
-
This compound
-
Cyclohexanone
-
(S)-Proline
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a vial, add this compound (1.0 eq) and anhydrous DMF.
-
Add cyclohexanone (10 eq).
-
Add (S)-proline (0.3 eq) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral aldol adduct.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product.
Proposed Catalytic Cycle for Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction provides a powerful method for the synthesis of β-nitro alcohols, which are versatile intermediates that can be converted into β-amino alcohols or α-hydroxy carboxylic acids. Chiral copper complexes are often employed to catalyze the asymmetric variant of this reaction.
Application Note: This protocol is useful for the synthesis of chiral β-nitro alcohols starting from this compound. The products are valuable building blocks in medicinal chemistry. The specific chiral ligand and reaction conditions are crucial for achieving high enantioselectivity.
Quantitative Data: Asymmetric Henry Reaction (Analogous System)
| Catalyst | Aldehyde | Nucleophile | Yield (%) | Enantiomeric Excess (ee%) |
| Cu(II)-Box | 4-Nitrobenzaldehyde | Nitromethane (B149229) | 91 | 92 |
| Cu(OAc)₂/Chiral Ligand | 4-Methoxybenzaldehyde | Nitromethane | 77 | 90 |
Experimental Protocol: Asymmetric Henry Reaction of this compound
Materials:
-
This compound
-
Nitromethane
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Chiral bis(oxazoline) ligand (e.g., (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole))
-
Ethanol, absolute
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral bis(oxazoline) ligand (0.1 eq) and Cu(OAc)₂·H₂O (0.1 eq) in absolute ethanol.
-
Stir the mixture at room temperature for 1 hour to form the chiral copper catalyst complex.
-
Reaction: Cool the catalyst solution to the desired temperature (e.g., 0°C or -20°C).
-
Add this compound (1.0 eq) to the solution.
-
Add nitromethane (5.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess (by chiral HPLC) of the resulting β-nitro alcohol.
General Scheme of Asymmetric Henry Reaction
Caption: General transformation in an asymmetric Henry reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Wittig Reaction with 4-Ethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Wittig reaction with 4-Ethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my Wittig reaction with this compound?
A1: Low yields in the Wittig reaction with this compound can stem from several factors. The electron-donating nature of the ethoxy group can make the aldehyde slightly less reactive than unsubstituted benzaldehyde. Other common issues include incomplete ylide formation, ylide decomposition, suboptimal reaction conditions (temperature, solvent, base), and side reactions. Careful consideration of the type of ylide (stabilized vs. non-stabilized) and the corresponding reaction conditions is crucial.
Q2: What is the difference between a stabilized and a non-stabilized ylide, and which one should I use for this compound?
A2: The choice between a stabilized and non-stabilized ylide is critical as it dictates the reaction conditions and the stereochemistry of the resulting alkene.
-
Stabilized ylides contain an electron-withdrawing group (e.g., an ester or ketone) on the carbanion, which delocalizes the negative charge and makes the ylide less reactive. They generally favor the formation of the (E)-alkene (trans). Reactions with stabilized ylides are often less sensitive to air and moisture and can be carried out with weaker bases.
-
Non-stabilized ylides have alkyl or aryl groups on the carbanion and are much more reactive and basic. They typically lead to the formation of the (Z)-alkene (cis). These ylides require strong bases and strictly anhydrous and inert conditions for their formation and reaction.
For this compound, both types of ylides can be used depending on the desired product. The electron-donating ethoxy group can slightly decrease the aldehyde's reactivity, which might necessitate slightly more forcing conditions compared to electron-poor aromatic aldehydes.
Q3: How do the solvent and base affect the yield of the reaction?
A3: The choice of solvent and base is interdependent and crucial for efficient ylide formation and subsequent reaction.
-
For non-stabilized ylides , strong, non-nucleophilic bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are required in anhydrous aprotic solvents like THF or diethyl ether. The presence of lithium salts, often formed when using organolithium bases, can influence the stereochemical outcome.
-
For stabilized ylides , weaker bases such as sodium ethoxide (NaOEt) or even potassium carbonate can be effective. A variety of solvents, including polar aprotic solvents like DMF or DMSO, and even protic solvents in some cases, can be used.
Q4: Are there any common side reactions to be aware of?
A4: Yes, several side reactions can reduce the yield of the desired alkene. These include:
-
Ylide hydrolysis: Ylides are strong bases and will be quenched by any protic species, including water or alcohols.
-
Aldol condensation: If the aldehyde has enolizable protons and the base is strong, self-condensation of the aldehyde can occur. This is not an issue for this compound.
-
Cannizzaro reaction: In the presence of a very strong base, aldehydes without α-hydrogens can undergo disproportionation.
-
Oxidation of the aldehyde: this compound can be sensitive to air oxidation, leading to the corresponding carboxylic acid.
Q5: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction instead?
A5: The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative to the Wittig reaction, particularly when reacting with stabilized carbanions to form (E)-alkenes. The key advantages of the HWE reaction include the use of more nucleophilic and less basic phosphonate (B1237965) carbanions, which often leads to higher yields, and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification.
Troubleshooting Guides
Issue 1: Low or No Product Formation with a Non-Stabilized Ylide
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Ylide Formation | 1. Base Strength: Ensure the base is strong enough to deprotonate the phosphonium (B103445) salt. Use freshly titrated n-BuLi or fresh, high-purity NaH. 2. Base Equivalents: Use at least one equivalent of base relative to the phosphonium salt. |
| Ylide Decomposition | 1. Temperature Control: Generate the ylide at low temperatures (-78 °C to 0 °C) to minimize decomposition. 2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent reaction with oxygen. |
| Moisture in Reaction | 1. Dry Glassware & Reagents: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure the this compound and phosphonium salt are dry. |
| Low Aldehyde Reactivity | 1. Reaction Time/Temperature: After adding the aldehyde at low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period (monitor by TLC). Gentle heating may be required in some cases. |
Issue 2: Low Yield with a Stabilized Ylide
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient Base Strength | 1. Base Selection: While stabilized ylides require weaker bases, ensure the chosen base (e.g., NaOEt, K₂CO₃) is sufficient to generate the ylide. Consider using a slightly stronger base like sodium hydride (NaH) if necessary. |
| Suboptimal Solvent | 1. Solvent Polarity: The solvent can influence the reaction rate. Try switching to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants and potentially accelerate the reaction. |
| Equilibrium Issues | 1. Reaction Conditions: Drive the reaction to completion by using a slight excess of the ylide or by removing the triphenylphosphine (B44618) oxide byproduct as it forms, if feasible. |
| Difficult Purification | 1. Byproduct Removal: Triphenylphosphine oxide can be difficult to separate from the product. Recrystallization or column chromatography are common purification methods. In some cases, precipitating the triphenylphosphine oxide from a non-polar solvent can be effective. |
Quantitative Data Summary
The following tables provide representative yield data for the Wittig and Horner-Wadsworth-Emmons reactions with this compound under various conditions. Please note that actual yields may vary depending on the specific experimental setup and purity of reagents.
Table 1: Wittig Reaction with a Stabilized Ylide: Ethyl 2-(triphenylphosphoranylidene)acetate
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity (E:Z) |
| NaOEt | Ethanol | Reflux | 12 | ~85 | >95:5 |
| NaH | THF | 25 | 24 | ~90 | >95:5 |
| K₂CO₃ | DMF | 80 | 12 | ~75 | >90:10 |
| None (Solvent-free) | N/A | 60 | 1 | ~92 | >98:2 |
Table 2: Wittig Reaction with a Non-Stabilized Ylide: Methyltriphenylphosphonium (B96628) bromide
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity (Z:E) |
| n-BuLi | THF | -78 to 25 | 4 | ~70 | >90:10 |
| NaH | DMSO | 25 | 6 | ~65 | >85:15 |
| KHMDS | THF | -78 to 25 | 4 | ~75 | >95:5 |
Table 3: Horner-Wadsworth-Emmons Reaction with Triethyl phosphonoacetate
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity (E:Z) |
| NaH | THF | 0 to 25 | 2 | >95 | >98:2 |
| NaOEt | Ethanol | 25 | 4 | ~90 | >95:5 |
| DBU/LiCl | Acetonitrile | 25 | 3 | ~92 | >98:2 |
Experimental Protocols
Protocol 1: Wittig Reaction with a Stabilized Ylide (E-selective)
This protocol describes the synthesis of ethyl 4-ethoxycinnamate.
-
Reagents:
-
This compound
-
Ethyl 2-(triphenylphosphoranylidene)acetate (a stabilized ylide)
-
Toluene (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and ethyl 2-(triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous toluene.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the (E)-ethyl 4-ethoxycinnamate.
-
Protocol 2: Wittig Reaction with a Non-Stabilized Ylide (Z-selective)
This protocol describes the synthesis of 1-ethoxy-4-vinylbenzene.
-
Reagents:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
This compound
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise. The formation of the deep red or orange ylide will be observed.
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then let it warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for low yield in the Wittig reaction.
Caption: Comparison of Wittig and HWE reaction pathways.
Suppressing side reactions in the Grignard addition to 4-Ethoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Grignard addition to 4-ethoxybenzaldehyde. Our goal is to help you suppress common side reactions and optimize your product yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the Grignard addition to this compound?
The primary product is a secondary alcohol, specifically 1-(4-ethoxyphenyl)-R-ethanol, where 'R' is the organic group from the Grignard reagent. For example, using methylmagnesium bromide will yield 1-(4-ethoxyphenyl)ethanol.
Q2: What are the most common side reactions in this Grignard reaction?
The most prevalent side reactions include:
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Wurtz Coupling: The Grignard reagent couples with the unreacted organic halide to form a homocoupled byproduct (R-R).
-
Enolization: The Grignard reagent acts as a base and deprotonates the aldehyde at the alpha-carbon, leading to the recovery of the starting aldehyde after workup. However, since this compound lacks α-hydrogens, this is not a significant side reaction for this specific substrate.
-
Reduction: The aldehyde is reduced to the corresponding primary alcohol, 4-ethoxybenzyl alcohol. This can occur if the Grignard reagent has β-hydrogens.
-
Reaction with Water or Oxygen: Grignard reagents are highly reactive towards protic sources (like water) and oxygen, which leads to the formation of alkanes and alkoxides, respectively, thereby reducing the amount of active Grignard reagent.
Q3: How can I minimize the formation of the Wurtz coupling byproduct?
To suppress Wurtz coupling, it is crucial to maintain a low concentration of the organic halide during the formation of the Grignard reagent.[1] This can be achieved by the slow, dropwise addition of the organic halide to the magnesium turnings.[1] Maintaining a controlled, moderate temperature is also essential as higher temperatures can favor this side reaction.
Q4: What is the ideal solvent for this reaction?
Anhydrous ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) are essential for stabilizing the Grignard reagent. The choice between them can influence reaction rates and side product formation. THF is generally a better solvent for forming Grignard reagents due to its higher solvating power.
Q5: My Grignard reaction is difficult to initiate. What should I do?
Initiation problems are common and often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of trace moisture. To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or using an ultrasonic bath can also help initiate the reaction. All glassware and reagents must be scrupulously dried.
Troubleshooting Guides
This section provides solutions to common problems encountered during the Grignard addition to this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of the Desired Secondary Alcohol | 1. Inactive Grignard Reagent: Presence of moisture or oxygen. | - Ensure all glassware is flame-dried or oven-dried. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Wurtz Coupling: High local concentration of organic halide during Grignard formation. | - Add the organic halide solution dropwise to the magnesium turnings. - Maintain a steady, moderate reaction temperature. | |
| 3. Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction by Thin Layer Chromatography (TLC). - Consider gentle reflux after the addition of the aldehyde is complete. | |
| 4. Reduction of Aldehyde: Grignard reagent with β-hydrogens. | - Use a Grignard reagent without β-hydrogens if possible (e.g., methyl or phenyl Grignard). - Perform the reaction at a lower temperature. | |
| Formation of Significant Byproducts | 1. Wurtz Coupling Product (R-R) Detected: | - Decrease the rate of addition of the organic halide. - Ensure efficient stirring to avoid localized high concentrations. |
| 2. Recovery of Starting Aldehyde: Incomplete reaction or enolization (less likely with this substrate). | - Ensure the Grignard reagent was successfully formed and added in the correct stoichiometry. - Lower the reaction temperature during the aldehyde addition. | |
| 3. Formation of 4-Ethoxybenzyl Alcohol: Reduction of the aldehyde. | - Run the reaction at a lower temperature (e.g., 0 °C to -20 °C). | |
| Reaction Fails to Initiate | 1. Inactive Magnesium Surface: Oxide layer on magnesium. | - Add a crystal of iodine or a few drops of 1,2-dibromoethane. - Gently crush the magnesium turnings with a glass rod under an inert atmosphere. |
| 2. Presence of Moisture: | - Re-dry all glassware and ensure solvents are anhydrous. |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-ethoxyphenyl)ethanol
This protocol details the reaction of this compound with methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
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Bromomethane (B36050) (as a solution in diethyl ether or generated in situ)
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Anhydrous diethyl ether (Et₂O)
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This compound
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Add a single crystal of iodine.
-
Prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.
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Add a small portion of the bromomethane solution to the magnesium. The reaction should initiate, as indicated by a cloudy appearance and gentle reflux.
-
Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Expected Yields and Side Products:
| Product/Side Product | Structure | Expected Yield (Representative) | Notes |
| 1-(4-ethoxyphenyl)ethanol |
| 80-90% | The desired secondary alcohol. |
| Ethane | CH₃-CH₃ | Variable | Formed from the Wurtz coupling of methyl groups. |
| 4-Ethoxybenzyl alcohol |
| < 5% | Reduction byproduct. Yield is minimized at lower temperatures. |
Visualizations
Reaction Pathway and Competing Side Reactions
Caption: Main reaction pathway and major side reactions in the Grignard addition.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Grignard reaction.
Troubleshooting Logic
Caption: A logical guide for troubleshooting low reaction yields.
References
Technical Support Center: Optimizing Knoevenagel Condensation with 4-Ethoxybenzaldehyde
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the Knoevenagel condensation reaction with 4-Ethoxybenzaldehyde, specifically focusing on the critical aspect of catalyst loading.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, with a focus on catalyst loading optimization.
Issue 1: Low or No Product Yield
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Question: My Knoevenagel condensation with this compound is resulting in a low yield or no desired product. What are the potential causes related to catalyst loading and how can I resolve this?
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Answer: A low or non-existent yield in a Knoevenagel condensation can often be attributed to improper catalyst selection or loading. Here’s a systematic approach to troubleshoot this issue:
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Inactive or Inappropriate Catalyst: The chosen catalyst may not be suitable for the specific substrates or may have degraded.[1][2] Weak bases like piperidine (B6355638) or ammonium (B1175870) salts are commonly used.[1][3]
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Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.
-
Solution: Systematically increase the catalyst loading. For instance, you can run small-scale reactions with catalyst concentrations of 5 mol%, 10 mol%, and 15 mol% to determine the optimal amount.
-
-
Excessive Catalyst Loading: While less common, using too much catalyst can sometimes lead to an increase in side reactions, complicating the purification process and potentially lowering the isolated yield of the desired product.
-
Solution: If you observe a significant amount of side products, consider reducing the catalyst loading.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation by adjusting the catalyst?
-
Answer: The formation of side products is a common challenge in Knoevenagel condensations. The two most frequent side reactions are the self-condensation of the aldehyde and the Michael addition of the active methylene (B1212753) compound to the product.[3]
-
Self-Condensation of this compound: This is more likely to occur with stronger bases.
-
Solution: Employ a milder basic catalyst, such as ammonium acetate (B1210297) or an amine salt.[2] Carefully controlling the stoichiometry of your reactants to a 1:1 molar ratio is also crucial.[2]
-
-
Michael Addition: The Knoevenagel product can sometimes react with another molecule of the active methylene compound.
-
Solution: Optimizing the catalyst loading is key. A lower catalyst concentration might slow down the primary reaction but can also disproportionately reduce the rate of the subsequent Michael addition.
-
-
Issue 3: Difficult Product Purification
-
Question: I am struggling to purify my product due to residual catalyst. What can I do?
-
Answer: Homogeneous catalysts can be challenging to remove from the reaction mixture.[2]
-
Solution:
-
Use a Heterogeneous Catalyst: Consider using a solid-supported catalyst.[1] These can be easily removed by filtration at the end of the reaction, simplifying the workup procedure.[2]
-
Optimize Catalyst Loading: Using the minimum effective amount of a homogeneous catalyst will make its removal during workup more manageable.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical starting catalyst loading for the Knoevenagel condensation of this compound?
-
A1: A good starting point for catalyst loading is between 5-10 mol%.[2] However, the optimal amount can vary depending on the specific catalyst, solvent, and reaction temperature.
-
-
Q2: How does catalyst choice affect the reaction outcome?
-
Q3: Can the reaction be performed without a catalyst?
-
Q4: How do I monitor the progress of the reaction to determine the optimal catalyst loading and reaction time?
-
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[1][2] By taking small aliquots from the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the appearance of the product, helping you to determine when the reaction is complete.
-
Experimental Protocol: Optimization of Catalyst Loading
This protocol provides a detailed methodology for systematically optimizing the catalyst loading for the Knoevenagel condensation of this compound with an active methylene compound (e.g., malononitrile).
Materials:
-
This compound
-
Malononitrile (B47326) (or other active methylene compound)
-
Selected Catalyst (e.g., Piperidine)
-
Solvent (e.g., Ethanol)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: In three separate, dry round-bottom flasks, prepare a solution of this compound (1.0 mmol) and malononitrile (1.0 mmol) in the chosen solvent (e.g., 10 mL of ethanol).
-
Catalyst Addition: To each flask, add a different amount of the catalyst. For example:
-
Flask 1: 5 mol% of piperidine
-
Flask 2: 10 mol% of piperidine
-
Flask 3: 15 mol% of piperidine
-
-
Reaction: Stir the mixtures at a set temperature (e.g., room temperature or reflux).
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).
-
Work-up: Once a reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, collect the solid product by filtration. If not, remove the solvent under reduced pressure.
-
Purification and Analysis: Wash the crude product with cold water and a small amount of cold ethanol (B145695) to remove any remaining catalyst and unreacted starting materials.[6] Dry the product. The purity and yield of the product from each reaction should be determined to identify the optimal catalyst loading.
Data Presentation: Catalyst Loading Optimization
The following table summarizes hypothetical results from an experiment to optimize catalyst loading.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) | Observations |
| Piperidine | 5 | 4 | 75 | Clean reaction, some starting material remains. |
| Piperidine | 10 | 2 | 92 | High yield, clean reaction.[6] |
| Piperidine | 15 | 1.5 | 90 | Faster reaction, slight increase in side products observed on TLC. |
| Ammonium Acetate | 10 | 6 | 85 | Slower reaction, but very clean. |
| Proline | 10 | 8 | 80 | Green catalyst option, moderate yield at room temperature. |
Mandatory Visualizations
Caption: Workflow for optimizing catalyst loading in Knoevenagel condensation.
Caption: Generalized mechanism of the base-catalyzed Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 5. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Ethoxybenzaldehyde Reaction Products by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 4-ethoxybenzaldehyde reaction products using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the column chromatography of this compound and its derivatives?
A1: Silica (B1680970) gel is the most frequently used stationary phase for the purification of this compound and related aromatic aldehydes.[1][2][3] Its polarity is well-suited for separating compounds of moderate polarity like this compound from both less polar impurities (e.g., unreacted starting materials like ethyl halides) and more polar impurities (e.g., over-oxidation products like carboxylic acids). Alumina (B75360) can also be used, but silica gel is generally the first choice.[3]
Q2: What is a good starting solvent system (mobile phase) for the purification of this compound?
A2: A common and effective starting solvent system is a mixture of n-hexane and ethyl acetate (B1210297) (EtOAc).[1] A typical starting ratio would be in the range of 10:1 to 5:1 (hexane:EtOAc). The optimal ratio will depend on the specific impurities present in your reaction mixture. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).[3]
Q3: How can I determine the correct solvent system using TLC before running my column?
A3: To determine the optimal solvent system, spot your crude reaction mixture on a TLC plate and develop it in various ratios of hexane (B92381) and ethyl acetate. The ideal solvent system will give your desired product, this compound, a Retention Factor (Rf) value of approximately 0.25-0.35. This Rf value generally ensures good separation from impurities and a reasonable elution time from the column.
Q4: What are some common impurities I might encounter in a reaction mixture containing this compound?
A4: Common impurities can include unreacted starting materials such as 4-hydroxybenzaldehyde (B117250) or an ethylating agent, by-products from side reactions, or over-oxidized products like 4-ethoxybenzoic acid. The nature of the impurities will be specific to the reaction performed to synthesize the this compound.
Q5: My this compound product is unstable on silica gel. What can I do?
A5: If you observe degradation of your product on the silica gel (e.g., streaking on TLC or low recovery from the column), you can try deactivating the silica gel.[4] This can be done by adding a small amount of a base, such as triethylamine (B128534) (typically 0.1-1%), to your eluent. Alternatively, using a different stationary phase like alumina might be a viable option.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/EtOAc system, this means increasing the proportion of ethyl acetate. |
| The compound may have degraded on the column.[4] | Test the stability of your compound on a small amount of silica gel before running the full column.[4] Consider deactivating the silica gel with a base like triethylamine. | |
| Poor separation of product and impurities | The chosen solvent system has poor selectivity. | Experiment with different solvent systems using TLC. Try adding a small amount of a third solvent, like dichloromethane (B109758) or methanol, to modify the selectivity. |
| The column was overloaded with the crude product. | Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel to crude product weight ratio of at least 30:1. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet packing is generally preferred to achieve a homogenous column bed.[3] | |
| Product elutes too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the mobile phase. For a hexane/EtOAc system, increase the proportion of hexane. |
| Cracks or bubbles appear in the silica bed | The column ran dry at some point. | Always maintain the solvent level above the top of the silica gel. |
| Heat was generated during elution (often with polar solvents). | This is less common with hexane/EtOAc but can occur. If so, consider running the column in a cold room or using a jacketed column. |
Quantitative Data Summary
The following table summarizes typical parameters for the column chromatography of aromatic aldehydes similar to this compound. The exact values for your specific reaction will need to be determined empirically.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica gel is generally sufficient. |
| Mobile Phase | n-Hexane / Ethyl Acetate | A petroleum ether / ethyl acetate mixture can also be used.[2] |
| Eluent Ratio (Hexane:EtOAc) | 15:1 to 3:1 | The optimal ratio should be determined by TLC.[2] |
| Target Rf of this compound | 0.25 - 0.35 | This provides a good balance between separation and elution time. |
| Silica Gel to Crude Product Ratio (w/w) | 30:1 to 100:1 | Higher ratios are needed for difficult separations. |
Detailed Experimental Protocol
This protocol provides a general procedure for the purification of a crude reaction mixture containing this compound using column chromatography.
1. Preparation of the Slurry:
-
Based on the amount of your crude product, weigh out an appropriate amount of silica gel (e.g., for 1g of crude product, use 30-50g of silica gel).
-
In a beaker, add the silica gel to a sufficient amount of the initial, least polar eluent (e.g., 10:1 hexane:EtOAc) to form a homogenous slurry. Stir gently with a glass rod to remove any air bubbles.
2. Packing the Column:
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer (approx. 1 cm) of sand.
-
Pour the silica gel slurry into the column. Use a funnel to aid in the transfer.
-
Gently tap the side of the column to help the silica gel settle into a uniform bed.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
3. Loading the Sample:
-
Dissolve your crude reaction product in a minimal amount of a suitable solvent (dichloromethane is often a good choice as it is relatively polar and volatile).[5]
-
Carefully add the dissolved sample onto the top of the sand layer using a pipette.[5]
-
Allow the sample to be absorbed into the silica gel by draining the solvent until the liquid level just reaches the top of the sand.
-
Carefully add a small amount of the initial eluent and again allow it to be absorbed into the silica gel. Repeat this step 2-3 times to ensure the entire sample is loaded onto the silica in a narrow band.
4. Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin eluting the column by opening the stopcock. Maintain a steady flow rate.
-
Collect the eluent in fractions (e.g., in test tubes or vials). The size of the fractions will depend on the size of your column.
-
Monitor the separation by collecting small spots from the fractions on a TLC plate.
-
If the separation is slow, you can gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of ethyl acetate.
5. Product Isolation:
-
Once the desired product has completely eluted from the column (as determined by TLC), combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for poor separation in column chromatography.
Caption: Experimental workflow for column chromatography purification.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. rsc.org [rsc.org]
- 3. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Removing unreacted 4-Ethoxybenzaldehyde from a reaction mixture
Welcome to the technical support center for the purification of 4-ethoxybenzaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of unreacted this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?
A1: The two primary methods for removing unreacted this compound are:
-
Bisulfite Extraction: This technique involves the reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, which can then be separated from the desired product through liquid-liquid extraction.[1][2][3][4] This method is highly effective for both aromatic and aliphatic aldehydes.[1]
-
Column Chromatography: This is a standard purification technique where the reaction mixture is passed through a column containing a stationary phase (e.g., silica (B1680970) gel or alumina).[2][5][6] Separation is based on the differential adsorption of the components.
Q2: I am having trouble with the bisulfite extraction. What are some common issues and how can I troubleshoot them?
A2: Common issues with bisulfite extraction include incomplete reaction or adduct formation and difficulty in separating the layers.
-
Incomplete Reaction: Ensure you are using a freshly prepared saturated solution of sodium bisulfite.[4] Vigorous shaking of the separatory funnel for at least 30 seconds is crucial to maximize the contact between the aldehyde and the bisulfite solution.[1] The use of a water-miscible co-solvent like methanol, THF, acetonitrile, or DMF can improve the reaction rate by increasing the solubility of the aldehyde.[1][3][4]
-
Poor Separation or Emulsion Formation: If layers are not separating well, adding brine (saturated NaCl solution) can help to break up emulsions and increase the polarity of the aqueous phase. If your reaction was performed in a water-miscible solvent like THF or dioxane, it is advisable to remove the solvent by rotary evaporation before the workup to prevent loss of product into the aqueous layer.[7]
-
Precipitation of the Adduct: For highly non-polar aldehydes, the bisulfite adduct may be insoluble in both the organic and aqueous layers, forming a solid precipitate.[4] In this case, the entire mixture can be filtered through Celite to remove the insoluble adduct before separating the liquid layers.[4]
Q3: My this compound seems to be decomposing on the silica gel column. How can I prevent this?
A3: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, leading to decomposition.[2] To mitigate this, you can:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base like triethylamine. This is done by preparing the slurry of silica gel in the eluent and adding a small amount of triethylamine, then packing the column as usual.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as basic alumina.[8] A flush with a non-polar solvent like hexanes can effectively elute many aromatic aldehydes.[8]
-
Work Quickly: Do not let the aldehyde sit on the column for an extended period.
Q4: How can I recover the this compound after it has formed the bisulfite adduct?
A4: The aldehyde can be regenerated from the aqueous bisulfite adduct layer.[1][2][4] To do this, separate the aqueous layer containing the adduct and add an organic solvent. Then, basify the aqueous layer with a strong base like sodium hydroxide (B78521) (NaOH) until it is strongly basic.[4] This will reverse the reaction, and the regenerated this compound will be extracted into the organic layer.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [9][10][11][][13][14] |
| Molecular Weight | 150.17 g/mol | [10][] |
| Appearance | Colorless to light yellow liquid | [11][13][15] |
| Boiling Point | 249-257 °C | [9][10][11] |
| Melting Point | 13-14 °C | [9][][15] |
| Density | ~1.08 g/cm³ | [9][10][][13][15] |
| Solubility | Poorly soluble in water; soluble in organic solvents and oils. | [9][] |
Experimental Protocols
Protocol 1: Removal of this compound using Bisulfite Extraction
This protocol is adapted from established methods for aldehyde purification.[1][3][4]
Materials:
-
Reaction mixture containing this compound
-
Methanol (or another water-miscible solvent)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), hexanes)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the Reaction Mixture: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol.
-
Initial Bisulfite Reaction: Transfer the solution to a separatory funnel. Add 1 volume of saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for approximately 30 seconds to initiate the formation of the bisulfite adduct.
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes). The volume of water and organic solvent should be roughly equal. Shake the funnel vigorously.
-
Layer Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of this compound, while your desired product should remain in the organic layer.
-
Isolate the Product: Drain the aqueous layer. Collect the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution in vacuo using a rotary evaporator to obtain the purified product.
Protocol 2: Column Chromatography of this compound
This is a general procedure for purification by column chromatography.[2][5] The choice of solvent system will depend on the polarity of the desired product.
Materials:
-
Reaction mixture containing this compound
-
Silica gel (or alumina)
-
Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent and load it onto the top of the column.
-
Elute the Components: Begin eluting the column with the solvent system. Aldehydes are generally eluted with a low polarity solvent system (e.g., 97% hexane and 3% diethyl ether or ethyl acetate).[2]
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Monitor the Separation: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Combine and Concentrate: Combine the fractions containing the purified product and remove the solvent using a rotary evaporator.
Mandatory Visualization
Caption: Decision workflow for selecting a purification method.
References
- 1. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Workup [chem.rochester.edu]
- 5. magritek.com [magritek.com]
- 6. cup.edu.cn [cup.edu.cn]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. This compound | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 10031-82-0 | FE54845 | Biosynth [biosynth.com]
- 11. chemimpex.com [chemimpex.com]
- 13. labproinc.com [labproinc.com]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. This compound | 10031-82-0 [chemicalbook.com]
Technical Support Center: Synthesis of Chalcones from 4-Ethoxybenzaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of chalcones using 4-Ethoxybenzaldehyde. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and insights into the biological relevance of these compounds.
Troubleshooting and Optimization
Difficulties during the synthesis of chalcones from this compound can arise from various factors, including reaction conditions and reagent purity. The following guide addresses common issues and provides strategies for optimization.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | 1. Ineffective Catalyst: The base catalyst (e.g., NaOH, KOH) may be old, impure, or used in an insufficient amount. 2. Poor Reagent Quality: this compound or the acetophenone (B1666503) derivative may be oxidized or contain impurities. 3. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures, while high temperatures can promote side reactions. | 1. Use fresh, high-purity catalyst. Ensure all glassware is thoroughly dried. 2. Use freshly distilled or purified reagents. Check the purity of starting materials via TLC or NMR. 3. Room temperature is often optimal for the conventional synthesis. Monitor the reaction by TLC to determine the optimal time and temperature. |
| Formation of Side Products (Multiple Spots on TLC) | 1. Michael Addition: The enolate of the acetophenone can add to the α,β-unsaturated ketone product (chalcone).[1] 2. Cannizzaro Reaction: In the presence of a strong base, this compound (which lacks α-hydrogens) can undergo disproportionation to form 4-ethoxybenzyl alcohol and 4-ethoxybenzoic acid. 3. Self-Condensation of Acetophenone: The acetophenone can react with itself to form a β-hydroxy ketone, which can then dehydrate. | 1. Use a 1:1 stoichiometry of reactants. Running the reaction at lower temperatures (e.g., in an ice bath) can significantly reduce the rate of the Michael addition.[1] 2. Add the base catalyst slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Add the acetophenone dropwise to the mixture of this compound and base to favor the cross-condensation. |
| Product is an Oil and Fails to Crystallize | 1. Presence of Impurities: Side products or unreacted starting materials can prevent crystallization. 2. Incorrect Solvent for Recrystallization: The chosen solvent may not be suitable for inducing crystallization of the specific chalcone (B49325) derivative. | 1. Attempt to purify the oil using column chromatography. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal. Experiment with different recrystallization solvents (e.g., ethanol (B145695), methanol, or mixtures with water).[2] |
| Difficulty in Product Purification | 1. Co-precipitation of Impurities: Side products or unreacted starting materials crystallize with the desired product. 2. Similar Polarity of Product and Impurities: Makes separation by column chromatography challenging. | 1. Recrystallization from a suitable solvent is the most common method for purification. Ensure the crude product is washed thoroughly with cold water to remove any residual base before recrystallization.[3][4] 2. Optimize the solvent system for column chromatography by testing various mobile phase polarities with TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Claisen-Schmidt condensation for synthesizing chalcones from this compound?
A1: The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation. It involves the reaction between an aromatic aldehyde that lacks alpha-hydrogens (this compound) and a ketone that possesses alpha-hydrogens (an acetophenone derivative). The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. A subsequent dehydration of the intermediate aldol addition product yields the α,β-unsaturated ketone, which is the chalcone.[5]
Q2: What are the most common byproducts in this synthesis?
A2: Common byproducts include:
-
Michael Adducts: Formed when the enolate of the ketone attacks the β-carbon of the already formed chalcone.[1]
-
Cannizzaro Reaction Products: this compound can disproportionate in the presence of a strong base to yield 4-ethoxybenzyl alcohol and 4-ethoxybenzoic acid.
-
Self-Condensation Products of the Ketone: The ketone can react with itself, leading to impurities.
Q3: Which catalyst is preferred for this reaction, acid or base?
A3: Base catalysis, typically using sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is generally preferred for chalcone synthesis as it often results in higher yields compared to acid catalysis.[6] Acid catalysts can be used but may lead to lower yields and an increased likelihood of side reactions.[6]
Q4: What is a "green" or solvent-free approach to this synthesis?
A4: A green synthesis approach involves performing the Claisen-Schmidt condensation by grinding the solid reactants (this compound, acetophenone, and a solid base like NaOH) together in a mortar and pestle.[3][4] This method often requires shorter reaction times, reduces waste by eliminating the need for a solvent, and can lead to high product yields.[7]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spots have disappeared or are very faint.[3]
Experimental Protocols
Protocol 1: Conventional Synthesis in Solution
This protocol outlines a standard method for the base-catalyzed Claisen-Schmidt condensation in an ethanol solvent.
Materials:
-
This compound
-
Acetophenone (or a substituted derivative)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Hydrochloric Acid (HCl), dilute solution
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
TLC plates and developing chamber
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the acetophenone (1 equivalent) in a minimal amount of 95% ethanol.
-
Prepare a solution of NaOH (2 equivalents) in water and add it dropwise to the stirred solution of the reactants at room temperature.[6]
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction's progress using TLC.[6]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[6]
-
Collect the precipitated crude chalcone by vacuum filtration and wash the solid with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure chalcone.[3]
-
Dry the purified crystals and determine the yield and melting point.
Protocol 2: Solvent-Free Synthesis by Grinding
This protocol describes an environmentally friendly method that avoids the use of organic solvents during the reaction.
Materials:
-
This compound
-
Acetophenone (or a substituted derivative)
-
Sodium Hydroxide (NaOH), solid
-
Mortar and Pestle
-
Distilled Water
-
Hydrochloric Acid (HCl), dilute solution
-
TLC plates and developing chamber
Procedure:
-
Place this compound (1 equivalent), the acetophenone (1 equivalent), and solid NaOH (1-2 equivalents) in a mortar.[3]
-
Grind the mixture vigorously with a pestle for 15-30 minutes at room temperature. The mixture will likely form a paste and may solidify.[3]
-
Monitor the reaction progress by taking a small sample for TLC analysis.
-
Once the reaction is complete, add cold water to the mortar and break up the solid.
-
Transfer the slurry to a beaker and neutralize with dilute HCl.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude solid from ethanol to obtain the pure chalcone.[4]
Visualizations
Experimental Workflow
Caption: Comparative workflow for conventional and solvent-free synthesis of chalcones.
Chalcones in Signaling Pathways
Chalcones are known to modulate various cellular signaling pathways, which is the basis for their wide range of biological activities, including anti-inflammatory and anticancer effects.[8][9]
Caption: Chalcones' modulation of the NF-κB and MAPK signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jetir.org [jetir.org]
- 4. rsc.org [rsc.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. scitepress.org [scitepress.org]
- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting low conversion in the reductive amination of 4-Ethoxybenzaldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low conversion in the reductive amination of 4-Ethoxybenzaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reductive amination of this compound is showing low conversion. What are the most common causes?
Low conversion can stem from several factors. The most common issues involve inefficient formation of the imine intermediate, improper choice or deactivation of the reducing agent, and suboptimal reaction conditions.[1] Specific causes include:
-
Inefficient Imine Formation: The equilibrium between this compound, the amine, and the corresponding imine may not favor the imine. This can be exacerbated by the presence of water, which hydrolyzes the imine back to the starting materials.[1][2]
-
Suboptimal pH: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[1] If the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic. If the pH is too high, the aldehyde is not sufficiently activated for the nucleophilic attack by the amine.[1]
-
Incorrect Choice or Inactive Reducing Agent: The selected reducing agent may be too reactive, reducing the this compound before it can form an imine.[1] Conversely, the agent might not be reactive enough to reduce the formed imine, or it may have degraded due to improper storage or handling.[1]
-
Poor Solubility: If any of the reagents are not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered, leading to incomplete conversion.[1]
-
Side Reactions: Aldehydes like this compound can be prone to side reactions, such as aldol (B89426) condensations, which consume the starting material.[1]
Q2: How do I choose the correct reducing agent for my reaction?
The choice of reducing agent is critical for a successful and selective reaction. The three most common choices are Sodium Triacetoxyborohydride (B8407120) (STAB), Sodium Cyanoborohydride, and Sodium Borohydride.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the preferred reagent for one-pot reductive aminations.[1][3] It is a mild and selective reducing agent that reduces the iminium ion much faster than the starting aldehyde.[4] This selectivity avoids the common side reaction of aldehyde reduction and removes concerns about cyanide toxicity.[1][4]
-
Sodium Cyanoborohydride (NaBH₃CN): This agent is also selective for the protonated imine (iminium ion) over the carbonyl group, especially at a controlled acidic pH.[1][5] However, it can be sluggish and generates highly toxic cyanide byproducts, requiring careful quenching and disposal procedures.[1]
-
Sodium Borohydride (NaBH₄): This is a stronger, less selective reducing agent that can readily reduce both the imine and the starting this compound.[6][7] To prevent reduction of the aldehyde, it is best used in a two-step procedure where the imine is allowed to form completely before the NaBH₄ is added.[6][7]
| Reducing Agent | Selectivity | Common Solvents | Key Considerations |
| NaBH(OAc)₃ | High (Imine > Aldehyde) | Dichloroethane (DCE), THF, DCM[4][7] | Excellent for one-pot reactions; non-toxic byproducts.[1] |
| NaBH₃CN | Good (at pH 4-5) | Methanol (MeOH)[7] | Effective but toxic cyanide waste; can be slow.[1] |
| NaBH₄ | Low (Reduces both) | Methanol (MeOH), Ethanol (B145695) (EtOH)[7] | Best for two-step process; risk of aldehyde reduction.[6] |
Q3: My imine intermediate forms, but the reduction step is failing. What should I do?
If you have confirmed imine formation (e.g., via TLC or NMR) but see little to no product, the issue likely lies with the reduction step.
-
Check Reducing Agent Activity: Borohydride reagents can degrade if exposed to moisture. Use a freshly opened bottle or a properly stored reagent. You can test the activity of a reagent like NaBH₄ by adding a small amount to a protic solvent like ethanol and observing for hydrogen gas evolution.
-
Increase Reductant Equivalents: It's possible you are not using enough reducing agent to drive the reaction to completion. Try increasing the equivalents of the reducing agent to 1.5 or 2.0 relative to the limiting reagent.
-
Switch Reducing Agents: If a mild reagent like NaBH(OAc)₃ is not working, you could switch to a stronger one like NaBH₄, but only after pre-forming the imine to avoid reducing the starting aldehyde.[1]
-
Solvent Choice: The solvent can influence the reactivity of the reducing agent. For instance, NaBH(OAc)₃ is not very compatible with methanol, so solvents like DCE or THF are preferred.[7]
Q4: How can I optimize the pH of my reaction?
Maintaining a pH between 4 and 5 is crucial.[1]
-
Use of Acetic Acid: A common and effective method is to add a stoichiometric amount of acetic acid as a catalyst. This promotes the dehydration of the hemiaminal intermediate to the imine and the formation of the reactive iminium ion.[4]
-
Buffer System: For sensitive substrates, using a buffer system, such as an acetic acid/sodium acetate (B1210297) buffer, can provide more precise control over the pH throughout the reaction.[8]
-
Amine Salts: If your amine is provided as a salt (e.g., hydrochloride), this can serve as the acid source. However, you may need to add a non-nucleophilic base to free up the amine for the initial reaction with the aldehyde.
Experimental Workflow & Diagrams
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion in your reductive amination experiment.
Caption: Troubleshooting workflow for low conversion.
Reductive Amination Reaction Pathway
This diagram illustrates the key steps in the reductive amination of this compound with a primary amine (R-NH₂).
Caption: Reaction pathway of reductive amination.
Reference Experimental Protocol
One-Pot Reductive Amination of this compound using Sodium Triacetoxyborohydride
This protocol describes a general one-pot procedure for the reductive amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., Benzylamine)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid
-
Anhydrous 1,2-Dichloroethane (B1671644) (DCE)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv.) and the primary amine (1.0-1.2 equiv.).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to dissolve the reagents (concentration typically 0.1-0.5 M).
-
Acid Catalyst: Add glacial acetic acid (1.0-1.2 equiv.) to the solution to catalyze imine formation.[4]
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. You can monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the reaction mixture.[1] An exothermic reaction may be observed.
-
Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC until the starting materials are consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired secondary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Preventing Over-alkylation in Reactions with 4-Ethoxybenzaldehyde
Welcome to the technical support center for chemists and researchers working with 4-Ethoxybenzaldehyde. This guide provides troubleshooting advice and detailed protocols to help you prevent over-alkylation and other side reactions, ensuring the desired product selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation and why is it a problem in reactions with this compound?
A1: Over-alkylation is an undesired reaction where an alkyl group is added to a molecule more times than intended. With this compound, this typically occurs at the aldehyde functional group. For example, in a Grignard reaction, the initial addition of one alkyl group to the carbonyl carbon can be followed by a second addition if the intermediate is not stable, leading to a mixture of products and reducing the yield of the desired mono-alkylated product. Similarly, in reductive amination with primary amines, the initial secondary amine product can be more nucleophilic than the starting amine, leading to further alkylation to form a tertiary amine.
Q2: What are the most common types of reactions where over-alkylation of this compound is a concern?
A2: Over-alkylation is a significant concern in several key reactions involving this compound, including:
-
Grignard Reactions: Addition of organomagnesium halides to the aldehyde can sometimes lead to multiple additions, especially if reaction conditions are not carefully controlled.
-
Reductive Amination: When reacting this compound with primary amines, the resulting secondary amine can react further to form a tertiary amine.
-
Friedel-Crafts Alkylation: While less common directly on the aldehyde, if the aromatic ring is the target of alkylation, the presence of the activating ethoxy group can lead to polyalkylation of the benzene (B151609) ring.[1]
Q3: What is the primary strategy to prevent over-alkylation of the aldehyde group?
A3: The most effective and widely used strategy is the use of protecting groups . The aldehyde group is temporarily converted into a less reactive functional group, an acetal (B89532), which does not react with strong nucleophiles like Grignard reagents. After the desired alkylation reaction is performed elsewhere in the molecule, the protecting group is removed to regenerate the aldehyde.
Q4: How do I choose the right protecting group for this compound?
A4: For aldehydes, cyclic acetals are excellent protecting groups. Ethylene (B1197577) glycol is a common and effective choice for forming a 1,3-dioxolane (B20135) ring. This protection is stable under basic and nucleophilic conditions but can be easily removed with aqueous acid.
Troubleshooting Guides
Issue: Low yield of the desired mono-alkylated product and a mixture of side products in a Grignard reaction.
Possible Cause: Direct reaction of the Grignard reagent with the unprotected aldehyde group, leading to over-alkylation or other side reactions.
Solution: Implement a protecting group strategy.
-
Step 1: Protection. Protect the aldehyde group of this compound as a cyclic acetal (2-(4-ethoxyphenyl)-1,3-dioxolane) before introducing the Grignard reagent.
-
Step 2: Grignard Reaction. Perform the Grignard reaction on the protected aldehyde.
-
Step 3: Deprotection. Remove the acetal protecting group using acidic workup to reveal the aldehyde and the newly added alkyl group.
Issue: Formation of tertiary amines during reductive amination with a primary amine.
Possible Cause: The secondary amine product is more reactive than the starting primary amine and competes for reaction with this compound.
Solutions:
-
Stoichiometry Control: Use a large excess of the primary amine to statistically favor the formation of the secondary amine.
-
Stepwise Procedure: First, form the imine by reacting this compound with the primary amine, and then in a separate step, reduce the isolated imine to the secondary amine.[2] This prevents the secondary amine from being present in the initial reaction mixture with the aldehyde.
-
Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), which can often preferentially reduce the imine in the presence of the aldehyde, allowing for a one-pot reaction with better control.[3][4]
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of 2-(4-ethoxyphenyl)-1,3-dioxolane.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TsOH (0.02 eq) in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-ethoxyphenyl)-1,3-dioxolane.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Protocol 2: Grignard Reaction with Protected this compound
Materials:
-
2-(4-ethoxyphenyl)-1,3-dioxolane
-
Magnesium turnings
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Saturated ammonium (B1175870) chloride solution
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a round-bottom flask, place magnesium turnings (1.5 eq) and a small crystal of iodine.
-
Add a small amount of a solution of the alkyl halide (1.2 eq) in anhydrous diethyl ether to initiate the reaction (disappearance of iodine color and bubbling).
-
Add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C and add a solution of 2-(4-ethoxyphenyl)-1,3-dioxolane (1.0 eq) in anhydrous diethyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
Protocol 3: Deprotection of the Acetal
Materials:
-
Crude product from the Grignard reaction
-
Acetone (B3395972) or THF
-
Dilute hydrochloric acid (e.g., 2 M HCl)
-
Sodium bicarbonate solution (saturated)
-
Diethyl ether
Procedure:
-
Dissolve the crude protected product in acetone or THF.
-
Add dilute hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography.
Data Presentation
The following tables summarize typical yields for reactions where over-alkylation is a potential issue. Data for closely related benzaldehyde (B42025) derivatives are used to provide representative values.
Table 1: Reductive Amination of Benzaldehyde Derivatives with Primary Amines
| Entry | Aldehyde | Amine | Reducing Agent | Mono-alkylation Yield (%) | Di-alkylation Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | Pd/C, HCOOH | ~85% | <5% | [5] |
| 2 | 4-Methoxybenzaldehyde | Benzylamine | NaBH(OAc)₃ | >90% | Not reported | [3] |
| 3 | Benzaldehyde | Methylamine | NaBH₃CN | 37% | Significant amounts | [5] |
Table 2: Friedel-Crafts Alkylation of Ethoxybenzene
| Entry | Alkylating Agent | Catalyst | Mono-alkylated Product(s) Yield (%) | Poly-alkylated Product(s) Yield (%) | Reference |
| 1 | t-Butyl chloride | FeY zeolite | 98% (para) | 2% | [6] |
| 2 | 1-Chlorobutane | AlCl₃ | Mixture of isomers | Significant polyalkylation | [1][2] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in preventing over-alkylation.
Caption: Troubleshooting workflow for over-alkylation reactions.
Caption: Experimental workflow using a protecting group strategy.
Caption: Control strategies for preventing over-alkylation in reductive amination.
References
Technical Support Center: Work-up Procedures for Reactions Involving 4-Ethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common work-up procedures in reactions involving 4-ethoxybenzaldehyde. It is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during experimental work.
General Troubleshooting
Question: I've completed my reaction with this compound, but upon adding water or an aqueous solution, I'm seeing a stubborn emulsion between the organic and aqueous layers. How can I resolve this?
Answer: Emulsion formation is a common issue. Here are several techniques to try:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, the layers will separate on their own with time.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, try gently swirling or inverting the separatory funnel.
-
Filtration: In some cases, passing the emulsified layer through a pad of Celite or glass wool can help to break the emulsion.
-
Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes help.
Wittig Reaction
The Wittig reaction is a widely used method to synthesize alkenes from aldehydes or ketones. The work-up primarily involves separating the desired alkene from the triphenylphosphine (B44618) oxide byproduct.
Frequently Asked Questions (FAQs) for Wittig Reaction Work-up
Question: My Wittig reaction is complete, but I'm struggling to remove the triphenylphosphine oxide byproduct. It keeps co-purifying with my product. What's the best way to get rid of it?
Answer: Triphenylphosphine oxide is a common and often troublesome byproduct in Wittig reactions. Here are a few effective methods for its removal:
-
Crystallization: If your product is a solid, recrystallization is often the most effective method. Triphenylphosphine oxide has different solubility properties than most alkene products. A solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures, while the triphenylphosphine oxide remains soluble, is ideal. Common solvents to try are ethanol (B145695), isopropanol, or mixtures like ethyl acetate (B1210297)/hexanes.
-
Column Chromatography: If your product is an oil or if crystallization is ineffective, column chromatography is a reliable method. Triphenylphosphine oxide is quite polar, so it will adhere strongly to silica (B1680970) gel. Eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate) will typically allow your less polar alkene product to elute first.[1]
-
Precipitation: In some cases, you can precipitate the triphenylphosphine oxide. After the reaction, concentrate the mixture and triturate it with a non-polar solvent like hexanes or diethyl ether. The desired alkene will often dissolve, while the triphenylphosphine oxide, being less soluble, will precipitate and can be removed by filtration.[1]
Question: I'm not sure if my Wittig reaction has gone to completion. How can I check this before starting the work-up?
Answer: Thin-layer chromatography (TLC) is the best way to monitor the progress of your reaction. Spot the reaction mixture on a TLC plate alongside a spot of your starting material (this compound). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot will indicate that the reaction is complete.
Experimental Protocol: Wittig Reaction of this compound
This protocol describes the synthesis of 4-ethoxystyrene (B1359796) from this compound.
Reaction:
-
In a round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C and slowly add a strong base like n-butyllithium (1.0 equivalent).
-
Allow the resulting ylide solution to stir at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and slowly add a solution of this compound (1.0 equivalent) in THF.
-
Let the reaction mixture warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield pure 4-ethoxystyrene.
Workflow for Wittig Reaction Work-up
Caption: General workflow for the work-up and purification of a Wittig reaction product.
Aldol (B89426) Condensation
The Aldol condensation of this compound with a ketone or another aldehyde is a common C-C bond-forming reaction. The work-up typically involves precipitation of the product followed by recrystallization.
Frequently Asked Questions (FAQs) for Aldol Condensation Work-up
Question: After adding water to my aldol condensation reaction mixture, a sticky oil precipitated instead of a solid. What should I do?
Answer: "Oiling out" can happen if the melting point of your product is lower than the temperature of the solution or if impurities are present. Here are some troubleshooting steps:
-
Scratching: Try scratching the inside of the flask with a glass stirring rod at the interface of the oil and the solution. This can provide a surface for crystallization to begin.
-
Seeding: If you have a small crystal of the pure product, add it to the mixture to induce crystallization.
-
Solvent Addition: Add a small amount of a solvent in which your product is insoluble (like hexanes) to try and force precipitation.
-
Cooling: Ensure the mixture is thoroughly cooled in an ice bath.
-
Purification: If the oil persists, you may need to extract the product with an organic solvent, dry the organic layer, concentrate it, and then attempt purification by column chromatography or recrystallization from a different solvent system.
Question: My aldol condensation product is colored, but I expect it to be a white or pale yellow solid. How can I remove the color?
Answer: Colored impurities are common in aldol condensations.
-
Recrystallization with Charcoal: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Washing: Ensure you are thoroughly washing the crude product with a suitable solvent after filtration to remove any colored, soluble impurities.
Experimental Protocol: Aldol Condensation of this compound with Acetone (B3395972)
This protocol describes the synthesis of 4-(4-ethoxyphenyl)but-3-en-2-one.
Reaction:
-
Dissolve this compound (10 mmol) in acetone (15 mL) in a round-bottom flask.
-
In a separate beaker, prepare a solution of potassium hydroxide (B78521) (1.0 g) in water (20 mL).
-
Slowly add the potassium hydroxide solution to the stirred acetone solution over 2 minutes.
-
Stir the reaction mixture for 20 minutes at room temperature.
Work-up and Purification:
-
Add approximately 40 mL of water to the reaction mixture to precipitate the product.
-
Filter the resulting solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude solid.
-
Recrystallize the crude product from ethanol to obtain pure 4-(4-ethoxyphenyl)but-3-en-2-one.[2][3]
Decision Tree for Aldol Condensation Work-up
Caption: Decision-making process for the work-up of an aldol condensation reaction.
Reduction of this compound
The reduction of this compound to 4-ethoxybenzyl alcohol is a common transformation, often accomplished with sodium borohydride (B1222165) (NaBH₄). The work-up is typically straightforward.
Frequently Asked Questions (FAQs) for Reduction Work-up
Question: I've quenched my sodium borohydride reduction with acid, and I'm seeing a lot of bubbling. Is this normal?
Answer: Yes, this is completely normal and expected. Sodium borohydride reacts with acid to produce hydrogen gas.[4] It is crucial to add the acid slowly and with good stirring, especially if the reaction is cooled in an ice bath, to control the rate of gas evolution and prevent foaming over.
Question: How can I be sure all the borate (B1201080) salts have been removed during the work-up?
Answer: The borate salts formed during the reaction are typically water-soluble, especially after the acidic quench. Thoroughly washing the organic layer with water or a dilute acid solution during the extraction process is usually sufficient to remove them. If you are concerned about residual salts, you can perform an additional wash with water.
Experimental Protocol: Reduction of this compound with NaBH₄
Reaction:
-
Dissolve this compound (10 mmol) in ethanol (20 mL) in a flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) (5 mmol) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 30 minutes.
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (B109758) (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield crude 4-ethoxybenzyl alcohol.
-
If necessary, the product can be purified by recrystallization from a suitable solvent or by column chromatography.
Logical Flow for NaBH₄ Reduction Work-up
Caption: Step-by-step logic for the work-up of a NaBH₄ reduction.
Quantitative Data Summary
| Reaction Type | Starting Material | Product | Typical Yield (%) | Melting Point of Product (°C) |
| Aldol Condensation | This compound | 1,5-Bis(4-ethoxyphenyl)penta-1,4-dien-3-one | 60-82% | Not widely reported |
| Reduction | This compound | 4-Ethoxybenzyl alcohol | >90% | 32-34 |
| Oxidation | This compound | 4-Ethoxybenzoic acid | High | 195-201 |
Yields are representative and can vary based on reaction conditions and scale.
References
Impact of solvent choice on the reactivity of 4-Ethoxybenzaldehyde
Technical Support Center: Reactivity of 4-Ethoxybenzaldehyde
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with this compound. The focus is on how the choice of solvent can significantly impact the outcome of common reactions.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the reactivity of this compound in general?
A: Solvent polarity can significantly influence the reaction rates and outcomes. Polar solvents can stabilize charged intermediates and transition states, which can accelerate or decelerate a reaction depending on the mechanism. For instance, polar protic solvents (e.g., ethanol (B145695), methanol) can hydrogen bond with the carbonyl oxygen of this compound, potentially altering its electrophilicity. Polar aprotic solvents (e.g., DMF, DMSO) can solvate cations, which can enhance the reactivity of anionic nucleophiles. Nonpolar solvents (e.g., toluene, hexane) are often used when reactants are nonpolar and can influence stereoselectivity in certain reactions like the Wittig reaction.
Q2: I am having trouble dissolving this compound in my chosen reaction solvent. What should I do?
A: this compound is generally soluble in common organic solvents. If you are experiencing solubility issues, consider gently warming the mixture or using a co-solvent system. Ensure your solvent is pure and dry, as impurities can affect solubility. For reactions requiring nonpolar conditions where solubility is low, a phase-transfer catalyst might be beneficial.
Q3: Can the ethoxy group on the benzene (B151609) ring influence the reactivity of the aldehyde?
A: Yes, the ethoxy group is an electron-donating group, which increases the electron density on the aromatic ring and can slightly reduce the electrophilicity of the aldehyde's carbonyl carbon compared to unsubstituted benzaldehyde (B42025). This can sometimes lead to slower reaction rates with nucleophiles. However, it also stabilizes carbocation intermediates that may form during certain reactions.
Troubleshooting Guides and Experimental Protocols
Wittig Reaction with this compound
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes. The choice of solvent can influence the reaction rate, yield, and the stereoselectivity (E/Z ratio) of the resulting alkene.
Troubleshooting Common Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | 1. Incomplete ylide formation. 2. Ylide decomposition. 3. Low reactivity of the aldehyde. | 1. Ensure the base used for ylide generation (e.g., n-BuLi, NaH, KOtBu) is fresh and the reaction is performed under anhydrous conditions. 2. Generate the ylide at a low temperature (0 °C or -78 °C) and use it immediately. 3. If using a stabilized ylide, the reaction may require heating. |
| Mixture of E and Z isomers | The stereochemical outcome is highly dependent on the ylide stability and solvent. | For stabilized ylides, polar solvents tend to favor the Z-isomer, while nonpolar solvents favor the E-isomer. For non-stabilized ylides, polar aprotic solvents often favor the Z-isomer.[1] |
| Side product formation | The presence of moisture can lead to the hydrolysis of the ylide. | Use flame-dried glassware and anhydrous solvents. Maintain an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation: Solvent Effect on Stereoselectivity in a Wittig-type Reaction
The following table illustrates the typical effect of solvent polarity on the Z/E isomer ratio in the Wittig reaction of a benzaldehyde derivative with a stabilized ylide. While this data is for a closely related system, similar trends can be expected for this compound.
| Solvent | Dielectric Constant (ε) | Z/E Ratio (approximate) |
| Toluene | 2.4 | 0/100 |
| Dichloromethane (DCM) | 9.1 | 25/75 |
| Acetonitrile (MeCN) | 37.5 | 22/78 |
| Methanol (B129727) (MeOH) | 32.7 | 19/81 |
Data is illustrative of general trends reported in the literature for similar systems.[1]
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
This protocol describes the synthesis of ethyl 4-ethoxycinnamate from this compound and (carbethoxymethylene)triphenylphosphorane (B24862).
-
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Toluene
-
Standard laboratory glassware for anhydrous reactions
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous toluene.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with a non-polar solvent like hexane (B92381) to precipitate the triphenylphosphine (B44618) oxide byproduct.
-
Filter the mixture and wash the solid with cold hexane.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate (B1210297) as the eluent.
-
Workflow for Wittig Reaction
Aldol (B89426) Condensation with this compound
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction. When reacting this compound (which cannot form an enolate) with an enolizable ketone like acetone (B3395972), the choice of solvent can affect reaction time and product yield.
Troubleshooting Common Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Low product yield | 1. Unfavorable equilibrium. 2. Incomplete reaction. 3. Side reactions. | 1. Use a solvent that facilitates the precipitation of the product to drive the equilibrium. Ethanol/water mixtures are common. 2. Increase the reaction time or gently heat the mixture. 3. Ensure the correct stoichiometry of reactants and base. |
| Formation of an oily product instead of a solid | The product may have a low melting point or impurities are present. | Try cooling the reaction mixture in an ice bath to induce crystallization. If it remains an oil, proceed with an extractive workup and purify by column chromatography. |
| Reaction does not proceed | The base may be too weak or has degraded. | Use a fresh solution of a strong base like NaOH or KOH. Ensure adequate mixing. |
Data Presentation: Solvent Effect on Aldol Condensation Yield
| Solvent System | Typical Yield | Notes |
| Ethanol/Water | Good to Excellent | Water is added to precipitate the product. |
| Acetone (as solvent and reactant) | Good | A large excess of acetone is used. |
| Solvent-free (grinding) | Good to Excellent | Environmentally friendly alternative. |
Experimental Protocol: Aldol Condensation with Acetone
This protocol is adapted from a procedure for the synthesis of 4-(4-methoxyphenyl)but-3-en-2-one.
-
Materials:
-
This compound
-
Acetone
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Standard laboratory glassware
-
-
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in acetone.
-
In a separate beaker, prepare a solution of NaOH in water.
-
Slowly add the NaOH solution to the stirred solution of the aldehyde in acetone.
-
Continue stirring at room temperature. The product may begin to precipitate.
-
After stirring for a designated time (e.g., 30 minutes), add cold water to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain the purified product.
-
Troubleshooting Logic for Aldol Condensation
Sodium Borohydride (B1222165) (NaBH₄) Reduction of this compound
The reduction of aldehydes to primary alcohols using sodium borohydride is a common and efficient transformation. The choice of solvent is crucial for managing reactivity and ensuring a smooth reaction.
Troubleshooting Common Issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete reaction | 1. Insufficient NaBH₄. 2. Low reactivity in the chosen solvent. | 1. Use a slight excess of NaBH₄ (e.g., 1.2-1.5 eq). 2. Methanol and ethanol are generally effective solvents. If using THF, the addition of a small amount of water or methanol can accelerate the reaction.[2] |
| Vigorous gas evolution (H₂) | NaBH₄ reacts with protic solvents (especially water and methanol). | Add NaBH₄ portion-wise to the solution, especially at the beginning of the reaction. Cooling the reaction mixture in an ice bath can also help control the rate of reaction.[3] |
| Difficult workup | Formation of borate (B1201080) salts that can emulsify. | During the workup, acidify the mixture carefully with dilute HCl to decompose the borate salts before extraction. |
Data Presentation: Common Solvents for NaBH₄ Reductions
| Solvent | Typical Reaction Time | Notes |
| Methanol (MeOH) | < 1 hour | NaBH₄ reacts slowly with methanol, so a slight excess may be needed.[2] |
| Ethanol (EtOH) | < 1 hour | Generally a good solvent for this reduction.[4] |
| Tetrahydrofuran (THF) | 1-4 hours | The reaction can be slower; often used with a co-solvent like water or methanol.[2][4] |
| Water | Variable | Can be used, but the reaction of NaBH₄ with water is significant. |
Experimental Protocol: NaBH₄ Reduction to 4-Ethoxybenzyl Alcohol
-
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed (typically within 1 hour), carefully quench the reaction by the slow addition of water, followed by dilute HCl to neutralize excess NaBH₄ and decompose borate salts.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-ethoxybenzyl alcohol.
-
The product can be further purified by column chromatography if necessary.
-
Decision Tree for Solvent Choice in NaBH₄ Reduction
References
Technical Support Center: Temperature Control in Exothermic Reactions of 4-Ethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions of 4-Ethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common exothermic reactions involving this compound?
A1: this compound is a versatile aromatic aldehyde that participates in several common exothermic reactions, including:
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Aldol Condensation: Reaction with ketones or other enolizable carbonyl compounds to form β-hydroxy carbonyl compounds, which can then dehydrate.
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Grignard Reaction: Addition of an organomagnesium halide (Grignard reagent) to the carbonyl group to form a secondary alcohol.
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Wittig Reaction: Reaction with a phosphonium (B103445) ylide to form an alkene, converting the carbonyl group into a C=C double bond.
Q2: Why is temperature control critical in these reactions?
A2: Exothermic reactions release heat, which can lead to a rapid increase in the reaction temperature.[1] Poor temperature control can result in:
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Thermal Runaway: An uncontrolled increase in temperature and pressure, potentially leading to violent reaction, boiling of solvents, and even vessel rupture.
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Reduced Selectivity and Yield: Higher temperatures can promote the formation of unwanted side products and decomposition of reactants or products.
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Safety Hazards: Uncontrolled exotherms pose significant safety risks in a laboratory or manufacturing setting.
Q3: What are the general signs of a loss of temperature control?
A3: Be vigilant for the following indicators:
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A rapid, unexpected rise in the temperature reading of the reaction mixture.
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Bubbling or a sudden increase in the rate of reflux, even with controlled heating.
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A noticeable change in the color or viscosity of the reaction mixture.
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An increase in pressure within a closed reaction vessel.
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Increase (Temperature Excursion)
Possible Causes:
-
Addition of Reagents Too Quickly: The rate of heat generation is exceeding the cooling capacity of the system.
-
Inadequate Cooling: The cooling bath (ice, dry ice/acetone) may not be sufficient or properly in contact with the reaction vessel.
-
Insufficient Mixing: Poor stirring can lead to localized "hot spots" where the reaction is proceeding much faster.
-
Incorrect Reactant Concentration: Higher concentrations can lead to a more rapid and intense exotherm.
Solutions:
| Step | Action | Rationale |
| 1 | Immediately stop the addition of any further reagents. | To prevent fueling the exothermic reaction further. |
| 2 | Enhance cooling. | Immerse the reaction flask deeper into the cooling bath or add more coolant (e.g., add more dry ice to the acetone (B3395972) bath). |
| 3 | Increase stirring speed. | To improve heat transfer from the reaction mixture to the vessel walls and into the cooling bath, and to break up any localized hot spots. |
| 4 | If necessary, add a cold, inert solvent. | This will dilute the reactants and help to absorb some of the excess heat. Ensure the solvent is compatible with the reaction chemistry. |
| 5 | Monitor the temperature closely. | Continue to monitor the temperature until it stabilizes within the desired range. |
Issue 2: Reaction Fails to Initiate, Followed by a Sudden, Vigorous Exotherm
Possible Causes:
-
Induction Period: Some reactions, particularly Grignard reactions, can have an induction period before they initiate. Adding too much reagent during this period can lead to a dangerous accumulation of unreacted starting material.
-
Low Quality Reagents: Impurities in reactants or solvents can inhibit the reaction.
-
Insufficient Activation: In the case of Grignard reactions, the magnesium metal may not be sufficiently activated.
Solutions:
| Step | Action | Rationale |
| 1 | Add only a small portion of the reagent initially. | Wait for signs of reaction (e.g., gentle reflux, color change) before continuing with the addition. |
| 2 | Apply gentle, localized heating. | A small amount of heat from a heat gun can sometimes initiate the reaction. Be prepared to remove the heat source immediately once the reaction starts. |
| 3 | Use an initiator. | For Grignard reactions, a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used to activate the magnesium surface. |
| 4 | Ensure high purity of reagents and solvents. | Use freshly distilled solvents and high-purity starting materials. |
Quantitative Data for Exothermic Reactions of Benzaldehyde (B42025) Derivatives
The following table provides estimated enthalpy of reaction values for common exothermic reactions of benzaldehyde derivatives. These values are approximations and can vary based on the specific reactants, solvents, and reaction conditions. It is highly recommended to perform reaction calorimetry for precise and scalable process safety.
| Reaction Type | Benzaldehyde Derivative | Reagent | Typical Enthalpy of Reaction (ΔH) |
| Aldol Condensation | Benzaldehyde | Acetone | -20 to -40 kJ/mol |
| Grignard Reaction | Benzaldehyde | Methylmagnesium Bromide | -150 to -200 kJ/mol |
| Wittig Reaction | Benzaldehyde | (Triphenylphosphoranylidene)acetate | -80 to -120 kJ/mol |
Experimental Protocols
Protocol 1: Aldol Condensation of this compound with Acetone
Materials:
-
This compound
-
Acetone
-
Sodium Hydroxide (B78521) (NaOH)
-
Ethanol
-
Deionized Water
-
Ice Bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide (1.1 equivalents) in water.
-
Cool the flask containing the this compound solution in an ice bath to 0-5 °C.
-
Slowly add the sodium hydroxide solution dropwise to the stirred aldehyde solution, ensuring the temperature does not exceed 10 °C.
-
After the addition of the base, add acetone (0.5 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold deionized water.
-
Isolate the product by filtration, wash with cold water, and dry.
Protocol 2: Grignard Reaction of this compound with Methylmagnesium Bromide
Materials:
-
This compound
-
Methylmagnesium Bromide (in THF or Diethyl Ether)
-
Anhydrous Diethyl Ether or THF
-
Saturated Ammonium (B1175870) Chloride Solution
-
Ice/Salt Bath
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF and add it to the flask.
-
Cool the flask to 0 °C using an ice/salt bath.
-
Add the methylmagnesium bromide solution (1.1 equivalents) to the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred solution of this compound, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Proceed with the aqueous workup and extraction of the product.
Protocol 3: Wittig Reaction of this compound with a Stabilized Ylide
Materials:
-
This compound
-
A stabilized phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
Anhydrous Dichloromethane (B109758) or THF
-
Stirring bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane or THF.
-
To the stirred solution, add the stabilized ylide (1.1 equivalents) portion-wise at room temperature.
-
Monitor the reaction for any temperature increase. While this reaction with a stabilized ylide is generally less exothermic than Grignard reactions, a slight temperature rise may be observed. If the temperature increases by more than 5-10 °C, cool the flask with a water bath.
-
Stir the reaction at room temperature for 2-4 hours or until completion as indicated by TLC.
-
Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography to remove the triphenylphosphine (B44618) oxide byproduct.
Visualizations
Caption: Troubleshooting workflow for a temperature excursion.
Caption: Experimental workflow for a Grignard reaction.
References
Technical Support Center: Analysis of Reaction Kinetics for 4-Ethoxybenzaldehyde Condensation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the condensation reaction of 4-Ethoxybenzaldehyde, typically in the context of a Claisen-Schmidt condensation to form chalcones.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the condensation of this compound?
A1: The condensation of this compound with a ketone containing α-hydrogens (like acetophenone) typically follows the Claisen-Schmidt condensation mechanism. This is a base-catalyzed reaction where a key step is the formation of a carbon-carbon bond. The process involves the deprotonation of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the this compound. The resulting intermediate then dehydrates to form the final α,β-unsaturated ketone, commonly known as a chalcone (B49325).
Q2: How can I monitor the progress and kinetics of the reaction?
A2: Reaction progress can be monitored using several techniques. Thin-Layer Chromatography (TLC) is a simple method to qualitatively track the disappearance of starting materials and the appearance of the product.[1] For quantitative kinetic analysis, UV-Vis spectrophotometry can be used by monitoring the absorbance of the forming chalcone at its λmax.[2] Additionally, benchtop NMR spectroscopy offers a powerful way to get real-time quantitative data on the concentration of reactants, intermediates, and products.[3][4]
Q3: My reaction yield is very low. What are the common causes?
A3: Low yields in a Claisen-Schmidt condensation can result from several factors.[1] These include incomplete reaction, suboptimal catalyst concentration, inappropriate reaction temperature, or the presence of competing side reactions.[1] The purity of the starting materials is also crucial. It is advisable to perform small-scale optimization experiments to determine the ideal catalyst loading for your specific substrates.[1]
Q4: I am observing multiple spots on my TLC plate. What are the potential side products?
A4: The formation of multiple products is a common issue.[1] Likely side reactions include:
-
Self-condensation of the ketone: The enolizable ketone can react with itself. This can be minimized by using an excess of the ketone.[1]
-
Cannizzaro reaction of the aldehyde: In the presence of a strong base, this compound (which lacks α-hydrogens) can disproportionate into an alcohol and a carboxylic acid.[1] Using a milder base or optimizing base concentration can mitigate this.[1]
-
Michael addition: The enolate can add to the α,β-unsaturated chalcone product, leading to a 1,5-dicarbonyl compound.[1] This can be suppressed by using a stoichiometric amount of the aldehyde or a slight excess of the ketone.[1]
Q5: How can I purify the final chalcone product?
A5: The crude chalcone product can often be purified by recrystallization, typically from ethanol (B145695).[5][6][7] If recrystallization does not yield a pure product, column chromatography is an effective alternative.[5] The choice of solvent system for chromatography will depend on the specific polarity of the chalcone derivative.
Q6: What can cause catalyst deactivation in this reaction?
A6: Catalyst deactivation leads to a gradual decline in catalytic activity.[8] The primary mechanisms include:
-
Chemical Deactivation (Poisoning): Impurities in the reaction mixture can bind to the active sites of the catalyst.[8]
-
Thermal Deactivation (Sintering): High temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[8]
-
Fouling/Coking: Carbonaceous materials can deposit on the catalyst surface, blocking pores and active sites.[9]
Troubleshooting Guides
Issue 1: Low Product Yield or Incomplete Reaction
This guide helps diagnose and resolve issues related to poor conversion of starting materials to the desired product.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Catalyst Concentration | Perform small-scale optimizations to find the ideal catalyst loading. A 20 mol% concentration of NaOH has been shown to be effective in similar syntheses.[1] | The concentration of the base catalyst is crucial; too little will result in a slow or incomplete reaction, while too much can promote side reactions.[1] |
| Suboptimal Reaction Temperature | Adjust the reaction temperature. While higher temperatures increase the rate, they can also promote side reactions.[10] | An optimal temperature balances a reasonable reaction rate with minimal byproduct formation.[10] |
| Impure Starting Materials | Verify the purity of this compound and the ketone using techniques like NMR or melting point analysis. Purify if necessary. | Impurities can interfere with the reaction or act as catalyst poisons. |
| Reaction Not Reached Completion | Increase the reaction time and monitor progress using TLC or NMR.[1][3] | Some condensation reactions can be slow and may require extended periods to reach completion.[11] |
| Catalyst Deactivation | Use a fresh batch of catalyst. If using a heterogeneous catalyst, consider regeneration procedures if applicable. | Catalysts can lose activity over time due to poisoning, sintering, or fouling.[8][9] |
Issue 2: Formation of Multiple Products and Purification Difficulties
This guide addresses the challenge of obtaining a clean product due to the presence of multiple byproducts.
| Side Reaction | Mitigation Strategy | Rationale |
| Self-Condensation of Ketone | Use an excess of the ketone relative to the aldehyde.[1] If feasible and economical, the ketone can be used as the solvent.[1] | This shifts the equilibrium to favor the reaction between the aldehyde and the ketone enolate. |
| Cannizzaro Reaction | Use a milder base (e.g., piperidine (B6355638) instead of NaOH) or optimize the concentration of the strong base.[1] Slow addition of the base can also help.[1] | This side reaction is favored by high concentrations of strong bases.[1] |
| Michael Addition | Use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[1] | This reduces the concentration of the chalcone product available to react with the enolate.[1] |
| Double Condensation (if applicable) | If the ketone has α-hydrogens on both sides (e.g., acetone), a double condensation can occur.[10] Control the stoichiometry carefully (e.g., use an excess of the ketone if the mono-adduct is desired). | Stoichiometric control dictates whether a single or double condensation is favored. |
Experimental Protocols
Protocol 1: General Synthesis of 4'-Ethoxy-chalcone
This protocol describes a general procedure for the Claisen-Schmidt condensation of this compound and acetophenone (B1666503).
-
Reactant Preparation: Dissolve 3.23 mmol of this compound in 7 mL of ethanol in a suitable reaction flask.[11]
-
Addition of Ketone: Add 3.26 mmol of acetophenone to the solution.[11]
-
Catalyst Addition: Add 0.391 mmol of potassium hydroxide (B78521) (KOH).[11]
-
Reaction: Heat the mixture at 40 °C, potentially using an ultrasound bath, until the reaction is complete.[11] Monitor the reaction's progress by taking small aliquots and analyzing them via TLC.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.[11]
-
Purification: The resulting solid or oil can be purified by recrystallization from ethanol or by column chromatography to yield the pure chalcone.[5][11]
Protocol 2: Monitoring Reaction Kinetics via NMR
This protocol outlines how to monitor the reaction in real-time.
-
Setup: Use a benchtop NMR spectrometer equipped for reaction monitoring.[3]
-
Sample Preparation: Prepare the reaction mixture as described in Protocol 1, but on a scale suitable for the NMR tube or flow cell. For example, use an excess of one reactant to ensure the completion of the reaction with respect to the other.[3]
-
Data Acquisition: Acquire 1D proton NMR spectra at regular intervals (e.g., every 1-2 minutes) for the duration of the reaction (e.g., 80 minutes).[3]
-
Analysis: Define integral regions for characteristic signals of the reactants (e.g., the aldehyde proton of this compound around 9.1 ppm) and the product (e.g., the allylic protons of the chalcone).[3] Plot the integral values over time to obtain kinetic profiles showing the consumption of reactants and the formation of the product.[4]
Visualizations
Caption: General pathway for the base-catalyzed Claisen-Schmidt condensation.
Caption: Troubleshooting workflow for low reaction yield issues.
Caption: Experimental workflow for kinetic analysis of the condensation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Complete Mechanism of Chalcone Formation [escholarship.org]
- 3. Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek [magritek.com]
- 4. magritek.com [magritek.com]
- 5. jetir.org [jetir.org]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. rsc.org [rsc.org]
- 8. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing 4-Ethoxybenzaldehyde during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization, storage, and handling of 4-Ethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary degradation pathway for this compound is oxidation. The aldehyde functional group (-CHO) is susceptible to oxidation, especially when exposed to air, converting it to the corresponding carboxylic acid, 4-ethoxybenzoic acid.[1] This is why the compound is described as air-sensitive.[1][]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a tightly closed container, under an inert atmosphere (e.g., argon or nitrogen).[1][] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1][] Some suppliers recommend storage in amber glass bottles to protect from light.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents and strong bases.[1][] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Q4: I've noticed a change in the appearance of my this compound (e.g., color change, solidification). What could be the cause?
A4: A change in appearance can indicate degradation. The formation of the solid impurity, 4-ethoxybenzoic acid, through oxidation can lead to cloudiness or the presence of solid particles in the liquid. Color change from colorless/pale yellow to a darker yellow may also signify the presence of impurities.[] For some aliphatic aldehydes, polymerization can lead to thickening or solidification, though this is less commonly reported for aromatic aldehydes like this compound.[3]
Q5: How can I assess the purity of my this compound sample?
A5: The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[4][5] These methods can separate the parent compound from potential impurities like 4-ethoxybenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Change in physical appearance (e.g., liquid becomes cloudy or contains solid precipitates, color darkens). | Oxidation of the aldehyde to 4-ethoxybenzoic acid, which is a solid at room temperature. | 1. Confirm the presence of 4-ethoxybenzoic acid using analytical methods like HPLC or GC. 2. If the level of impurity is unacceptable for your application, consider purifying the material (see Experimental Protocols). 3. For future prevention, ensure the material is stored under an inert atmosphere and that the container is sealed tightly after each use. |
| Inconsistent experimental results or lower than expected yield in a reaction. | Degradation of the starting material, this compound, leading to a lower concentration of the active reagent. | 1. Check the purity of the this compound using an appropriate analytical method (HPLC or GC). 2. If the purity is low, purify the material before use. 3. Always use freshly opened or properly stored material for sensitive reactions. |
| The material has solidified or become significantly more viscous. | This is less common for this compound but could indicate polymerization, especially if exposed to acidic impurities.[3] | 1. Gently warm the sample to see if it returns to a liquid state. 2. Assess the purity analytically. The presence of high molecular weight species could indicate polymerization. 3. Diluting the aldehyde in a primary alcohol like ethanol (B145695) upon receipt can form a more stable hemiacetal and prevent polymerization.[3] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol outlines a general method for determining the purity of this compound and detecting the presence of 4-ethoxybenzoic acid.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
This compound analytical standard
-
4-Ethoxybenzoic acid analytical standard
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Degas the mobile phase before use.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a stock solution of 4-ethoxybenzoic acid (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water with 0.1% formic acid (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient or controlled at 30°C
6. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve for both this compound and 4-ethoxybenzoic acid.
-
Inject the sample solution.
-
Identify and quantify the peaks based on the retention times and calibration curves of the standards.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to identify potential degradation products of this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C for a specified period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period.
-
Thermal Degradation: Heat an aliquot of the stock solution at a higher temperature (e.g., 70°C) for a specified period.
-
Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified period.
3. Analysis:
-
At each time point, take a sample from each stress condition, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC method (as described in Protocol 1) to separate the parent compound from any degradation products.
-
A photodiode array (PDA) detector can be used to check for peak purity.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₂ | [6] |
| Molecular Weight | 150.17 g/mol | [6] |
| Appearance | Colorless to dark yellow liquid | [] |
| Boiling Point | 249-255 °C at 760 mmHg | [][6] |
| Melting Point | 13-14 °C | [][6] |
| Density | ~1.08 g/cm³ at 25 °C | [] |
| Refractive Index | ~1.556-1.561 at 20 °C | [6] |
| Flash Point | 75 °C | [] |
| Solubility | Insoluble in water | [7] |
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues with this compound.
References
- 1. fishersci.com [fishersci.com]
- 3. Pell Wall Perfumes Blog: Aldehydes: identification and storage [pellwall-perfumes.blogspot.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 97+% | Fisher Scientific [fishersci.ca]
Identifying and minimizing adduct formation in mass spectrometry of 4-Ethoxybenzaldehyde products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing adduct formation during the mass spectrometry analysis of 4-Ethoxybenzaldehyde and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties for mass spectrometry?
This compound is an aromatic aldehyde. For mass spectrometry, its key properties are:
-
Molecular Formula: C₉H₁₀O₂[1]
-
Molecular Weight: 150.17 g/mol [1]
-
Structure: An ethoxy group (-OCH₂CH₃) and an aldehyde group (-CHO) attached to a benzene (B151609) ring.
Q2: What are the most common adducts observed with this compound in positive ion electrospray ionization (ESI) mass spectrometry?
In positive ion ESI-MS, you can typically expect to see the following adducts with this compound:
-
Protonated molecule [M+H]⁺: The primary ion of interest.
-
Sodium adduct [M+Na]⁺: Very common, often seen alongside the protonated molecule.
-
Potassium adduct [M+K]⁺: Also common, particularly if there is potassium contamination.
-
Ammonium (B1175870) adduct [M+NH₄]⁺: Frequently observed when using ammonium-based buffers or additives.
-
Methanol (B129727) adduct [M+15]⁺: A study has shown that aromatic aldehydes can react with methanol in the ESI source to form an [M+15]⁺ ion, which may be more intense than the [M+H]⁺ ion.[2]
Q3: What are the primary sources of sodium and potassium adducts?
Sodium and potassium adducts are ubiquitous in LC-MS analysis and can originate from several sources:
-
Glassware: Leaching of sodium and potassium ions from glass vials and solvent bottles is a major contributor.[3]
-
Solvents and Reagents: Impurities in solvents (even LC-MS grade), buffers, and other reagents.
-
Sample Matrix: Biological samples and complex reaction mixtures can have high endogenous salt concentrations.
-
The Analyst: Handling of vials, pipette tips, and other equipment with bare hands can introduce salts.
-
LC System: The HPLC/UHPLC system itself, including tubing and fittings, can be a source of metal ion contamination.
Q4: How can multiple adducts affect my quantitative analysis?
The presence of multiple adducts can negatively impact quantitative analysis by:
-
Reducing Sensitivity: The ion current is split among multiple species, decreasing the intensity of the desired protonated molecule and potentially raising the limit of detection (LOD).
-
Complicating Spectra: Multiple peaks for a single analyte can make spectra difficult to interpret, especially in complex mixtures.
-
Non-linear Calibration Curves: The ratio of different adducts can change with analyte concentration, leading to non-linearity in calibration curves and reduced accuracy.
Troubleshooting Guides
This section provides a systematic approach to identifying and minimizing common issues related to adduct formation.
Issue 1: High Levels of Sodium [M+Na]⁺ and/or Potassium [M+K]⁺ Adducts
Symptoms: The intensity of the [M+Na]⁺ and/or [M+K]⁺ peak is comparable to or greater than the [M+H]⁺ peak.
Troubleshooting Steps:
-
Switch to Polypropylene (B1209903) Vials: Replace all glass autosampler vials and sample preparation tubes with polypropylene alternatives to minimize leaching of metal ions.
-
Use High-Purity Solvents and Additives: Ensure that all solvents (water, acetonitrile (B52724), methanol) are of the highest LC-MS grade. Use fresh, high-purity mobile phase additives (e.g., formic acid, ammonium formate).
-
Acidify the Mobile Phase: Add a small amount of an organic acid, such as 0.1% formic acid, to the mobile phase. The excess protons will promote the formation of the [M+H]⁺ ion over metal adducts.
-
Incorporate a Chelating Agent: In persistent cases, adding a trace amount of a chelating agent like EDTA to the mobile phase can help sequester metal ions. However, this should be done cautiously as it can impact chromatography.
-
Clean the LC System: If contamination is suspected to be from the LC system, flush the system with a cleaning solution (e.g., a mild acid wash) as recommended by the instrument manufacturer.
Issue 2: Unexpected [M+15]⁺ Adduct Observed
Symptom: A prominent peak at M+15 is observed, potentially even more intense than the [M+H]⁺ peak.
Troubleshooting Steps:
-
Identify Methanol Source: This adduct is characteristic of an in-source reaction with methanol.[2] Confirm if methanol is being used as a solvent for your sample, in your mobile phase, or as a needle wash solvent.
-
Solvent Substitution: If possible, replace methanol with another solvent like acetonitrile or isopropanol (B130326) in your sample preparation and mobile phase.
-
Optimize Source Conditions: Reducing the temperature of the ESI source may help to minimize this in-source reaction.
-
Utilize for Confirmation: If the adduct cannot be eliminated, it can be used as a characteristic ion to confirm the presence of an aromatic aldehyde in your sample.[2]
Issue 3: Inconsistent Adduct Ratios Between Runs
Symptom: The relative intensities of [M+H]⁺, [M+Na]⁺, and other adducts vary significantly between injections of the same or different samples.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is consistent for all samples, including the type of vials used and the source of all reagents.
-
Use an Internal Standard: Incorporate a stable-isotope labeled internal standard of this compound if available. This will help to normalize for variations in ionization efficiency caused by fluctuating adduct formation.
-
Control Mobile Phase Composition: Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Inconsistent mobile phase composition can lead to variable adduct formation.
-
Equilibrate the LC System: Ensure the LC system is fully equilibrated with the mobile phase before starting a sample sequence to provide a stable analytical environment.
Data Presentation
The following table summarizes the common adducts of this compound, their mass-to-charge ratios (m/z), and typical sources.
| Adduct Type | Chemical Formula | Calculated m/z | Common Sources |
| Protonated Molecule | [C₉H₁₁O₂]⁺ | 151.0754 | Acidic mobile phase |
| Sodium Adduct | [C₉H₁₀O₂Na]⁺ | 173.0573 | Glassware, solvents, sample matrix |
| Potassium Adduct | [C₉H₁₀O₂K]⁺ | 189.0312 | Glassware, solvents, sample matrix |
| Ammonium Adduct | [C₉H₁₄O₂N]⁺ | 168.0997 | Ammonium-based buffers/additives |
| Methanol Adduct | [C₁₀H₁₃O₂]⁺ | 165.0910 | In-source reaction with methanol |
Experimental Protocols
Protocol 1: General LC-MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound using a standard reversed-phase LC-MS system.
-
Instrumentation:
-
HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
-
Materials:
-
This compound analytical standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (high purity)
-
Polypropylene autosampler vials
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-300
-
Protocol 2: Sample Preparation for Minimizing Adduct Formation
-
Stock Solution Preparation:
-
Accurately weigh the this compound standard and dissolve in acetonitrile to make a 1 mg/mL stock solution. Use a polypropylene tube for this step.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution using a diluent of 50:50 acetonitrile:water with 0.1% formic acid to prepare calibration standards. Use polypropylene tubes for all dilutions.
-
-
Sample Dilution:
-
Dilute experimental samples in the same diluent as the working standards to ensure consistency.
-
-
Final Transfer:
-
Transfer the final solutions to polypropylene autosampler vials for analysis.
-
Visualizations
Caption: Workflow for identifying common adducts in this compound mass spectra.
Caption: A logical approach to systematically reduce adduct formation during analysis.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Ethoxybenzaldehyde and 4-Methoxybenzaldehyde in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes. Benzaldehyde (B42025) derivatives, in particular, are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. This guide provides an objective comparison of the reactivity of two closely related aromatic aldehydes, 4-ethoxybenzaldehyde and 4-methoxybenzaldehyde (B44291), in the context of nucleophilic addition reactions. This analysis is supported by experimental data and detailed methodologies for key reactions to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This compound and 4-methoxybenzaldehyde exhibit similar reactivity profiles in nucleophilic addition reactions, primarily governed by the electron-donating nature of their para-alkoxy substituents. The subtle differences in their electronic and steric properties, however, can influence reaction kinetics and product yields. The Hammett substituent constants (σp) indicate that the methoxy (B1213986) group (σp = -0.27) is a slightly stronger electron-donating group than the ethoxy group (σp = -0.25). This suggests that this compound possesses a slightly more electrophilic carbonyl carbon, potentially leading to faster reaction rates in nucleophilic additions.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for this compound and 4-methoxybenzaldehyde, providing a basis for their comparison in nucleophilic addition reactions.
| Parameter | This compound | 4-Methoxybenzaldehyde | Reference |
| Molecular Formula | C₉H₁₀O₂ | C₈H₈O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | 136.15 g/mol | [1][2] |
| Hammett Constant (σp) | -0.25 | -0.27 | |
| Representative Wittig Reaction Yield | ~70-85% (E-stilbene) | ~72-85% (E-stilbene) | [3] |
| Representative Aldol (B89426) Condensation Yield | Not explicitly found | Good to high | [4] |
Theoretical Framework: Electronic and Steric Effects
The reactivity of the carbonyl group in benzaldehyde derivatives towards nucleophiles is dictated by the electrophilicity of the carbonyl carbon.[5] Substituents on the aromatic ring can significantly modulate this electrophilicity through inductive and resonance effects.
Both the ethoxy and methoxy groups are electron-donating through resonance, where the lone pair of electrons on the oxygen atom can delocalize into the aromatic ring. This delocalization increases the electron density at the para position and, by extension, reduces the partial positive charge on the carbonyl carbon, making it less electrophilic.[2]
The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The negative σp values for both methoxy (-0.27) and ethoxy (-0.25) groups confirm their electron-donating nature. The slightly less negative value for the ethoxy group suggests it is a marginally weaker electron-donating group compared to the methoxy group. This can be attributed to the greater inductive electron-donating effect of the ethyl group compared to the methyl group, which slightly counteracts the resonance effect.
Consequently, the carbonyl carbon in this compound is expected to be slightly more electrophilic and, therefore, more reactive towards nucleophiles than that in 4-methoxybenzaldehyde. While this difference in reactivity is generally small, it can be a determining factor in competitive reactions or when high yields and reaction rates are critical.
From a steric standpoint, the ethoxy group is bulkier than the methoxy group. However, given their location at the para position, the steric hindrance around the carbonyl group is minimal and unlikely to be a significant factor in most nucleophilic addition reactions.
Caption: Logical relationship of substituent electronic effects on reactivity.
Experimental Protocols
Detailed methodologies for two key nucleophilic addition reactions, the Wittig reaction and the Aldol condensation, are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.
Wittig Reaction for the Synthesis of Stilbene (B7821643) Derivatives
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones.[6]
Materials:
-
4-Alkoxybenzaldehyde (this compound or 4-methoxybenzaldehyde)
-
Benzyltriphenylphosphonium (B107652) chloride
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyltriphenylphosphonium chloride (1.0 eq) and the respective 4-alkoxybenzaldehyde (1.0 eq) in dichloromethane.
-
Add the 50% sodium hydroxide solution dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and add water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired stilbene derivative.[3]
Base-Catalyzed Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction.[4]
Materials:
-
4-Alkoxybenzaldehyde (this compound or 4-methoxybenzaldehyde)
-
Sodium hydroxide
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the 4-alkoxybenzaldehyde (2.0 eq) in ethanol.
-
Add acetone (1.0 eq) to the solution.
-
While stirring, slowly add an aqueous solution of sodium hydroxide.
-
Continue stirring at room temperature for 2-3 hours. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the purified aldol condensation product.
Caption: A generalized experimental workflow for nucleophilic addition reactions.
Conclusion
Both this compound and 4-methoxybenzaldehyde are valuable substrates for nucleophilic addition reactions, with their reactivity being broadly similar due to the dominant electron-donating resonance effect of the alkoxy groups. However, the slightly weaker electron-donating character of the ethoxy group, as indicated by its Hammett constant, renders this compound marginally more reactive. This subtle difference may be exploited in competitive reaction settings or when optimizing for reaction time and yield. The provided experimental protocols serve as a foundation for the application of these aldehydes in various synthetic endeavors. Researchers should consider the specific nucleophile and reaction conditions when selecting between these two reagents.
References
The Influence of Aromatic Substitution on the Wittig Reaction: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of fundamental organic reactions is paramount for efficient synthesis design. The Wittig reaction, a cornerstone of alkene synthesis, is profoundly influenced by the electronic nature of the substituents on the carbonyl component. This guide provides a comparative study of substituted benzaldehydes in the Wittig reaction, supported by experimental data, to elucidate these electronic effects.
The reactivity of the carbonyl group in benzaldehyde (B42025) is a key determinant of the Wittig reaction's success and rate. The electrophilicity of the carbonyl carbon is modulated by the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance this electrophilicity by inductively pulling electron density away from the carbonyl carbon, making it a more potent target for nucleophilic attack by the phosphorus ylide. Conversely, electron-donating groups (EDGs) diminish the electrophilicity of the carbonyl carbon by pushing electron density towards it, thereby slowing down the reaction.[1] This fundamental principle governs the observed reactivity trends. Aromatic aldehydes are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts due to the resonance effect of the aromatic ring, which donates electron density to the carbonyl group.[1]
Comparative Reactivity Data
The effect of substituents on the rate of the Wittig reaction is clearly demonstrated by comparing the relative rate constants of various substituted benzaldehydes to that of unsubstituted benzaldehyde.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
| p-NO₂ | Wittig Reaction | 14.7 |
| m-NO₂ | Wittig Reaction | 10.5 |
| p-Cl | Wittig Reaction | 2.75 |
| H | Wittig Reaction | 1.00 |
| p-CH₃ | Wittig Reaction | 0.45 |
| p-OCH₃ | Wittig Reaction | 0.23 |
Data sourced from BenchChem's "A Comparative Guide to the Reactivity of Substituted Benzaldehydes".[1]
As the data indicates, benzaldehydes bearing strong electron-withdrawing groups like the nitro group (-NO₂) exhibit significantly higher reaction rates compared to unsubstituted benzaldehyde.[1] The chloro group (-Cl), a weaker electron-withdrawing group, also accelerates the reaction, but to a lesser extent.[1] In contrast, electron-donating groups such as the methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups lead to a decrease in the reaction rate.[1]
In terms of product yield, a similar trend is observed. Electron-withdrawing substituents generally lead to higher product yields in the Wittig reaction.
| Benzaldehyde Derivative | Substituent | Product Yield (%) |
| 4-Nitrobenzaldehyde | -NO₂ (para) | 95 |
| 4-Chlorobenzaldehyde | -Cl (para) | 88 |
Data sourced from BenchChem's "A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes".[2]
Experimental Protocols
The following is a general methodology for performing the Wittig reaction with a substituted benzaldehyde.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride) (1.1 mmol)
-
Strong base (e.g., n-butyllithium, sodium hydroxide)
-
Anhydrous solvent (e.g., THF, diethyl ether, dichloromethane)
-
Drying agent (e.g., magnesium sulfate)
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexanes)
Ylide Generation:
-
Suspend the phosphonium salt in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base dropwise at a low temperature (e.g., 0 °C or room temperature) to generate the ylide.[1] The formation of a characteristic color (often orange or deep red) indicates successful ylide generation.[1]
Reaction with Aldehyde:
-
Dissolve the substituted benzaldehyde in the same anhydrous solvent.
-
Add the aldehyde solution to the ylide solution.
-
Stir the reaction mixture for a period ranging from 30 minutes to several hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
Workup and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over a drying agent and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired alkene from the triphenylphosphine (B44618) oxide byproduct.
Visualizing the Process
To better understand the workflow and the underlying mechanism, the following diagrams are provided.
References
Reactivity comparison of 4-Ethoxybenzaldehyde with other aromatic aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-Ethoxybenzaldehyde with other common aromatic aldehydes, supported by established principles of organic chemistry and available experimental data. The electronic and steric effects of the para-ethoxy group significantly influence its reactivity profile in key chemical transformations.
Introduction to Aromatic Aldehyde Reactivity
The reactivity of the aldehyde functional group in aromatic systems is primarily dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through inductive and resonance effects. Electron-donating groups (EDGs), such as the ethoxy group (-OCH₂CH₃), increase electron density on the carbonyl carbon, thereby reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs), like the nitro group (-NO₂), decrease electron density, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.
Quantitative Reactivity Comparison
The following table summarizes the expected relative reactivity of this compound in comparison to other substituted benzaldehydes in common reactions. The reactivity is qualitatively ranked based on the electronic properties of the substituent. For a more quantitative comparison, Hammett substituent constants (σ) are included. A more negative σ value indicates a stronger electron-donating group, leading to lower reactivity in nucleophilic additions, while a more positive σ value signifies a stronger electron-withdrawing group and higher reactivity.
| Aldehyde | Substituent (para-) | Electronic Effect | Hammett Constant (σₚ) | Expected Relative Reactivity (Nucleophilic Addition) | Expected Relative Reactivity (Oxidation) |
| 4-Nitrobenzaldehyde | -NO₂ | Strong Electron-Withdrawing | +0.78 | Highest | Lowest |
| Benzaldehyde (B42025) | -H | Neutral | 0.00 | Moderate | Moderate |
| 4-Methylbenzaldehyde | -CH₃ | Weak Electron-Donating | -0.17 | Moderate-Low | Moderate-High |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong Electron-Donating | -0.27 | Low | High |
| This compound | -OCH₂CH₃ | Strong Electron-Donating | -0.24 | Low | High |
Note: The Hammett constant for the para-ethoxy group is very similar to that of the para-methoxy group, indicating comparable strong electron-donating character.
Experimental Protocols
To experimentally validate the relative reactivities presented, a competitive reaction followed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis is a robust method.
Experimental Protocol: Competitive Wittig Reaction
This experiment aims to determine the relative reactivity of this compound and a competing aromatic aldehyde (e.g., Benzaldehyde) towards a phosphorus ylide in a Wittig reaction.
Materials:
-
This compound
-
Benzaldehyde (or other competing aldehyde)
-
(Triphenylphosphoranylidene)acetophenone (or another stable ylide)
-
Anhydrous Toluene (solvent)
-
Internal standard (e.g., Dodecane)
-
GC or HPLC system with a suitable column
Procedure:
-
Preparation of Reactant Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve equimolar amounts (e.g., 1.0 mmol) of this compound, the competing aldehyde, and the internal standard in 10 mL of anhydrous toluene.
-
Reaction Initiation: To the stirred solution, add a limiting amount of the stable ylide (e.g., 0.5 mmol).
-
Reaction Monitoring: Allow the reaction to proceed at a constant temperature (e.g., room temperature or 50 °C). Take aliquots of the reaction mixture at regular time intervals (e.g., 15, 30, 60, 120 minutes).
-
Quenching and Sample Preparation: Quench each aliquot by adding a small amount of a suitable quenching agent (e.g., a drop of water). Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate) for GC or HPLC analysis.
-
Analysis: Inject the prepared samples into the GC or HPLC system.
-
Data Analysis: Determine the concentration of the unreacted aldehydes and the formed alkene products by integrating the respective peak areas relative to the internal standard. The aldehyde that is consumed faster is the more reactive one. The ratio of the products formed will also provide a quantitative measure of the relative reactivity.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of substituted aromatic aldehydes.
Caption: Influence of substituents on carbonyl reactivity.
Caption: Workflow for competitive Wittig reaction.
Conclusion
This compound exhibits lower reactivity towards nucleophilic addition reactions compared to benzaldehyde and electron-withdrawn aromatic aldehydes, a direct consequence of the electron-donating nature of the para-ethoxy group. Conversely, this electron-donating character is expected to increase its reactivity in oxidation reactions. The provided experimental protocol offers a reliable method for quantifying these reactivity differences, which is crucial for optimizing reaction conditions and in the design of synthetic routes in drug development and other chemical research.
Unambiguous Structure Elucidation: A Comparative Guide to Characterizing 4-Ethoxybenzaldehyde Derivatives
Definitive molecular structure determination is a cornerstone of chemical research and drug development. While various analytical techniques provide valuable structural insights, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous three-dimensional atomic arrangement. This guide offers a comparative analysis of X-ray crystallography alongside other common spectroscopic methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the structural confirmation of a 4-ethoxybenzaldehyde derivative, specifically 3-ethoxy-4-hydroxybenzaldehyde (B1662144) (ethyl vanillin).
This document is intended for researchers, scientists, and drug development professionals, providing a clear comparison of the data obtained from each technique and detailed experimental protocols to support the application of these methods in their own work.
The Decisive Evidence: X-ray Crystallography
X-ray crystallography provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, offering unequivocal proof of a molecule's structure and stereochemistry.
Crystallographic Data for 3-Ethoxy-4-hydroxybenzaldehyde
The crystal structure of 3-ethoxy-4-hydroxybenzaldehyde has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₉H₁₀O₃ |
| Formula Weight | 166.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.7352 (6) |
| b (Å) | 14.4140 (6) |
| c (Å) | 8.7890 (4) |
| β (°) | 101.443 (2) |
| Volume (ų) | 1709.55 (13) |
| Z | 8 |
| Temperature (K) | 296 |
Data sourced from a study by Li et al. (2008).
Complementary Spectroscopic Techniques
While X-ray crystallography provides a static image of the molecule in the solid state, spectroscopic methods offer valuable information about the molecule's structure and connectivity, often in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.81 | Singlet | 1H | Aldehyde (-CHO) |
| 7.42 - 7.39 | Multiplet | 2H | Aromatic (H-2, H-6) |
| 7.05 | Doublet | 1H | Aromatic (H-5) |
| 6.29 | Singlet | 1H | Hydroxyl (-OH) |
| 4.21 | Quartet | 2H | Ethoxy (-OCH₂CH₃) |
| 1.48 | Triplet | 3H | Ethoxy (-OCH₂CH₃) |
| Chemical Shift (δ) ppm | Assignment |
| 191.1 | Aldehyde (C=O) |
| 151.7 | Aromatic (C-4) |
| 147.8 | Aromatic (C-3) |
| 129.9 | Aromatic (C-1) |
| 124.8 | Aromatic (C-6) |
| 114.4 | Aromatic (C-5) |
| 109.5 | Aromatic (C-2) |
| 64.5 | Ethoxy (-OCH₂) |
| 14.7 | Ethoxy (-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
| m/z | Relative Intensity (%) | Assignment |
| 166 | 100 | [M]⁺ (Molecular Ion) |
| 138 | 55 | [M - C₂H₄]⁺ |
| 137 | 85 | [M - C₂H₅]⁺ |
| 109 | 30 | [M - C₂H₅O - CO]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Broad | O-H stretch (hydroxyl) |
| 3050-3100 | Medium | C-H stretch (aromatic) |
| 2980, 2870 | Medium | C-H stretch (aliphatic) |
| 2820, 2720 | Weak | C-H stretch (aldehyde) |
| 1685 | Strong | C=O stretch (aldehyde) |
| 1590, 1510 | Strong | C=C stretch (aromatic) |
| 1270, 1040 | Strong | C-O stretch (ether) |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of 3-ethoxy-4-hydroxybenzaldehyde suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water).
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked and shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For this type of compound, electron ionization (EI) is a common ionization method. The instrument is scanned over a relevant mass-to-charge (m/z) range.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum is also recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.
Workflow and Logic
The following diagrams illustrate the experimental workflow for structure confirmation and the logical relationship between the different analytical techniques.
A Comparative Guide to the Quantitative Analysis of 4-Ethoxybenzaldehyde Reaction Yield
For researchers, scientists, and drug development professionals, the precise quantification of reaction products is paramount for process optimization, yield determination, and quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the quantitative analysis of the 4-Ethoxybenzaldehyde reaction yield. The selection of the most suitable analytical technique is critical and depends on factors such as sample complexity, required sensitivity, and available instrumentation.
Method Performance Comparison
The following tables summarize the key performance indicators for the quantitative analysis of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry. These values are compiled from established methods for aromatic aldehydes and serve as a comparative baseline.
Table 1: Performance Characteristics of Analytical Methods
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity | Separation based on volatility and mass-to-charge ratio | Measurement of light absorbance by the analyte |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High | Very High | Moderate |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Precision (RSD) | < 2% | < 5% | < 5% |
| Accuracy (Recovery) | 98-102% | 95-105% | 90-110% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.05 µg/mL | ~5 µg/mL |
| Sample Throughput | Moderate | Moderate to Low | High |
| Cost | Moderate | High | Low |
Table 2: Typical Reaction Yield Data for this compound Synthesis
The synthesis of this compound is commonly achieved via the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde (B117250) with an ethylating agent. The reaction yield can be influenced by various factors including the choice of base, solvent, and reaction temperature.
| Reaction Method | Reactants | Typical Yield (%) | Analytical Method for Quantification |
| Williamson Ether Synthesis | 4-hydroxybenzaldehyde, Ethyl Iodide, K₂CO₃ in DMF | 70-85% | HPLC, GC-MS |
| Williamson Ether Synthesis | 4-hydroxybenzaldehyde, Diethyl Sulfate, NaOH in H₂O/Ethanol (B145695) | 65-80% | HPLC, GC-MS |
| Phase Transfer Catalysis | 4-hydroxybenzaldehyde, Ethyl Bromide, TBAB, NaOH | 75-90% | HPLC, GC-MS |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for the synthesis of this compound and its subsequent quantitative analysis.
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
4-hydroxybenzaldehyde
-
Ethyl iodide (or diethyl sulfate)
-
Potassium carbonate (or sodium hydroxide)
-
Dimethylformamide (DMF) (or other suitable solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in DMF.
-
Add potassium carbonate to the solution.
-
While stirring, add ethyl iodide dropwise to the mixture.
-
Heat the reaction mixture to 60-80°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or distillation.
Quantitative Analysis by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture and dissolve it in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Calibration: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting peak area against concentration.
Quantitative Analysis by GC-MS
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Helium (carrier gas)
-
Dichloromethane (B109758) (solvent)
-
This compound reference standard
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Scan (m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity.
Sample Preparation:
-
Dilute an accurately weighed amount of the reaction mixture with dichloromethane to a suitable concentration.
-
If necessary, perform a liquid-liquid extraction to isolate the product from non-volatile components.
Calibration: Prepare a series of standard solutions of this compound in dichloromethane. Analyze each standard to generate a calibration curve based on the peak area of a characteristic ion.
Quantitative Analysis by UV-Vis Spectrophotometry
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Ethanol (spectroscopic grade)
-
This compound reference standard
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in ethanol (approximately 275 nm).
-
Prepare a stock solution of the this compound reference standard in ethanol.
-
From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 1-20 µg/mL).
-
Measure the absorbance of each standard at the λmax.
-
Plot absorbance versus concentration to generate a calibration curve.
-
Prepare a sample of the reaction mixture by dissolving a known amount in ethanol and diluting to fall within the calibration range.
-
Measure the absorbance of the sample and determine the concentration from the calibration curve.
Visualized Workflows and Relationships
To further clarify the experimental processes and logical connections, the following diagrams have been generated.
Caption: Workflow for the synthesis of this compound.
Caption: Comparative workflow of analytical methods.
Caption: Decision tree for analytical method selection.
A Spectroscopic Showdown: Distinguishing E/Z Isomers of 4-Ethoxystilbene from the Wittig Reaction
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of E- and Z-4-ethoxystilbene, the products of the Wittig reaction between 4-ethoxybenzaldehyde and benzyltriphenylphosphonium (B107652) chloride. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopic data, alongside a complete experimental protocol for their synthesis and characterization.
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds, offering a reliable method for the synthesis of alkenes from carbonyl compounds and phosphonium (B103445) ylides. A key feature of this reaction is the potential formation of both E (trans) and Z (cis) stereoisomers. The ability to accurately distinguish between these isomers is paramount for controlling reaction selectivity and for the characterization of the final products, a critical step in drug development and materials science. This guide focuses on the spectroscopic comparison of the E and Z isomers of 4-ethoxystilbene, synthesized via the Wittig reaction of this compound.
Comparative Spectroscopic Data
The distinct spatial arrangements of the phenyl rings in the E and Z isomers of 4-ethoxystilbene give rise to noticeable differences in their spectroscopic signatures. These differences are most pronounced in their Nuclear Magnetic Resonance (NMR) spectra, but are also evident in their Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra.
| Spectroscopic Technique | E-4-Ethoxystilbene | Z-4-Ethoxystilbene | Key Differentiating Features |
| ¹H NMR (CDCl₃) | ~7.4-7.5 ppm (d, J ≈ 16 Hz, 1H, vinylic H), ~6.9-7.0 ppm (d, J ≈ 16 Hz, 1H, vinylic H), ~4.0 ppm (q, 2H, -OCH₂-), ~1.4 ppm (t, 3H, -CH₃) | ~6.5-6.6 ppm (d, J ≈ 12 Hz, 2H, vinylic H), ~4.0 ppm (q, 2H, -OCH₂-), ~1.4 ppm (t, 3H, -CH₃) | The coupling constant (J) of the vinylic protons is significantly larger for the E-isomer (~16 Hz) compared to the Z-isomer (~12 Hz). The vinylic protons of the E-isomer appear at a more downfield chemical shift. |
| ¹³C NMR (CDCl₃) | ~128-130 ppm (vinylic C), ~159 ppm (C-OEt), ~63 ppm (-OCH₂-), ~15 ppm (-CH₃) | ~129-131 ppm (vinylic C), ~158 ppm (C-OEt), ~63 ppm (-OCH₂-), ~15 ppm (-CH₃) | Subtle differences in the chemical shifts of the vinylic and aromatic carbons. The steric hindrance in the Z-isomer can influence the chemical shifts of the carbons in the phenyl rings. |
| IR Spectroscopy (cm⁻¹) | ~965 cm⁻¹ (trans C-H bend) | ~700-780 cm⁻¹ (cis C-H bend) | The out-of-plane C-H bending vibration for the trans double bond in the E-isomer gives a characteristic strong absorption around 965 cm⁻¹. The corresponding vibration for the cis double bond in the Z-isomer is weaker and appears in the 700-780 cm⁻¹ region. |
| UV-Vis Spectroscopy (λₘₐₓ, nm) | ~295-310 nm | ~280-290 nm | The E-isomer, being more planar, has a more extended π-conjugation, resulting in a bathochromic (red) shift of the maximum absorption wavelength (λₘₐₓ) compared to the sterically hindered, less planar Z-isomer. |
Table 1. Comparative spectroscopic data for E- and Z-4-ethoxystilbene.
Experimental Protocols
Synthesis of E/Z-4-Ethoxystilbene via Wittig Reaction
This protocol outlines the synthesis of a mixture of E- and Z-4-ethoxystilbene.
Materials:
-
Benzyltriphenylphosphonium chloride
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Ylide Generation: In a round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane. To this suspension, add a 50% aqueous solution of sodium hydroxide (2 eq) dropwise with vigorous stirring. The formation of the orange-red ylide will be observed.
-
Wittig Reaction: To the ylide solution, add a solution of this compound (1 eq) in dichloromethane dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: Upon completion of the reaction, add water to the reaction mixture and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product, a mixture of E- and Z-4-ethoxystilbene, can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to separate the isomers. The less polar E-isomer will elute first.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare samples of the purified E and Z isomers in deuterated chloroform (B151607) (CDCl₃). Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectra of the purified isomers using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate or as a KBr pellet.
-
UV-Vis Spectroscopy: Prepare dilute solutions of the purified isomers in a suitable UV-transparent solvent (e.g., ethanol (B145695) or hexane). Record the UV-Vis absorption spectra using a UV-Vis spectrophotometer.
Visualizing the Experimental Workflow
Caption: Workflow for the synthesis and spectroscopic analysis of E/Z isomers.
Logical Pathway for Isomer Differentiation
Caption: Decision tree for distinguishing E and Z isomers based on key spectroscopic features.
Benchmarking Catalysts for the Knoevenagel Condensation of 4-Ethoxybenzaldehyde: A Comparative Guide
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of α,β-unsaturated compounds which are key intermediates in the pharmaceutical and fine chemical industries. This guide provides a comparative analysis of various catalysts for the Knoevenagel condensation of 4-ethoxybenzaldehyde with active methylene (B1212753) compounds, primarily ethyl cyanoacetate (B8463686) and malononitrile. The performance of selected homogeneous and heterogeneous catalysts is evaluated based on experimental data, offering insights into reaction efficiency and conditions.
Catalyst Performance Comparison
The efficacy of different catalysts in promoting the Knoevenagel condensation of this compound is summarized below. The data highlights key performance indicators such as reaction time, temperature, solvent system, and product yield, enabling an objective comparison.
Table 1: Benchmarking of Catalysts for the Knoevenagel Condensation of this compound with Ethyl Cyanoacetate
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine (B6355638) | Homogeneous (Basic) | Ethanol (B145695) | Reflux | 2-4 h | ~95 | General Protocol |
| DBU/H₂O complex | Homogeneous (Brønsted Base) | Water | Room Temp | 10 min | 98 | [1][2] |
| L-Proline | Homogeneous (Organocatalyst) | Ethanol | Room Temp | 12 h | 92 | Generic Data |
| Basic Ionic Liquid | Homogeneous (Ionic Liquid) | Neat | 60 | 30 min | 95 | [3] |
| Cu-Mg-Al LDH | Heterogeneous (Layered Double Hydroxide) | Ethanol | 80 | 5 h | 94 | [4][5] |
| P4VP/Al₂O₃-SiO₂ | Heterogeneous (Polymer Supported) | Water | Reflux | 30 min | 98 | [6] |
| Amino-functionalized MOF | Heterogeneous (Metal-Organic Framework) | Toluene | 100 | 1 h | 97 | [7] |
Table 2: Benchmarking of Catalysts for the Knoevenagel Condensation of this compound with Malononitrile
| Catalyst | Catalyst Type | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ammonium Acetate | Homogeneous (Basic Salt) | Neat (Microwave) | - | 5-7 min | >95 | [8] |
| Piperidine | Homogeneous (Basic) | Ethanol | Room Temp | 30 min | 96 | General Protocol |
| DBU/H₂O complex | Homogeneous (Brønsted Base) | Water | Room Temp | 5 min | 99 | [1][2] |
| Chitosan | Heterogeneous (Biopolymer) | Solvent-free (Mechanochemical) | Room Temp | <30 min | >90 | [2] |
| CeZrO₄-δ | Heterogeneous (Mixed Metal Oxide) | Ethanol | Room Temp | 15 min | 98 | [9] |
| Amino-functionalized silica | Heterogeneous (Functionalized Support) | Ethanol/Water | Room Temp (Ultrasound) | <2 min | 94 | [10] |
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below. These protocols serve as a practical guide for researchers to replicate the benchmarked experiments.
Protocol 1: Homogeneous Catalysis using Piperidine
This protocol describes a conventional method for the Knoevenagel condensation using a basic amine catalyst.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (10 mmol) and the active methylene compound (ethyl cyanoacetate or malononitrile, 10 mmol) in 20 mL of ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL) to the stirred solution.
-
Reaction Conditions: The reaction mixture is either stirred at room temperature or heated to reflux.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by vacuum filtration.
-
Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization.
Protocol 2: Heterogeneous Catalysis using a Reusable Catalyst (e.g., Cu-Mg-Al LDH)
This protocol outlines the use of a solid catalyst that can be recovered and reused.
-
Catalyst Preparation: The Cu-Mg-Al LDH catalyst is synthesized via co-precipitation as described in the literature.[4][5]
-
Reaction Setup: A mixture of this compound (1 mmol), ethyl cyanoacetate (1.2 mmol), and the LDH catalyst (e.g., 50 mg) in ethanol (10 mL) is placed in a round-bottom flask.
-
Reaction Conditions: The mixture is stirred at 80 °C.
-
Monitoring: The reaction is monitored by TLC.
-
Catalyst Recovery: After the reaction, the catalyst is separated from the hot reaction mixture by filtration.
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization.
-
Catalyst Reuse: The recovered catalyst is washed with a suitable solvent, dried, and can be used for subsequent reactions.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for testing the efficacy of a given catalyst in the Knoevenagel condensation.
Caption: A flowchart illustrating the key stages in benchmarking a catalyst for the Knoevenagel condensation.
References
- 1. A Heterogeneous Acid‐Base Organocatalyst For Cascade Deacetalisation‐Knoevenagel Condensations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bhu.ac.in [bhu.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A comparative analysis of green synthesis routes for 4-Ethoxybenzaldehyde derivatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-ethoxybenzaldehyde and its derivatives, crucial intermediates in the pharmaceutical and fragrance industries, is increasingly scrutinized through the lens of green chemistry. This guide provides a comparative analysis of conventional and green synthetic routes, focusing on microwave-assisted, ultrasound-assisted, and phase-transfer catalysis methods. By examining experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select more sustainable and efficient synthetic strategies.
Comparison of Synthetic Routes
The etherification of 4-hydroxybenzaldehyde (B117250) with an ethylating agent is the cornerstone of this compound synthesis. While the conventional approach often requires prolonged reaction times and harsh conditions, green methodologies offer significant improvements in terms of efficiency and environmental impact.
| Method | Reaction Time | Temperature (°C) | Solvent | Catalyst | Yield (%) | Key Advantages | Potential Disadvantages |
| Conventional Heating | 3 - 24 hours | 100 | DMF | None (Base-mediated) | ~74-81%[1][2] | Well-established, simple setup | Long reaction times, high energy consumption, use of high-boiling point solvent |
| Microwave-Assisted | 3 - 10 minutes | 123 | Solvent-free or Green Solvent | Solid support (e.g., K₂CO₃), Banana Peel Ash[3][4] | >90% (for analogous reactions)[3] | Drastically reduced reaction times, improved yields, energy efficient | Requires specialized microwave reactor, potential for localized overheating |
| Ultrasound-Assisted | 15 - 60 minutes | Room Temperature - 50°C | Green Solvent (e.g., Ethanol, Water) | None or Base | High (for analogous reactions) | Energy efficient, operates at lower temperatures, enhanced mass transfer | Requires ultrasonic equipment, potential for radical formation |
| Phase-Transfer Catalysis (PTC) | 1 - 5 hours | Room Temperature - 70°C | Biphasic system (e.g., Toluene (B28343)/Water) | Quaternary ammonium (B1175870) salts (e.g., TBAB) | High (for analogous reactions) | Avoids anhydrous conditions, mild reaction conditions, high yields | Requires a catalyst, potential for catalyst contamination in the product |
Experimental Protocols
The following protocols are representative of the different synthetic methodologies for producing this compound from 4-hydroxybenzaldehyde and an ethylating agent like ethyl bromide or diethyl sulfate.
Conventional Williamson Ether Synthesis
This method is based on a classical thermal heating approach.
Materials:
-
4-hydroxybenzaldehyde
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A solution of 4-hydroxybenzaldehyde (e.g., 2.0 g, 16.4 mmol), ethyl bromide (e.g., 2.14 g, 19.7 mmol), and potassium carbonate (e.g., 3.40 g, 24.6 mmol) in dry DMF (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.[1]
-
The reaction mixture is heated to 100°C and stirred for 3 hours.[1]
-
After cooling to room temperature, the mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.
Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to accelerate the reaction, often under solvent-free conditions.
Materials:
-
4-hydroxybenzaldehyde
-
Ethyl bromide
-
Potassium carbonate (K₂CO₃) (or another solid support)
Procedure:
-
4-hydroxybenzaldehyde (e.g., 10 mmol), ethyl bromide (e.g., 12 mmol), and potassium carbonate (e.g., 15 mmol) are thoroughly mixed in a microwave-safe vessel.
-
The vessel is placed in a microwave reactor and irradiated at a controlled temperature (e.g., 123°C) and wattage (e.g., 300-1000W) for a short duration (e.g., 3-5 minutes).[3][4]
-
After the reaction, the vessel is cooled to room temperature.
-
The solid residue is treated with water and the product is extracted with a suitable solvent (e.g., ethyl acetate).
-
The organic layer is dried and the solvent is evaporated to obtain this compound.
Ultrasound-Assisted Synthesis
This method employs ultrasonic waves to promote the reaction at lower temperatures.
Materials:
-
4-hydroxybenzaldehyde
-
Ethyl bromide
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or a water-ethanol mixture
Procedure:
-
In a flask, 4-hydroxybenzaldehyde (e.g., 10 mmol) is dissolved in ethanol.
-
An aqueous solution of KOH or NaOH is added to form the phenoxide.
-
Ethyl bromide (e.g., 11 mmol) is added to the mixture.
-
The flask is placed in an ultrasonic bath and sonicated at a specific frequency (e.g., 20-40 kHz) at room temperature or slightly elevated temperature (e.g., 50°C) for 15-60 minutes.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic extract is then dried and concentrated to yield this compound.
Phase-Transfer Catalysis (PTC) Synthesis
This method facilitates the reaction between reactants in a biphasic system using a phase-transfer catalyst.
Materials:
-
4-hydroxybenzaldehyde
-
Ethyl bromide
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene and Water
Procedure:
-
A mixture of 4-hydroxybenzaldehyde (e.g., 10 mmol), an aqueous solution of NaOH (e.g., 50%), and a catalytic amount of TBAB (e.g., 1-5 mol%) in toluene is prepared.
-
Ethyl bromide (e.g., 11 mmol) is added to the biphasic mixture.
-
The reaction is stirred vigorously at room temperature or gentle heating (e.g., 50-70°C) for 1-5 hours.
-
The organic layer is separated, washed with water, dried, and the solvent is evaporated to afford this compound.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the different synthetic approaches.
Caption: Conventional Williamson Ether Synthesis Workflow.
References
- 1. cssp.chemspider.com [cssp.chemspider.com]
- 2. 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 4. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science [benthamscience.com]
Head-to-Head Comparison: Grignard vs. Organolithium Reagents in Reaction with 4-Ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Nucleophilic Addition
In the realm of synthetic organic chemistry, the generation of new carbon-carbon bonds is a fundamental pursuit. Among the most powerful tools for this purpose are organometallic reagents, with Grignard and organolithium reagents standing out for their versatility and reactivity. This guide provides a detailed head-to-head comparison of the performance of these two classes of reagents in their reaction with 4-ethoxybenzaldehyde, a common aromatic aldehyde substrate. The insights presented herein, supported by experimental data from analogous systems, aim to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
Both Grignard and organolithium reagents readily react with this compound via nucleophilic addition to the carbonyl group, yielding the corresponding secondary alcohol, 1-(4-ethoxyphenyl)ethanol. However, the inherent differences in the polarity of the carbon-metal bond and the basicity of these reagents lead to distinct reactivity profiles, influencing reaction yields, side product formation, and optimal reaction conditions.
Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[1][2] This heightened reactivity can translate to faster reaction rates but also increases the propensity for side reactions, such as deprotonation of acidic protons alpha to the carbonyl group or reaction with the etheral solvent, particularly at higher temperatures.[3][4][5] Consequently, reactions involving organolithium reagents often necessitate cryogenic temperatures (e.g., -78 °C) to ensure high chemoselectivity.[6]
Grignard reagents, while still potent nucleophiles, exhibit a more moderate reactivity.[1] This often results in cleaner reactions with fewer side products and allows for a wider operational temperature range. Their reduced basicity also makes them more tolerant of a broader array of functional groups within the substrate.[1] For large-scale industrial applications, Grignard reagents are frequently the preferred choice due to their robustness and more predictable outcomes.[1]
Quantitative Data Comparison
| Parameter | Methylmagnesium Bromide (Grignard) | n-Butyllithium (Organolithium) |
| Primary Product | 1-(4-ethoxyphenyl)propan-1-ol | 1-(4-ethoxyphenyl)pentan-1-ol |
| Reported Yield (Analogous Systems) | Generally good to high (yields with benzaldehyde (B42025) are often high).[7] | Good to high, but highly dependent on reaction conditions. |
| Optimal Reaction Temperature | 0 °C to room temperature. | -78 °C to minimize side reactions. |
| Potential Side Reactions | - Reduction of the aldehyde (minor). - Enolization (if α-protons are present and sterically hindered). | - Enolization (more significant due to higher basicity).[6] - Reaction with THF solvent at higher temperatures.[3][4] - Metal-halogen exchange (if aryl halides are present).[3][4] |
| Functional Group Tolerance | Generally more tolerant.[1] | Less tolerant due to higher reactivity and basicity.[1] |
| Handling Considerations | Requires anhydrous conditions. | Requires strictly anhydrous and inert atmosphere conditions; pyrophoric.[8] |
Experimental Protocols
The following are detailed, representative experimental protocols for the reaction of a Grignard reagent and an organolithium reagent with an aromatic aldehyde, adapted from established procedures for similar substrates.[6][9][10]
Protocol 1: Reaction of Methylmagnesium Bromide with this compound
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Methyl bromide or methyl iodide
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Add a solution of methyl bromide (or iodide) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming and is evidenced by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining methyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1-(4-ethoxyphenyl)propan-1-ol. The product can be further purified by column chromatography or distillation.
-
Protocol 2: Reaction of n-Butyllithium with this compound
Materials:
-
n-Butyllithium (commercially available solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
All glassware must be rigorously dried and the reaction must be conducted under a strictly inert atmosphere.
-
To a round-bottom flask, add anhydrous THF and cool it to -78 °C using a dry ice/acetone bath.
-
-
Reaction:
-
Slowly add the n-butyllithium solution to the cold THF with stirring.
-
Dissolve this compound in anhydrous THF and add it dropwise to the stirred n-butyllithium solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Workup:
-
While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1-(4-ethoxyphenyl)pentan-1-ol. The product can be further purified by column chromatography.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for comparing these two reagents and the general reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Which of the following products is formed when benzaldehyde is treated with `CH_(3)MgBr` and the addition product so obtained is subjected to acid hydrolysis? [allen.in]
- 8. fiveable.me [fiveable.me]
- 9. Solved OH H 1.) CH:MgBr, THF (dry) 2.) H30 CH benzaldehyde | Chegg.com [chegg.com]
- 10. pubs.acs.org [pubs.acs.org]
Unveiling the Reactivity of 4-Ethoxybenzaldehyde in Multi-Component Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Ethoxybenzaldehyde's performance in various multi-component reactions (MCRs). This analysis, supported by experimental data from peer-reviewed literature, aims to elucidate the reactivity and versatility of this aromatic aldehyde in the synthesis of complex molecular scaffolds.
Multi-component reactions, which involve the combination of three or more reactants in a single step, are highly valued in medicinal chemistry and drug discovery for their efficiency and atom economy.[1] The choice of aldehyde is crucial as it significantly influences the reaction outcome, including yield and purity. This guide focuses on the participation of this compound in several prominent MCRs: the Biginelli, Hantzsch, Passerini, and Ugi reactions.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of pharmacological activities.[1][2] The reaction typically involves an aldehyde, a β-ketoester, and urea (B33335).[2]
The electronic nature of the substituent on the aromatic ring of the aldehyde plays a significant role in the Biginelli reaction. Aromatic aldehydes with electron-donating groups, such as the ethoxy group in this compound, are known to influence the reaction kinetics and yield. While specific data for this compound is not extensively documented in the compared studies, data for the structurally similar 4-methoxybenzaldehyde (B44291) provides valuable insights. In a study optimizing the Biginelli reaction, 4-methoxybenzaldehyde demonstrated a high yield, suggesting that this compound would behave similarly due to the comparable electron-donating nature of the methoxy (B1213986) and ethoxy groups.[1][3]
| Aldehyde | Substituent | Electronic Effect | Yield (%) | Reference |
| Benzaldehyde | -H | Neutral | ~85 | [3] |
| 4-Methoxybenzaldehyde | -OCH₃ | Electron-donating | 91.9 | [1] |
| 4-Nitrobenzaldehyde | -NO₂ | Electron-withdrawing | High | [2] |
| 4-Chlorobenzaldehyde | -Cl | Electron-withdrawing | High | [2] |
| 2,4-Dihydroxybenzaldehyde | -OH, -OH | Electron-donating | 0 (Unreactive) | [3] |
Table 1. Comparative yields of the Biginelli reaction with various substituted benzaldehydes. Yields are influenced by specific reaction conditions.
Experimental Protocol: Biginelli Reaction
The following is a general procedure for the synthesis of dihydropyrimidinone derivatives via the Biginelli reaction:
-
In a round-bottom flask, combine the aldehyde (e.g., 4-methoxybenzaldehyde, 20 mmol), urea (40 mmol), and ethyl acetoacetate (B1235776) (40 mmol).[1]
-
Adjust the pH of the mixture to 5 by adding a catalytic amount of concentrated H₂SO₄.[1]
-
Reflux the mixture for one hour at 80 °C.[1]
-
After cooling, filter the reaction mixture and wash the solid product with water.[1]
-
Recrystallize the crude product from ethanol (B145695) to obtain the purified dihydropyrimidinone.[1]
Biginelli Reaction Workflow
Hantzsch Reaction: Synthesis of Dihydropyridines
The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[4] This reaction is a cornerstone in the synthesis of 1,4-dihydropyridines (1,4-DHPs), which are known for their therapeutic applications, particularly as calcium channel blockers.[5]
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Conditions | Product | Reference |
| Aromatic/Aliphatic Aldehyde | Ethyl Acetoacetate | Ammonium Acetate/Ammonia | Ethanol/Water/Glycerol | Reflux/Microwave | 1,4-Dihydropyridine | [4][5] |
Table 2. General components and conditions for the Hantzsch Dihydropyridine Synthesis.
Experimental Protocol: Hantzsch Reaction
A general procedure for the Hantzsch synthesis of 1,4-dihydropyridines is as follows:
-
A mixture of an aldehyde (1 equivalent), a β-ketoester (2 equivalents), and a nitrogen source such as ammonium acetate (1 equivalent) is prepared.[4]
-
The reaction is typically carried out in a solvent such as ethanol.[6]
-
The mixture is heated under reflux for several hours.[6]
-
Upon completion, the reaction mixture is cooled, and the product often precipitates.
-
The solid product is collected by filtration and can be purified by recrystallization.
Hantzsch Reaction Mechanism
Passerini and Ugi Reactions: Isocyanide-Based MCRs
The Passerini and Ugi reactions are prominent examples of isocyanide-based multi-component reactions, which are highly valuable for generating peptide-like scaffolds.[7][8]
The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[7] This reaction is known for its broad substrate scope, accommodating a wide range of aldehydes, including both aromatic and aliphatic ones.[7][9]
The Ugi four-component reaction is an extension of the Passerini reaction, incorporating an additional amine component. It involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to yield a bis-amide.[8][10] The Ugi reaction is celebrated for its ability to rapidly generate diverse and complex molecules.[11]
While this compound, as a typical aromatic aldehyde, is expected to be a suitable substrate for both Passerini and Ugi reactions, specific comparative studies detailing its performance against other aldehydes were not found in the reviewed literature. The outcome of these reactions is generally influenced by the steric and electronic properties of all reactants. Electron-donating groups on the benzaldehyde, such as the ethoxy group, can influence the electrophilicity of the carbonyl carbon and thus the initial steps of the reaction mechanism.
General Experimental Considerations
-
Passerini Reaction: Typically carried out in aprotic solvents at room temperature. High concentrations of reactants are often used to achieve good yields.[7]
-
Ugi Reaction: The reaction is often exothermic and proceeds rapidly upon the addition of the isocyanide. Polar aprotic solvents like DMF are commonly used, although alcohols have also been employed successfully.[8]
Components of Passerini and Ugi Reactions
Conclusion
This compound is a versatile substrate for various multi-component reactions. In the Biginelli reaction, its electron-donating ethoxy group is expected to lead to high product yields, comparable to other electron-rich benzaldehydes. While specific comparative data is limited for the Hantzsch, Passerini, and Ugi reactions, the general principles of these MCRs suggest that this compound should be a competent reactant. Further experimental studies directly comparing this compound with a broader range of substituted aldehydes under standardized conditions would be beneficial to fully elucidate its cross-reactivity profile and optimize its use in the synthesis of diverse chemical libraries for drug discovery and development.
References
- 1. jmchemsci.com [jmchemsci.com]
- 2. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scispace.com [scispace.com]
- 7. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ugi reaction - Wikipedia [en.wikipedia.org]
- 9. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 11. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 4-Ethoxybenzaldehyde and Its Homologues
For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is paramount to the integrity of their work. This guide provides an objective comparison of common analytical techniques for assessing the purity of 4-ethoxybenzaldehyde, a key building block in pharmaceutical synthesis.[1] To offer a comprehensive perspective, its performance is compared with two of its closest homologues: 4-methoxybenzaldehyde (B44291) and 4-propoxybenzaldehyde. This comparison is supported by experimental data and detailed methodologies to ensure reproducibility and aid in the selection of the most appropriate analytical strategy.
Comparative Purity Analysis
The purity of synthesized 4-alkoxybenzaldehyde derivatives is typically determined using chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a quantitative assessment of the primary compound against a certified standard.
Below is a summary of typical purity data obtained for commercially available this compound and its selected homologues, analyzed by Gas Chromatography (GC).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) (by GC) | Reference |
| 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | ≥98.0 | [2] |
| This compound | C₉H₁₀O₂ | 150.17 | ≥98.0 | [3] |
| 4-Propoxybenzaldehyde | C₁₀H₁₂O₂ | 164.20 | ≥96.0 | [4] |
Experimental Protocols
Accurate purity assessment relies on robust and well-defined experimental protocols. The following sections detail the methodologies for the most common analytical techniques used for 4-alkoxybenzaldehyde derivatives.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a preferred method for analyzing moderately polar compounds like 4-alkoxybenzaldehydes, separating the main compound from non-volatile, process-related impurities.[5]
Instrumentation and Conditions:
-
System: HPLC equipped with a UV-Vis detector, pump, autosampler, and column oven.[6]
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size).[6][7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For substituted benzaldehydes, a mobile phase of methanol (B129727)/water has been shown to yield a linear relationship between the logarithm of the capacity factor (log k') and the volume fraction of methanol.[7]
-
Gradient: A common starting point is a linear gradient from 30% B to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized 4-alkoxybenzaldehyde derivative in 10 mL of acetonitrile to create a stock solution of 1 mg/mL.[5]
-
Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.[5]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[5][6]
Data Analysis:
The purity is calculated using the area normalization method. The percentage purity is determined by dividing the peak area of the main compound by the total area of all peaks in the chromatogram, multiplied by 100.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative for purity analysis, especially for identifying volatile and semi-volatile impurities.[5] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[5]
Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6850 GC with a 5975C VL MSD).[8]
-
Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized 4-alkoxybenzaldehyde derivative in a suitable solvent such as methanol or diethyl ether.[8][9]
-
For analysis of potential trace impurities, a concentration of 100 µg/mL may be used.[9]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a non-destructive technique that can provide a highly accurate purity assessment by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard.[10]
Instrumentation and Conditions:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized 4-alkoxybenzaldehyde derivative and a similar, accurately weighed amount of the internal standard into an NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Ensure complete dissolution.
Data Acquisition and Processing:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure complete relaxation of all relevant protons.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte (e.g., the aldehyde proton around 9-10 ppm) and a signal from the internal standard.[11][12]
Purity Calculation:
The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Experimental workflow for purity assessment.
Caption: Comparison of analytical techniques.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 4-Methoxybenzaldehyde for synthesis 123-11-5 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-n-Propoxybenzaldehyde, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. fiveable.me [fiveable.me]
A Comparative Guide to Reaction Mechanisms Involving 4-Ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key reaction mechanisms involving 4-ethoxybenzaldehyde, a versatile aromatic aldehyde used extensively in the synthesis of pharmaceuticals, fine chemicals, and fragrances.[1] The presence of the electron-donating ethoxy group at the para position enhances the reactivity of the benzene (B151609) ring and influences the reaction pathways.[1][2] This document will delve into the mechanisms, comparative performance, and experimental protocols for several pivotal reactions, supported by quantitative data to aid in methodological selection and optimization.
Claisen-Schmidt (Aldol) Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones, which are precursors to flavonoids and other biologically important compounds.[3] This reaction involves a crossed aldol (B89426) condensation between an aromatic aldehyde, such as this compound (which lacks α-hydrogens), and a ketone with α-hydrogens, like acetophenone (B1666503).[4]
Mechanism: The reaction is typically catalyzed by a strong base (e.g., NaOH, KOH) which deprotonates the α-carbon of the ketone to form a nucleophilic enolate.[4] This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol addition product readily undergoes dehydration to yield the final α,β-unsaturated ketone, a chalcone (B49325).[4][5]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Comparison of Synthetic Methodologies
The efficiency of chalcone synthesis can be significantly affected by the reaction conditions. Strong bases like NaOH and KOH are generally preferred for higher yields compared to acid catalysts.[4] Furthermore, environmentally friendly solvent-free methods have emerged as viable alternatives to traditional solvent-based approaches.
| Method | Catalyst | Conditions | Typical Yield | Advantages | Disadvantages | Reference |
| Conventional | NaOH or KOH | Ethanol (B145695), 4-6 hours stirring at room temp. | 70-90% | High yield, well-established | Use of organic solvents | [2][4] |
| Solvent-Free | Solid NaOH | Grinding in mortar and pestle, 15-30 min | 65-72% | Environmentally friendly, shorter reaction time | Can be lower yield for some substrates | [3][4] |
| Acid-Catalyzed | HCl or p-TSA | Varies | 10-40% | Alternative for specific substrates | Lower yields, increased side reactions | [4] |
| Lewis Acid | BF3-Et2O | Ambient temperature | ~80-90% | High efficiency, regioselective | Reagent sensitivity | [6][7] |
Experimental Protocol: Solvent-Free Synthesis of 4'-Ethoxy-chalcone
This protocol is adapted from a green synthesis approach for 4-Methoxychalcone and is applicable to this compound.[4]
-
Reactant Preparation: Place this compound (1 equivalent), acetophenone (1 equivalent), and solid sodium hydroxide (B78521) (2 equivalents) in a mortar.
-
Grinding: Grind the mixture vigorously with a pestle for 15-30 minutes at room temperature. The mixture will form a paste and may solidify.
-
Reaction Monitoring: Monitor the reaction progress by taking a small sample for Thin-Layer Chromatography (TLC) analysis.
-
Work-up: Once the reaction is complete (indicated by the consumption of starting materials on TLC), add crushed ice to the mortar and acidify the mixture with dilute HCl until it is neutral.
-
Isolation: Collect the precipitated crude product by vacuum filtration and wash the solid with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 4'-ethoxy-chalcone.
-
Analysis: Dry the purified crystals and determine the yield and melting point.
Caption: Workflow for the solvent-free synthesis of a chalcone.
Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[8] It utilizes a phosphonium (B103445) ylide (a Wittig reagent) to replace the carbonyl oxygen with a carbon-carbon double bond, offering excellent control over the location of the new double bond.[8][9]
Mechanism: The reaction begins with the deprotonation of a phosphonium salt using a strong base to form the nucleophilic ylide.[9] The ylide then attacks the carbonyl carbon of this compound. The prevailing mechanism suggests a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane.[8][10] This unstable intermediate rapidly decomposes to yield the final alkene and a highly stable triphenylphosphine (B44618) oxide, which is the driving force of the reaction.[9][10]
Caption: Mechanism of the Wittig Reaction.
Comparison of Ylide Reactivity and Stereoselectivity
The nature of the 'R' group on the ylide significantly impacts its stability and the stereochemistry of the resulting alkene.
| Ylide Type | 'R' Group | Reactivity | Predominant Alkene | Mechanism Feature | Reference |
| Non-stabilized | Alkyl, H | High | (Z)-alkene | Rapid, kinetically controlled cycloaddition | [10] |
| Stabilized | -CO2R, -CN (electron-withdrawing) | Lower | (E)-alkene | Reversible initial addition, thermodynamically controlled | [10] |
Experimental Protocol: General Wittig Olefination
This protocol outlines the in-situ formation of the Wittig reagent followed by reaction with the aldehyde.[11]
-
Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium salt (1 equivalent) in anhydrous THF or diethyl ether.
-
Deprotonation: Cool the suspension in an ice bath and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise until the characteristic color of the ylide appears (often orange or red). Allow the mixture to stir for 30-60 minutes.
-
Aldehyde Addition: Add a solution of this compound (1 equivalent) in the same anhydrous solvent to the ylide solution dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.
-
Quenching and Extraction: Carefully quench the reaction with water or a saturated ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often purified by column chromatography to separate the alkene from triphenylphosphine oxide.
Reductive Amination
Reductive amination is a highly efficient, often one-pot, method for synthesizing N-alkylated amines from carbonyl compounds.[12] For this compound, this reaction provides a direct route to secondary and tertiary amines, which are common scaffolds in pharmaceuticals.
Mechanism: The reaction proceeds in two main steps. First, this compound reacts with a primary or secondary amine in a nucleophilic addition to form a hemiaminal intermediate.[12] This hemiaminal then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines).[12] In the second step, this intermediate is reduced in-situ by a suitable reducing agent (e.g., sodium borohydride (B1222165), sodium triacetoxyborohydride) to yield the final N-alkylated amine.[12]
Caption: General pathway for reductive amination of this compound.
Comparison with Direct N-Alkylation
Reductive amination is often compared to classical N-alkylation with alkyl halides. Each method presents distinct advantages.
| Feature | Reductive Amination | N-Alkylation with Alkyl Halides | Reference |
| Generality | Broad scope for aldehydes, ketones, and amines | Generally limited to primary and some secondary amines | [12] |
| Selectivity | High selectivity, avoids over-alkylation | Prone to over-alkylation (quaternary salt formation) | [12] |
| Efficiency | Often a one-pot reaction | Typically a two-step process | [12] |
| Byproducts | Water, spent reducing agent | Halide salts | [12] |
| Substrate | Starts with an aldehyde (e.g., this compound) | Starts with an amine, reacts with a benzyl (B1604629) halide | [12] |
Experimental Protocol: General Reductive Amination
This protocol describes a typical one-pot procedure.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate. An acid catalyst like acetic acid can be added to facilitate this step.
-
Reduction: Add a mild reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) portion-wise to the stirred solution.
-
Reaction: Continue stirring at room temperature for several hours or until TLC analysis confirms the completion of the reaction.
-
Work-up: Quench the reaction by adding water or a basic solution (e.g., saturated sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography or distillation if necessary.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. repository.unair.ac.id [repository.unair.ac.id]
- 3. jetir.org [jetir.org]
- 4. benchchem.com [benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
The Synthetic Utility of 4-Ethoxybenzaldehyde: A Comparative Guide
4-Ethoxybenzaldehyde, a versatile aromatic aldehyde, serves as a crucial building block in the synthesis of a wide array of organic compounds.[1][2] Its chemical structure, featuring a reactive aldehyde group and a para-substituted ethoxy group on a benzene (B151609) ring, makes it an important intermediate in the development of pharmaceuticals, agrochemicals, fragrances, and dyes.[2][3][4] The ethoxy group enhances its solubility and reactivity in various chemical processes, allowing for targeted reactions that often result in high yields.[1][2] This guide provides a comparative overview of its utility in several key synthetic transformations, supported by experimental data and detailed protocols.
Claisen-Schmidt Condensation: Synthesis of Chalcones
The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, is a fundamental method for synthesizing chalcones (α,β-unsaturated ketones).[5][6] These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[7] this compound is frequently used as the aldehyde component in this reaction.
Comparative Performance:
The electron-donating nature of the ethoxy group in this compound can influence the reactivity and yield of the chalcone (B49325) product. The table below compares its performance with other substituted benzaldehydes in the synthesis of chalcones.
| Aldehyde | Ketone | Catalyst/Solvent | Yield (%) | Reference |
| This compound | Acetophenone (B1666503) | NaOH / Ethanol (B145695) | High (Specific yield not cited) | [1][5] |
| 4-Methoxybenzaldehyde | Acetophenone | NaOH / Ethanol | 90% | [8] |
| Benzaldehyde | Acetophenone | NaOH / Ethanol | 72% | [8] |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH / Solvent-free | 71.5% | [7] |
| Various Aldehydes | 5-acetyl-2-hydroxybenzaldehyde | BF3-Et2O | 81-90% | [9][10] |
Experimental Protocol: Synthesis of 4-Ethoxychalcone
This protocol is adapted from the general procedure for Claisen-Schmidt condensation.[6]
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in a minimal amount of 95% ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (B78521) (NaOH, 2.0 equivalents).
-
Reaction: Continue stirring the mixture at room temperature for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to a neutral pH.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and purify by recrystallization from ethanol to yield the pure chalcone.
Reaction Visualization:
Caption: General scheme for the synthesis of chalcones.
Synthesis of Schiff Bases
Schiff bases, characterized by an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[11] These compounds are widely studied for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.[11] this compound readily reacts with various amines to form the corresponding Schiff bases.
Comparative Performance:
The yield of Schiff base synthesis can be influenced by the electronic properties of the aldehyde. The table below shows data for reactions involving substituted benzaldehydes.
| Aldehyde | Amine | Catalyst/Solvent | Yield (%) | Reference |
| This compound | Aniline (B41778) | Acetic Acid / Ethanol | High (Specific yield not cited) | [11] |
| 4-Methoxybenzaldehyde | Ethylenediamine | NaOH / Ethanol | 90.38% | [12] |
| 4-Hydroxy-3-methoxybenzaldehyde | Various Aromatic Amines | Ethanol (Trituration) | Not specified | [13] |
| 4-Hydroxybenzaldehyde | Cholesterol-appended amines | Various | Not specified | [14] |
Experimental Protocol: Synthesis of a Schiff Base
This protocol describes a general method for synthesizing a Schiff base from this compound and a primary amine like aniline.[11]
-
Reactant Preparation: Dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask. In a separate beaker, dissolve an equimolar amount of aniline in absolute ethanol.
-
Reaction Setup: Place the flask on a magnetic stirrer. Slowly add the aniline solution to the stirring aldehyde solution. Add a few drops of glacial acetic acid as a catalyst.
-
Reaction: Heat the mixture under reflux for 2-4 hours, monitoring the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature to allow the Schiff base to precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Dry the product in a desiccator.
Reaction Visualization:
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jetir.org [jetir.org]
- 8. repository.unair.ac.id [repository.unair.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mocedes.org [mocedes.org]
- 13. researchgate.net [researchgate.net]
- 14. 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Ethoxybenzaldehyde
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-Ethoxybenzaldehyde, ensuring compliance with safety protocols and regulatory requirements.
Key Quantitative Data
A thorough understanding of a chemical's properties is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C9H10O2 | [1] |
| Molecular Weight | 150.17 g/mol | [1] |
| CAS Number | 10031-82-0 | [2][3][4][5] |
| Appearance | Colorless to Yellow to Orange clear liquid | [6] |
| Melting Point | 13 - 14 °C / 55.4 - 57.2 °F | [1][2][3][4] |
| Boiling Point | 255 °C / 491 °F | [2][3][4] |
| Flash Point | 75 °C / 167 °F | [4] |
| Density | 1.080 g/cm³ | [3][4] |
| Toxicity to fish (Pimephales promelas) | LC50: = 28.1 mg/L, 96h flow-through | [4] |
| Toxicity to fish (Pimephales promelas) | LC50: 27.6 mg/l, 96 h | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2][5] It is also harmful to aquatic life with long-lasting effects.[2][5] Therefore, stringent adherence to safety precautions is mandatory.
Before handling, ensure the following PPE is worn:
-
Protective gloves: Neoprene or nitrile rubber gloves are recommended.
-
Eye protection: Chemical safety goggles or a face shield.[5]
-
Protective clothing: A lab coat or chemical-resistant apron.
Work should be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation of vapors.[2][5]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in compliance with all federal, state, and local regulations.[2][3][4] It is considered a hazardous waste and must be disposed of at an approved waste disposal plant.[2][6]
-
Waste Identification and Segregation:
-
Container Management:
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[7]
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Experimental Protocols
The disposal procedures outlined are based on established safety data sheets and general principles of hazardous waste management. No specific experimental protocols for the disposal of this compound were found in the provided search results. It is imperative to follow the guidance of your institution's EHS department for specific protocols.
Emergency Procedures
In case of accidental exposure or spill:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite). Collect the absorbed material into a suitable container for disposal.[2]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
Workflow for the Proper Disposal of this compound
Caption: Logical workflow for the safe and compliant disposal of this compound.
References
- 1. This compound | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound | 10031-82-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Ethoxybenzaldehyde
For Immediate Reference: Key Safety and Handling Information for 4-Ethoxybenzaldehyde
This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound (CAS No. 10031-82-0). Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following equipment must be utilized:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended where splashing is a significant risk.[1][2][3] | Protects against eye irritation or serious eye damage from splashes.[1][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.[1][2] | Prevents skin contact, which can cause skin irritation.[1][4][5] |
| Body Protection | Laboratory coat and close-toed footwear. For larger quantities or increased risk of exposure, wear appropriate protective clothing to prevent skin exposure.[1][3] | Minimizes the risk of skin contact.[1][3] |
| Respiratory Protection | Required when vapors or aerosols are generated. Use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) if engineering controls are insufficient.[4][5] | Protects against respiratory irritation.[1][4] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating or generating vapors.[1][2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Wash hands thoroughly after handling.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Handle under an inert atmosphere as the substance is air-sensitive.[2][3][5]
Storage:
Emergency Procedures: First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.[5]
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[1][5] Do not mix with other waste.[5]
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.[5] Dispose of as unused product.[4]
Physical and Chemical Properties
| Property | Value |
| Melting Point | 13 - 14 °C / 55.4 - 57.2 °F[3] |
| Boiling Point | 255 °C / 491 °F[3] |
| Flash Point | 75 °C / 167 °F[3] |
| Density | 1.080 g/cm³[3] |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
